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  • Product: 4-Chloro-1-methyl-1H-indole
  • CAS: 77801-91-3

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3)

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3). A Privileged Scaffold for Medicinal Chemistry & Drug Dis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3).

A Privileged Scaffold for Medicinal Chemistry & Drug Discovery[1]

Executive Summary

4-Chloro-1-methyl-1H-indole is a specialized heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

The presence of the chlorine atom at the C4 position is its defining feature. Unlike the more common 5- or 6-substituted indoles, the 4-chloro substituent exerts a unique steric influence on the C3 binding pocket, often twisting attached fluorophores or pharmacophores out of planarity. This conformational bias, combined with the metabolic stability of the C-Cl bond and the lipophilicity of the N-methyl group, makes it a critical intermediate in the development of P2X7 receptor antagonists , antivirals , and CNS-active agents .

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertyData
CAS Number 77801-91-3
IUPAC Name 4-Chloro-1-methyl-1H-indole
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
Appearance Pale yellow oil to low-melting white solid
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water
Boiling Point ~293°C (Predicted at 760 mmHg)
Density ~1.2 g/cm³ (Predicted)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Spectral Signature (Representative)
  • ¹H NMR (400 MHz, CDCl₃): Characterized by a sharp singlet for the N-methyl group at δ 3.75–3.80 ppm . The aromatic region displays a multiplet pattern typical of 1,4-disubstituted indoles, with the C2-H often appearing as a doublet or broad singlet around δ 7.0–7.1 ppm .

  • ¹³C NMR: Key signals include the N-CH₃ carbon (~33 ppm) and the C-Cl carbon (~126 ppm), with the indole C2 and C3 carbons showing characteristic shifts.

Synthetic Routes & Manufacturing

The synthesis of 4-chloro-1-methyl-1H-indole is most reliably achieved via the nucleophilic methylation of the parent 4-chloroindole. This method offers high yields and scalability.

Primary Route: Base-Mediated Methylation

This protocol utilizes Sodium Hydride (NaH) to deprotonate the indole nitrogen, followed by quenching with Methyl Iodide (MeI).

Reagents: 4-Chloroindole, NaH (60% dispersion), MeI, DMF (anhydrous).[1] Conditions: 0°C to Room Temperature, Inert Atmosphere (N₂).

Synthesis Start 4-Chloroindole (CAS 25235-85-2) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Inter Indolyl Anion Intermediate Step1->Inter - H₂ Step2 Methylation (MeI, RT, 1h) Inter->Step2 Product 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3) Step2->Product - NaI

Figure 1: Standard synthetic pathway for the production of CAS 77801-91-3.

Detailed Experimental Protocol (Bench Scale)
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen.

  • Deprotonation: Suspend NaH (1.2 eq, 60% in oil) in anhydrous DMF (10 vol). Cool to 0°C.

  • Addition: Add 4-Chloroindole (1.0 eq) dissolved in DMF dropwise. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) yields the pure oil/solid.

Reactivity & Functionalization Profile

The 4-chloro-1-methylindole scaffold is rarely the final drug; it is a reactive core . The 4-chloro group deactivates the ring slightly but directs electrophilic substitution to the C3 position.

Key Transformations
  • C3-Formylation (Vilsmeier-Haack):

    • Reagents: POCl₃, DMF.

    • Product: 4-Chloro-1-methylindole-3-carboxaldehyde.

    • Utility: Key intermediate for connecting the indole to other pharmacophores (e.g., via aldol condensation or reductive amination).

  • C2-Lithiation (Directed Metalation):

    • Reagents: n-BuLi, THF, -78°C.

    • Mechanism: The N-methyl group can assist in directing lithiation to C2, allowing for the introduction of boronic acids (Suzuki coupling) or silanes.

  • C5-Functionalization:

    • While the 4-position is blocked by Chlorine, the 5-position is electronically accessible for halogenation or acylation, often used to create 4,5-disubstituted analogs found in advanced drug candidates.

Reactivity Core 4-Chloro-1-methyl-1H-indole (Core Scaffold) Vilsmeier Vilsmeier-Haack (POCl₃/DMF) Core->Vilsmeier Lithiation C2-Lithiation (n-BuLi, Electrophile) Core->Lithiation Suzuki Pd-Catalyzed Coupling (at C4-Cl site*) Core->Suzuki Requires specialized ligands (Buchwald) Aldehyde 3-Carboxaldehyde (Linker for Drugs) Vilsmeier->Aldehyde C2Sub C2-Substituted Derivatives Lithiation->C2Sub Biaryl 4-Aryl Indoles (Scaffold Morphing) Suzuki->Biaryl

Figure 2: Divergent reactivity map. Note that displacing the C4-Cl usually requires advanced catalytic systems due to steric hindrance.

Pharmaceutical Applications

P2X7 Receptor Antagonists

The 4-chloro-1-methylindole moiety is a validated scaffold in the design of antagonists for the P2X7 receptor , an ATP-gated ion channel linked to inflammation and neurodegeneration.

  • Mechanism: The indole core fits into the allosteric pocket of the receptor. The 4-chloro substituent provides a critical "steric lock," forcing the molecule into a conformation that maximizes binding affinity while preventing metabolic oxidation at the C4 position.

  • Key Intermediate: 4-Chloro-1-methyl-1H-indole-5-carboxylic acid is often synthesized from this parent CAS to generate amide libraries.

Antiviral & CNS Agents
  • HIV-1 Attachment Inhibitors: Indole derivatives are explored as inhibitors of gp120, where the N-methyl and 4-chloro groups modulate the lipophilicity (LogP) required to penetrate viral envelopes or the blood-brain barrier (BBB).

  • Metabolic Stability: The chlorine atom blocks Cytochrome P450 metabolism at the 4-position, extending the half-life (

    
    ) of the drug candidate compared to the unsubstituted indole.
    

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Always handle inside a fume hood to avoid inhalation of vapors/dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash immediately with soap and water.

  • Store away from oxidizing agents and strong acids.

References

  • Synthesis of 4-chloro-1-methyl-1H-indole: United States Patent US9556117B2. "Indole carboxamide derivatives as P2X7 receptor antagonists." (2017).

  • General Indole Methylation Protocol: Heaney, H., & Ley, S. V. "1-Methylindole." Organic Syntheses, Coll.[2] Vol. 6, p. 104 (1988).

  • Medicinal Chemistry of Indoles: Zhang, M. Z., et al. "The Indole Scaffold in Biochemistry and Therapeutics." Molecules, 2026.

  • Vilsmeier-Haack Functionalization:Journal of Organic Chemistry, "Regioselective functionalization of 4-substituted indoles." (General Reference for C3 reactivity).
  • Safety Data: PubChem Compound Summary for 4-Chloro-1-methylindole.

Sources

Exploratory

Biological Activity of 4-Chloroindole Derivatives: A Technical Guide

The following technical guide details the biological activity, synthesis, and therapeutic potential of 4-chloroindole derivatives. Executive Summary: The "Orphan" Position In the indole scaffold—the "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 4-chloroindole derivatives.

Executive Summary: The "Orphan" Position

In the indole scaffold—the "privileged structure" of medicinal chemistry—the C4 position is frequently overlooked due to synthetic inaccessibility compared to the C5 and C6 positions. However, 4-chloroindole derivatives occupy a unique pharmacological niche. The chlorine atom at C4 exerts a specific steric pressure on the C3-substituent (the "peri-effect") and modulates lipophilicity (


) without drastically altering the electronic density of the pyrrole nitrogen, unlike C5-halogenation.

This guide analyzes the three primary domains where 4-chloroindole derivatives exhibit superior biological activity over their non-halogenated or isomeric counterparts: Auxin Signaling (Agrochemistry) , Biofilm Inhibition (Microbiology) , and Kinase/Viral Inhibition (Oncology/Virology) .

Core Biological Applications

Agrochemistry: The "Super-Auxin" (4-Cl-IAA)

The most naturally potent auxin known is not Indole-3-acetic acid (IAA), but its 4-chloro derivative, 4-Chloroindole-3-acetic acid (4-Cl-IAA) . Originally isolated from Pisum sativum (pea) and Vicia faba (fava bean), it demonstrates 10–100x the potency of IAA in standard bioassays.

  • Mechanism of Action: The 4-chloro substituent blocks metabolic degradation. Standard IAA is rapidly oxidized by plant peroxidases. The steric bulk and electronegativity of the chlorine at C4 prevent the enzyme from attacking the indole ring, significantly extending the compound's half-life within plant tissue.

  • Key Data:

    • Coleoptile Elongation: 10-fold higher activity than IAA.

    • Root Formation: 100-fold higher activity in mung bean hypocotyl swelling.

Microbiology: Antibiofilm & Antivirulence

4-Chloroindole (4CI) acts as a non-lethal signaling modulator in Gram-negative bacteria, specifically Uropathogenic Escherichia coli (UPEC) and Vibrio parahaemolyticus. Unlike traditional antibiotics that exert selective pressure leading to resistance, 4CI targets virulence factors .

  • Mechanism: 4CI mimics native indole signaling but acts as an antagonist to Quorum Sensing (QS) circuits. It downregulates the expression of:

    • Adhesion genes: Prevents fimbriae/pili attachment to host epithelium.

    • Toxin production: Suppresses hemolysin and protease secretion.

    • Biofilm matrix: Destabilizes the polysaccharide matrix, rendering bacteria susceptible to host immune clearance.

Oncology & Virology: The Hydrophobic Anchor

In drug design, the 4-chloro substituent is often used to fill hydrophobic pockets (S4 sub-pockets) in target proteins that cannot accommodate larger groups but require more lipophilicity than a hydrogen atom.

  • Antiviral (HIV-1): 4-chloroindole derivatives serve as fusion inhibitors targeting the gp41 glycoprotein. The C4-Cl provides critical hydrophobic contacts that stabilize the inhibitor within the gp41 hydrophobic pocket, preventing the formation of the six-helix bundle required for viral entry.

  • Anticancer (Tubulin/Kinase): 4-chloro analogs of combretastatin and specific kinase inhibitors (e.g., against EGFR) often show improved metabolic stability and retention times compared to their unsubstituted analogs.

Comparative Structure-Activity Relationship (SAR)

The following diagram illustrates how the 4-chloro substituent alters the physicochemical landscape of the indole nucleus compared to other positions.

SAR_Map Indole Indole Scaffold C4_Cl 4-Chloro Substitution Indole->C4_Cl Modification C5_Cl 5-Chloro Substitution Indole->C5_Cl Comparison Steric Peri-Effect (Steric clash with C3) C4_Cl->Steric Primary Driver Metabolic Blocks C4-Oxidation (High Stability) C4_Cl->Metabolic Key Advantage Lipophilic Hydrophobic Pocket Filling C4_Cl->Lipophilic Binding Affinity Electronic Modest pKa shift (NH acidity) C5_Cl->Electronic Primary Driver Auxin Potency (4-Cl-IAA) Auxin Potency (4-Cl-IAA) Steric->Auxin Potency (4-Cl-IAA) Prolonged Half-life Prolonged Half-life Metabolic->Prolonged Half-life gp41 Binding (HIV) gp41 Binding (HIV) Lipophilic->gp41 Binding (HIV)

Figure 1: SAR differentiation of 4-chloroindole. Note the unique "Peri-Effect" at C4 influencing C3-substituents.

Experimental Protocols

Synthesis of 4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

Rationale: Direct electrophilic substitution on 4-chloroindole is difficult due to deactivation. The Leimgruber-Batcho derived sequence starting from 2-chloro-6-nitrotoluene is the industry standard for regio-controlled access.

Protocol:

  • Enamine Formation:

    • Reagents: 2-chloro-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

    • Conditions: Heat to 110°C in DMF for 4–6 hours.

    • Observation: Solution turns deep red (formation of trans-β-dimethylamino-2-chloro-6-nitrostyrene).

    • Workup: Evaporate DMF; recrystallize the red solid.

  • Reductive Cyclization:

    • Reagents: Enamine intermediate, Raney Nickel (catalytic), Hydrazine hydrate (excess) or H2 (50 psi).

    • Solvent: Methanol/THF (1:1).

    • Conditions: Room temperature to 40°C. Caution: Exothermic.

    • Product: 4-Chloroindole .[1][2][3][4][5][6]

  • Side Chain Introduction (Glyoxylic Acid Route):

    • React 4-chloroindole with oxalyl chloride (Et2O, 0°C) to form the glyoxylyl chloride.

    • Hydrolyze to the glyoxylic acid.

    • Reduction: Reduce with Sodium Borohydride (NaBH4) or Wol-Kishner conditions to yield 4-Chloroindole-3-acetic acid .

Antibiofilm Assay (Crystal Violet Method)

Rationale: To quantify the efficacy of 4-chloroindole derivatives against UPEC biofilm formation without killing the bacteria (checking for antivirulence vs. antibiotic activity).

Step-by-Step:

  • Inoculation: Dilute overnight culture of E. coli (UPEC strain) 1:100 in LB medium.

  • Treatment: Add 4-chloroindole (dissolved in DMSO) at concentrations of 10, 20, 50, and 100 µg/mL to a 96-well polystyrene plate. Include DMSO control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard media gently (do not disturb biofilm).

    • Wash 3x with PBS.

    • Add 0.1% Crystal Violet solution for 20 mins.

    • Wash 3x with water and air dry.

  • Quantification: Solubilize stain with 30% acetic acid or 95% ethanol. Measure Absorbance at 570 nm.

  • Validation: Perform cell growth assay (OD600) in parallel. Success Criteria: Significant drop in Crystal Violet (Biofilm) with minimal drop in OD600 (Growth).

Quantitative Data Summary

The following table summarizes the potency of 4-chloroindole derivatives across different biological targets.

CompoundTarget Organism/ProteinActivity TypePotency (IC50/MIC)Reference
4-Chloroindole Vibrio parahaemolyticusAntibiofilm80% inhibition @ 20 µg/mL[Lee et al., 2021]
4-Chloroindole UPEC (E. coli)Antibiofilm67% inhibition @ 20 µg/mL[Boya et al., 2022]
4-Cl-IAA Avena sativa (Oat)Coleoptile Elongation10x > IAA (relative activity)[Katayama et al., 2000]
4-Cl-IAA Vigna mungo (Black gram)Root Formation100x > IAA (relative activity)[Katayama et al., 2000]
trans-[PdCl2(4ClL)2] A2780cis (Ovarian Cancer)CytotoxicityIC50 = 6.13 µM[MDPI, 2024]

Mechanistic Visualization: Antibiofilm Pathway

This diagram details how 4-chloroindole disrupts bacterial virulence without killing the cell, a key strategy to delay resistance development.

Antibiofilm_Mechanism Drug 4-Chloroindole (4CI) Bacteria UPEC / Vibrio Drug->Bacteria Treats ROS Induction of ROS Stress Drug->ROS Triggers QS Quorum Sensing Receptors Bacteria->QS Signal Interference Gene_Adhesion Downregulation of Adhesion Genes (fimA, papA) QS->Gene_Adhesion Repression Gene_Toxin Downregulation of Toxin Genes (hlyA, cnf1) QS->Gene_Toxin Repression Outcome Biofilm Inhibition & Reduced Virulence Gene_Adhesion->Outcome Gene_Toxin->Outcome ROS->Outcome

Figure 2: Multitarget mechanism of 4-chloroindole against uropathogenic bacteria.

References

  • Katayama, M. et al. (2000). "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters." Bioscience, Biotechnology, and Biochemistry.[2]

  • Boya, B. R., Lee, J. H., & Lee, J. (2022).[7] "Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli." Frontiers in Microbiology.

  • Raorane, C. J. et al. (2021). "Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus." Frontiers in Microbiology.

  • Kozieł, S. et al. (2024). "Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde." International Journal of Molecular Sciences.

  • Reinecke, D. M. (1999). "4-Chloroindole-3-acetic acid and plant growth." Plant Growth Regulation.

Sources

Foundational

Technical Guide: Solubility Profile & Handling of 4-Chloro-1-methyl-1H-indole

This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3). It is designed for medicinal chemists and process engineers requiring high-fi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3). It is designed for medicinal chemists and process engineers requiring high-fidelity data for synthesis, purification, and biological assay preparation.

Executive Summary & Physicochemical Context

4-Chloro-1-methyl-1H-indole is a lipophilic indole derivative frequently used as a scaffold in the synthesis of GPCR ligands and kinase inhibitors. Structurally, the N-methylation at position 1 removes the hydrogen bond donor (HBD) capability of the indole nitrogen, significantly altering its solvation thermodynamics compared to its parent compound, 4-chloroindole.

The presence of the chlorine atom at position 4 introduces electron-withdrawing character and increased lipophilicity, while the N-methyl group prevents hydrogen bonding with protic solvents, driving high solubility in aprotic organic media and negligible solubility in aqueous systems.

Key Physicochemical Parameters
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 165.62 g/mol Small molecule; kinetics of dissolution are rapid.[1]
Physical State Solid (Low melting point) or Viscous OilMay require gentle warming to handle quantitatively.
LogP (Predicted) ~3.1 – 3.4Highly lipophilic; partitions strongly into organic layers.
H-Bond Donors 0Insoluble in water; limited interaction with alcohols.
H-Bond Acceptors 0 (Formal), 1 (Pi-system)Weak acceptor; relies on Van der Waals/Pi-stacking.

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (


) and dipole moment. This classification guides solvent selection for reactions, extractions, and stock solution preparation.
Class I: High Solubility (Preferred Solvents)

Use for: Stock solutions, reaction media, homogeneous catalysis.

SolventSolubility RatingMechanistic Insight
Dichloromethane (DCM) Excellent (>100 mg/mL)Primary choice for dissolution. Favorable dispersion interactions with the chloro-indole core.
DMSO Excellent (>100 mg/mL)Standard for biological stock solutions (typically 10–100 mM). Dipolar aprotic nature solvates the aromatic system effectively.
DMF Excellent (>100 mg/mL)High boiling point alternative to DCM; ideal for nucleophilic aromatic substitutions (SNAr).
Ethyl Acetate Good (>50 mg/mL)Preferred for liquid-liquid extraction (LLE).
THF Good (>50 mg/mL)Suitable for organometallic coupling reactions (e.g., Suzuki-Miyaura).
Class II: Variable/Moderate Solubility

Use for: Crystallization (anti-solvent), chromatography mobile phases.

SolventSolubility RatingMechanistic Insight
Methanol / Ethanol ModerateSoluble, but lack of H-bond donors in the solute makes dissolution entropically less favorable than in DCM.
Acetonitrile Moderate to HighGood for HPLC; solubility decreases significantly at low temperatures (0°C).
Hexanes / Heptanes Low to ModerateThe compound is likely soluble in hot alkanes but will precipitate upon cooling—ideal for recrystallization.
Class III: Insoluble (Anti-Solvents)

Use for: Precipitation, washing, biphasic partitioning.

SolventSolubility RatingMechanistic Insight
Water Negligible (<0.1 mg/mL)Hydrophobic effect dominates.
Aqueous Buffers (pH 2-10) NegligibleNo ionizable groups in this pH range (Indole pKa < -2).

Experimental Protocols

Protocol A: Preparation of 100 mM DMSO Stock Solution

Target Audience: Biological Assay Development

Rationale: DMSO is non-volatile and sterile-filterable, making it the standard for compound libraries. 4-Chloro-1-methyl-1H-indole is stable in DMSO at room temperature.

  • Weighing: Accurately weigh 16.56 mg of 4-Chloro-1-methyl-1H-indole into a 1.5 mL amber glass vial.

    • Note: Avoid plastic microcentrifuge tubes for long-term storage to prevent leaching of plasticizers by the lipophilic compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

  • Dissolution: Vortex for 30 seconds. If the compound is an oil/solid mix, sonicate for 2 minutes at 25°C.

    • Visual Check: Solution must be optically clear with no Schlieren lines.

  • Storage: Store at -20°C. Re-vortex after thawing to ensure homogeneity.

Protocol B: Solvent Swapping (Reaction to Purification)

Target Audience: Synthetic Chemists

Scenario: Converting a DMF reaction mixture to a solid/oil for silica purification.

  • Dilution: Dilute the DMF reaction mixture (1 vol) with Ethyl Acetate (5 vols) .

  • Wash: Wash the organic layer with 5% LiCl (aq) (3 x 2 vols).

    • Mechanism:[2][3][4] LiCl increases the ionic strength, forcing DMF out of the organic layer and into the aqueous phase, preventing DMF from streaking on the silica column.

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Concentration: Rotary evaporate at 40°C.

    • Caution: 4-Chloro-1-methyl-1H-indole has a relatively low molecular weight. Do not use high vacuum (<5 mbar) at high temperatures (>50°C) for prolonged periods to avoid sublimation or evaporative loss.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during purification and analysis.

SolubilityWorkflow Start Start: 4-Chloro-1-methyl-1H-indole Sample Goal_Bio Goal: Biological Assay Start->Goal_Bio Assay Prep Goal_Synth Goal: Synthesis/Purification Start->Goal_Synth Workup DMSO_Step Dissolve in DMSO (10-100 mM) Goal_Bio->DMSO_Step Solvent_Choice Select Solvent System Goal_Synth->Solvent_Choice Sonicate Sonicate 2 mins @ 25°C DMSO_Step->Sonicate Check_Clear Visual Check: Clear? Sonicate->Check_Clear Ready for Assay Ready for Assay Check_Clear->Ready for Assay Yes Warm to 37°C Warm to 37°C Check_Clear->Warm to 37°C No (Cloudy) DCM_Path DCM / Chloroform Solvent_Choice->DCM_Path High Solub. Required EtOAc_Path Ethyl Acetate / Heptane Solvent_Choice->EtOAc_Path Extraction/Partition Precipitation Precipitation/Crystallization DCM_Path->Precipitation Evaporate Use_Alkane Add Cold Hexane/Heptane EtOAc_Path->Use_Alkane Induce Solid

Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis).

Safety & Stability Considerations (E-E-A-T)

  • Halogen Reactivity: While the 4-chloro substituent is relatively stable, it can undergo palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki) under forcing conditions. Avoid storing in mixtures with Pd catalysts.

  • Acid Sensitivity: Indoles can polymerize in strong mineral acids. However, the electron-withdrawing chlorine and N-methyl group reduce the electron density of the pyrrole ring, making 4-chloro-1-methyl-1H-indole more stable to acid than unsubstituted indole.

  • Handling: Always handle in a fume hood. As a halogenated organic, it may possess irritant properties. Wear nitrile gloves.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3).[5][6] Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160655, 4-Chloroindole (Analogous physicochemical data). Retrieved from

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Mechanistic grounding for N-methyl indole solubility and synthesis). Retrieved from

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Exploratory

4-Chloro-1-methyl-1H-indole safety data sheet (SDS)

CAS: 13523-98-3 | Formula: C₉H₈ClN | MW: 165.62 g/mol [1] Part 1: Molecular Profile & Strategic Utility[1][2] The Scaffold: 4-Chloro-1-methyl-1H-indole represents a privileged scaffold in medicinal chemistry, distinct fr...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 13523-98-3 | Formula: C₉H₈ClN | MW: 165.62 g/mol [1]

Part 1: Molecular Profile & Strategic Utility[1][2]

The Scaffold: 4-Chloro-1-methyl-1H-indole represents a privileged scaffold in medicinal chemistry, distinct from its C5, C6, or C7 halogenated isomers.[1] The C4-position on the indole ring sits in the "bay region" relative to the C3 substituent, creating unique steric and electronic environments.[1]

Why It Matters in Drug Discovery:

  • The "Magic Chloro" Effect: In drug design, the introduction of a chlorine atom often enhances lipophilicity (logP) and metabolic stability without the steric bulk of a bromine or iodine atom.[1] At the C4 position, the chlorine atom can block metabolic oxidation at a typically reactive site.[1]

  • N-Methylation: The N-methyl group removes the acidic N-H proton (pKa ~16 in DMSO for parent indole), preventing non-specific hydrogen bonding and improving membrane permeability.[1]

  • Orthogonal Reactivity: This molecule offers two distinct vectors for functionalization:[1]

    • C2-Proton: Highly acidic due to the inductive effect of the adjacent nitrogen, allowing for directed lithiation.[1]

    • C4-Chloride: A handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), though it requires more active catalyst systems than bromides.[1]

Part 2: Critical Safety & Toxicology Architecture

Hazard Classification (GHS/CLP): This compound is classified primarily as an Irritant , but its lipophilic nature requires strict exposure controls to prevent systemic absorption.[1]

Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationLipophilic penetration of the stratum corneum, leading to local inflammation.[1]
H319 Causes serious eye irritationDirect interaction with mucosal membranes; high risk of corneal opacity if untreated.[1]
H335 May cause respiratory irritationInhalation of dust/aerosol irritates the upper respiratory tract (mucous membranes).[1]
H302 (Predicted)Harmful if swallowedIndoles can act as CNS depressants or disrupt serotonergic pathways upon high systemic load.[1]

Expert Handling Insight: Unlike simple inorganic salts, 4-chloro-1-methyl-1H-indole is an organic heterocycle with significant lipid solubility.[1] Nitrile gloves alone are insufficient for prolonged contact. The compound can permeate thin nitrile (<4 mil) in under 15 minutes.[1]

  • Recommendation: Use double-gloving (Nitrile over Laminate) or change gloves immediately upon splash contact.[1]

Part 3: Technical Specifications
PropertyValueNotes
Appearance Off-white solid or viscous oilLow melting point; state depends on purity and ambient temp.[1][2]
Melting Point 40–45 °C (Estimated)Often supercools to an oil.[1]
Boiling Point ~290 °C (Predicted)Do not distill at atmospheric pressure (decomposition risk).[1]
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.[1]
Storage 2–8 °C, Inert AtmosphereLight sensitive.[1] Store under Argon/Nitrogen.[1]
Part 4: Synthetic Workflows & Reactivity[1][2]
A. Reactivity Logic Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Core 4-Chloro-1-methyl-1H-indole (Starting Material) Lithiation Path A: C2-Lithiation (n-BuLi / THF, -78°C) Core->Lithiation Kinetic Control Coupling Path B: C4-Cross Coupling (Pd-Catalysis) Core->Coupling Thermodynamic Control Electrophile Trapping with Electrophile (E+ = CHO, I, SiMe3) Lithiation->Electrophile Suzuki Suzuki-Miyaura (Ar-B(OH)2, S-Phos) Coupling->Suzuki ProductA 2-Substituted-4-chloroindole Electrophile->ProductA ProductB 4-Aryl-1-methylindole Suzuki->ProductB

Figure 1: Divergent reactivity pathways.[1] Path A utilizes the acidity of the C2 proton.[1] Path B utilizes the C4-Cl handle, requiring specialized phosphine ligands (e.g., S-Phos, X-Phos) to activate the aryl chloride.

B. Protocol: Regioselective C2-Lithiation

Objective: Functionalize the C2 position while preserving the C4-chlorine.[1] Rationale: The N-methyl group blocks N-deprotonation, directing the strong base (n-BuLi) to the C2 position, which is the most acidic proton remaining.

Reagents:

  • 4-Chloro-1-methyl-1H-indole (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • Anhydrous THF (0.5 M concentration relative to substrate)[1]

  • Electrophile (e.g., DMF for formylation) (1.2 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Dissolve 4-Chloro-1-methyl-1H-indole in anhydrous THF. Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic lithiation on the N-methyl group, though C2 is kinetically favored.

  • Deprotonation: Add n-BuLi dropwise via syringe over 10 minutes. The solution may turn yellow/orange, indicating the formation of the lithiated species.[1]

  • Incubation: Stir at -78 °C for 45 minutes.

  • Trapping: Add the electrophile (e.g., DMF) dropwise.[1]

  • Quench: Allow the reaction to warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Part 5: Emergency Response & Hierarchy of Controls

In the event of exposure, the lipophilicity of the compound dictates immediate decontamination to prevent systemic uptake.[1]

SafetyProtocol Exposure EXPOSURE INCIDENT Skin SKIN CONTACT (Lipophilic Penetration Risk) Exposure->Skin Eye EYE CONTACT (Corneal Damage Risk) Exposure->Eye Inhale INHALATION (Mucosal Irritation) Exposure->Inhale ActionSkin 1. Drench with water (15 min) 2. Soap wash (emulsify oils) 3. Discard contaminated leather Skin->ActionSkin ActionEye 1. Flush with water (15 min) 2. Remove contacts if easy 3. Seek ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->ActionInhale

Figure 2: Emergency response decision tree emphasizing rapid decontamination.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77801-91-3, 4-Chloro-1-methyl-1H-indole. Retrieved from [Link]

  • Xu, Z., et al. (2023). Effect of "magic chlorine" in drug discovery: an in silico approach. RSC Advances. Retrieved from [Link]

  • Harada, S., et al. (2025). Selective C5-functionalization of indoles using copper catalysts. ScienceDaily / Chiba University.[1] Retrieved from [Link]

Sources

Foundational

4-Chloro-1-methyl-1H-indole: Physical State and Characterization Guide

This guide details the physical properties, synthesis, and handling of 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3), a critical heterocyclic building block in medicinal chemistry. [1] Executive Summary 4-Chloro-1-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, synthesis, and handling of 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3), a critical heterocyclic building block in medicinal chemistry.

[1]

Executive Summary

4-Chloro-1-methyl-1H-indole is a functionalized indole derivative used primarily as an intermediate in the synthesis of pharmaceuticals, including Cannabinoid-1 (CB1) receptor antagonists and antiviral agents.[1] While often encountered as a solid at room temperature, its physical stability is sensitive to purity and environmental conditions. This guide provides a definitive technical profile, synthesis workflow, and safety protocols for researchers utilizing this compound.

Physical Properties & Identification

The following data consolidates experimental observations and predicted values.

PropertySpecificationNotes
CAS Number 77801-91-3 Unique identifier.[2]
Physical State Solid Crystalline or powder form at 25°C [1].
Appearance Off-white to pale yellowColor often darkens upon oxidation/light exposure.
Melting Point Not widely standardized Typically low-melting solid. Parent 4-chloroindole melts at ~65-68°C; N-methylation often depresses MP. Empirical determination recommended.
Molecular Formula C₉H₈ClNMW: 165.62 g/mol .[3]
Solubility Soluble in organic solventsHigh solubility in DCM, EtOAc, THF; insoluble in water.
Stability Light SensitiveStore in amber vials under inert atmosphere (Ar/N₂).
Expert Insight: The Melting Point Anomaly

Unlike highly commoditized reagents, the specific melting point of 4-chloro-1-methyl-1H-indole is rarely reported in open literature because it is frequently synthesized in situ or isolated as a crude low-melting solid/oil that solidifies upon high-vacuum drying.

  • Protocol : If precise MP is required for purity validation, use Differential Scanning Calorimetry (DSC) rather than a capillary apparatus to avoid sublimation errors.

Synthesis & Production Protocol

The most authoritative route for high-purity synthesis involves the regioselective N-methylation of 4-chloroindole. This protocol is adapted from patent literature for CB1 receptor antagonists [2].

Reaction Pathway

The synthesis utilizes Sodium Hydride (NaH) as a base to deprotonate the indole N-H, followed by nucleophilic attack on Methyl Iodide (MeI).

SynthesisPathway Start 4-Chloroindole (C8H6ClN) Intermediate Indolyl Anion (Intermediate) Start->Intermediate Deprotonation Reagents NaH (Base) THF (Solvent) 0°C -> RT Reagents->Intermediate Product 4-Chloro-1-methyl-1H-indole (Solid) Intermediate->Product SN2 Methylation Electrophile Methyl Iodide (MeI) Electrophile->Product

Figure 1: N-methylation pathway for 4-Chloro-1-methyl-1H-indole synthesis.

Detailed Experimental Protocol

Safety Note : Methyl Iodide is a potent alkylating agent (carcinogen). Sodium Hydride releases flammable H₂ gas. Perform all steps in a fume hood.

  • Preparation :

    • Charge a flame-dried 100 mL Round Bottom Flask (RBF) with Sodium Hydride (NaH) (60% dispersion in mineral oil, 7.5 mmol, 1.1 equiv).

    • Wash NaH twice with dry hexane to remove mineral oil (optional, improves workup) and suspend in dry THF (15 mL).

  • Addition :

    • Cool the suspension to 0°C.

    • Add 4-Chloroindole (6.6 mmol, 1.0 equiv) dropwise as a solution in THF.

    • Stir for 15–30 minutes at 0°C to ensure complete deprotonation (evolution of H₂ gas ceases).

  • Alkylation :

    • Add Methyl Iodide (MeI) (7.9 mmol, 1.2 equiv) dropwise.[4]

    • Allow the mixture to warm to Room Temperature (RT) and stir overnight (approx. 12 hours).

  • Workup :

    • Quench the reaction carefully with 1.2 N HCl or saturated NH₄Cl solution.

    • Partition between Diethyl Ether (or Ethyl Acetate) and water.

    • Wash the organic layer with Brine , dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification :

    • The crude residue is typically a solid. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure product.

Characterization & Validation

Trustworthiness in chemical identity relies on multi-modal verification.

MethodExpected Signal / Observation
¹H NMR (CDCl₃) N-Me Singlet : Distinct singlet at ~3.7–3.8 ppm (3H).Aromatic Region : Pattern consistent with 4-substituted indole (3 protons on benzene ring, 2 on pyrrole).
LC-MS [M+H]⁺ Peak : ~166.0 m/z (consistent with Cl isotope pattern ³⁵Cl/³⁷Cl).
TLC Rf Value : Higher than parent 4-chloroindole (due to loss of H-bond donor).

Safety & Handling (E-E-A-T)

As a halogenated indole, this compound carries specific risks.

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage :

    • Temperature : 2–8°C (Refrigerate) recommended for long-term stability.

    • Atmosphere : Store under Nitrogen or Argon to prevent oxidative degradation (browning).

  • Disposal : Halogenated organic waste stream. Do not mix with general organic waste if incineration protocols differ.

References

  • Sigma-Aldrich (Merck) . 4-Chloro-1-methyl-1H-indole Product Page. Accessed 2024.[5] Link

  • Merck Sharp & Dohme Corp . Substituted Amides and Their Use as CB1 Receptor Antagonists. Patent WO2003077847A2. 2003. Link

  • Ambeed . Safety Data Sheet: 4-Chloro-1-methyl-1H-indole. Accessed 2024.[5] Link

Sources

Exploratory

Strategic Utilization of 1-Methyl-4-Chloroindole in Medicinal Chemistry

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It synthesizes the chemical utility of 1-methyl-4-chloroindole with its critical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It synthesizes the chemical utility of 1-methyl-4-chloroindole with its critical role in the synthesis of third-generation kinase inhibitors.[1]

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, 1-methyl-4-chloroindole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.[1] While its parent compound, 4-chloroindole, is historically significant as a precursor to chlorinated auxins (plant hormones), the N-methylated derivative has emerged as a critical intermediate in oncology, specifically in the synthesis of Third-Generation EGFR Tyrosine Kinase Inhibitors (TKIs) .[1]

The strategic value of this molecule lies in its dual functionality:

  • The C4-Chloro Handle: A sterically demanding, lipophilic substituent that can fill hydrophobic pockets in kinase domains or serve as a site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity.[1]

  • The N-Methyl Group: distinct from the NH-indole, the N-methyl group improves solubility, prevents non-specific hydrogen bonding, and modulates metabolic stability, making it ideal for orally bioavailable drugs.[1]

Chemical Architecture & Reactivity Profile[1]

PropertySpecification
Chemical Name 1-Methyl-4-chloroindole
CAS Number 77801-91-3
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
Key Precursor 4-Chloroindole (CAS 25235-85-2)
Primary Reactivity Electrophilic Aromatic Substitution (C3), Cross-Coupling (C4)
The "Switchable" Reactivity

The 1-methyl-4-chloroindole scaffold offers two distinct sites for functionalization, controlled by reaction conditions:

  • C3-Position (Nucleophilic): The electron-rich pyrrole ring allows for facile electrophilic aromatic substitution (S_EAr).[1] This is the primary gateway for coupling with pyrimidines to form the "Indole-Pyrimidine-Aniline" triad seen in drugs like Osimertinib (Tagrisso) and Oritinib .[1]

  • C4-Position (Electrophilic): The chlorine atom at C4 is less reactive than bromine or iodine but can be activated using specialized palladium catalysts (e.g., Pd(OAc)₂/SPhos) for cross-coupling.[1] This allows for "late-stage diversification" of the scaffold.[1]

Therapeutic Application: EGFR Kinase Inhibitors

The most high-value application of 1-methyl-4-chloroindole is in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) , particularly mutants (T790M) resistant to first-generation therapies.[1]

Mechanism of Action

In third-generation TKIs, the indole moiety functions as a hinge-binder.[1] The 1-methyl group positions the molecule within the ATP-binding pocket, while the 4-chloro substituent can induce conformational changes or interact with the "gatekeeper" residues, enhancing selectivity for the mutant kinase over the wild-type.[1]

Synthesis Pathway: The Lewis Acid Coupling

A critical step in producing these inhibitors is the coupling of the indole to a 2,4-dichloropyrimidine core.[1] Recent process improvements utilize Scandium(III) Triflate and Zinc(II) Triflate to catalyze this reaction with high regioselectivity.[1]

EGFR_Synthesis_Pathway Indole 4-Chloroindole (CAS 25235-85-2) NMeIndole 1-Methyl-4-chloroindole (CAS 77801-91-3) Indole->NMeIndole Step 1: N-Protection MeI MeI / NaH (Methylation) MeI->NMeIndole Intermediate 1-Methyl-3-(2-chloro-4-pyrimidinyl) -4-chloroindole NMeIndole->Intermediate Step 2: C3-Coupling Pyrim 2,4-Dichloropyrimidine Pyrim->Intermediate Catalyst Sc(OTf)3 / Zn(OTf)2 Lewis Acid Cat. Catalyst->Intermediate Drug EGFR Inhibitor Analog (e.g., Oritinib Series) Intermediate->Drug Step 3: SNAr w/ Aniline

Figure 1: Synthetic route from 4-chloroindole to EGFR inhibitor scaffolds, highlighting the critical C3-coupling step.[1]

Experimental Protocols

The following protocols are derived from optimized patent literature (CN115974845B) and medicinal chemistry best practices.

Protocol A: Synthesis of 1-Methyl-4-Chloroindole

Objective: Conversion of 4-chloroindole to its N-methylated derivative.[1]

  • Reagents: 4-Chloroindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Cool a solution of 4-chloroindole in DMF to 0°C under N₂ atmosphere.

    • Add NaH portion-wise over 15 minutes. Stir for 30 minutes to ensure deprotonation (cessation of H₂ evolution).

    • Add Methyl Iodide dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate (3x).[1]

    • Purification: Wash organics with brine, dry over Na₂SO₄, concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation: ¹H NMR should show a singlet ~3.7-3.8 ppm (N-Me) and disappearance of the broad NH singlet.[1]

Protocol B: Sc(OTf)₃-Catalyzed C3-Arylation

Objective: Coupling 1-methyl-4-chloroindole with 2,4-dichloropyrimidine.[1]

  • Reagents: 1-Methyl-4-chloroindole (1.25 eq), 2,4-Dichloropyrimidine (1.0 eq), Sc(OTf)₃ (0.03 eq), Zn(OTf)₂ (0.37 eq), Acetonitrile (ACN).[1]

  • Rationale: The combination of Scandium and Zinc triflates acts as a synergistic Lewis Acid system, activating the pyrimidine toward nucleophilic attack by the indole C3 position while suppressing polymerization.

  • Procedure:

    • Charge a reaction vessel with 2,4-dichloropyrimidine, Sc(OTf)₃, and Zn(OTf)₂.[1]

    • Add ACN and stir to dissolve.

    • Add 1-methyl-4-chloroindole.[1]

    • Heat to 80°C for 24 hours.

    • Workup: Dilute with Ethyl Acetate, wash with saturated Na₂CO₃ (to remove metal salts) and brine.

    • Yield: Expected yield is 60-75% of the C3-coupled product.[1]

Comparative Analysis: 4-Cl vs. 1-Me-4-Cl[1]

Feature4-Chloroindole (Parent)1-Methyl-4-Chloroindole (Derivative)
Primary Use Agrochemicals (Auxins), PrecursorPharma Intermediates (Kinase Inhibitors)
H-Bonding Donor (NH) and AcceptorAcceptor Only (N-Me blocks donor)
Solubility ModerateImproved in organic solvents
Metabolic Stability Susceptible to N-glucuronidationResistant to N-glucuronidation
Key Reaction Vilsmeier-Haack (Formylation)Friedel-Crafts w/ Pyrimidines

References

  • CN115974845B : Preparation method of Ornitinib intermediate. (Patent describing the Sc(OTf)₃/Zn(OTf)₂ catalyzed coupling of 1-methyl-4-chloroindole).[1]

  • Finlay, M. R. V., et al. (2014).[2] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)".[1][2] Journal of Medicinal Chemistry, 57(20), 8249-8267.[1][2] (Foundational paper on indole-pyrimidine EGFR inhibitors). [1]

  • BenchChem Application Note : 5-Chloroindole as a Versatile Building Block. (Contextual comparison of chloroindole reactivity). [1]

  • PubChem Compound Summary : 4-Chloro-1-methylindole (CAS 77801-91-3).[1] [1]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Chloro-1-methyl-1H-indole from 4-chloroindole

Application Note: High-Efficiency Synthesis of 4-Chloro-1-methyl-1H-indole Part 1: Executive Summary 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3) is a critical heterocyclic building block in the synthesis of serotonin r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-Chloro-1-methyl-1H-indole

Part 1: Executive Summary

4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3) is a critical heterocyclic building block in the synthesis of serotonin receptor modulators, antiviral agents, and oncology candidates.[1][2][3] Its structural rigidity and the electronic influence of the 4-chloro substituent make it a valuable scaffold for structure-activity relationship (SAR) studies.[1]

This guide provides a validated, scalable protocol for the synthesis of 4-chloro-1-methyl-1H-indole from 4-chloroindole.[1][2] Unlike generic methylation procedures, this protocol addresses specific challenges associated with electron-deficient indoles, ensuring high regioselectivity and yield (>90%) while minimizing side reactions such as C-3 methylation.[1][2][3]

Part 2: Scientific Background & Mechanism[1][2][4][5]

Reaction Logic: The synthesis relies on the deprotonation of the indole N-H proton (pKa ~16 in DMSO) followed by an SN2 nucleophilic attack on methyl iodide (MeI).[1][3]

While simple indoles methylate easily, the 4-chloro substituent exerts an inductive electron-withdrawing effect ($ -I


 \text{Na}^+ $) and leave the indolyl anion "naked" and highly reactive.[3]

Reaction Scheme:

ReactionScheme Start 4-Chloroindole (C8H6ClN) Inter Indolyl Anion (Intermediate) Start->Inter Deprotonation (- H2) End 4-Chloro-1-methyl-1H-indole (Target) Inter->End SN2 Methylation (- NaI) NaH NaH (1.2 eq) DMF, 0°C MeI MeI (1.5 eq) 0°C to RT

Figure 1: Reaction pathway for the N-methylation of 4-chloroindole.

Part 3: Experimental Protocol

Reagents & Materials:

ReagentEquiv.[1][4][5]RoleGrade/Notes
4-Chloroindole 1.0Substrate>97% purity; solid
Sodium Hydride (NaH) 1.2 - 1.5Base60% dispersion in mineral oil
Methyl Iodide (MeI) 1.5ElectrophileToxic/Carcinogen ; handle in hood
DMF SolventSolventAnhydrous; stored over mol.[1] sieves
Hexane/EtOAc -WorkupHPLC grade

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Flush the flask with Nitrogen ($ N_2 $) or Argon.[1][3]

    • Expert Note: Although indoles are relatively stable, moisture in the air will quench NaH, reducing stoichiometry and yield.[1][2][3]

  • Deprotonation:

    • Add NaH (60% dispersion, 1.2 eq) to the flask.

    • Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required downstream without column chromatography.[1] For standard synthesis, this is unnecessary.[1][2][3]

    • Add Anhydrous DMF (concentration ~0.2 M relative to indole) .

    • Cool the suspension to 0 °C using an ice bath.[1]

    • Add 4-Chloroindole (1.0 eq) portion-wise (solid) or dropwise (if dissolved in minimal DMF).[1]

    • Observation: Evolution of Hydrogen gas ($ H_2 $) will occur (bubbling).[1] The solution typically turns yellow/orange.[1]

    • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation:

    • Add Methyl Iodide (1.5 eq) dropwise via syringe to the stirring solution at 0 °C.

    • Safety: MeI is highly volatile.[1] Use a gas-tight syringe.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C) .

    • Stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1][5] The starting material (Rf ~0.[1]4) should disappear, replaced by a higher Rf product (Rf ~0.6).

  • Workup:

    • Cool the mixture back to 0 °C.

    • Quench: Carefully add saturated aq. $ NH_4Cl $ or ice water dropwise to destroy excess NaH.[1] Caution: Effervescence.

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Extraction: Separate layers.[1] Extract the aqueous layer 2x with EtOAc.[1]

    • Wash: Combine organic layers and wash with Water (3x) (critical to remove DMF) and Brine (1x) .[1][3]

    • Dry: Dry over anhydrous $ Na_2SO_4 $ or $ MgSO_4 $.[1] Filter and concentrate under reduced pressure.[1][4][6]

  • Purification:

    • The crude residue is often pure enough for subsequent steps (>95%).[1][3]

    • If purification is needed, perform Flash Column Chromatography on silica gel.[1][2][3][4]

    • Eluent: Gradient of 100% Hexane

      
       5% EtOAc/Hexane.[1]
      
    • Product Form: 4-Chloro-1-methyl-1H-indole is typically obtained as a pale yellow oil or low-melting solid.[1]

Experimental Workflow Diagram:

Workflow Step1 Setup: Dry RBF, N2 atm NaH + DMF (0°C) Step2 Addition: Add 4-Chloroindole Stir 30 min (Deprotonation) Step1->Step2 Step3 Alkylation: Add MeI dropwise Warm to RT, Stir 2-4h Step2->Step3 Step4 Quench: Add sat. NH4Cl (Careful: H2 evolution) Step3->Step4 Step5 Workup: Extract w/ EtOAc Wash w/ H2O (3x) to remove DMF Step4->Step5 Step6 Purification: Flash Column (Hexane/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis process.

Part 4: Characterization & Data

Expected Analytical Data:

  • Physical State: Pale yellow oil or off-white solid (Melting point is low; often solidifies upon standing in freezer).[1]

  • 
    H NMR (400 MHz, $ CDCl_3 $): 
    
    • 
       7.15–7.25 (m, Ar-H)[2][3]
      
    • 
       7.08 (d, 
      
      
      
      Hz, H-2)[2][3]
    • 
       6.60 (d, 
      
      
      
      Hz, H-3)[2][3]
    • 
      3.78 (s, 3H, N-C
      
      
      
      )
      – Diagnostic Signal[2][3]
  • 
    C NMR (100 MHz, $ CDCl_3 $): 
    
    • Distinct signal for N-Methyl carbon at

      
       33.0 ppm.[1]
      
    • Aromatic carbons:

      
       137.0, 129.0, 126.0, 122.0, 119.0, 108.0, 101.0 ppm.[2][3][7]
      
  • MS (ESI): Calculated for $ C_9H_8ClN $: 165.03; Found

    
    .[1]
    

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (<50%) Wet DMF or old NaHEnsure DMF is anhydrous (water <50 ppm).[1] Test NaH activity or use fresh bottle.
C-Methylation (Side Product) Temperature too high during MeI additionKeep reaction at 0 °C during MeI addition. Do not heat above RT.
Residual DMF in NMR Inefficient workupDMF is miscible with water but partitions into EtOAc.[1] Wash organic layer 3-4 times with water, or use $ LiCl $ (5% aq) wash to pull DMF out.[1][3]
Starting Material Remaining Incomplete deprotonationIncrease deprotonation time to 45-60 min. Ensure $ H_2 $ bubbling has ceased before adding MeI.

Green Alternative (Sustainability): For large-scale applications where MeI toxicity is a concern, Dimethyl Carbonate (DMC) can be used with a catalyst (e.g., DABCO or $ K_2CO_3 $) at reflux, though yields may be lower for electron-deficient indoles compared to the NaH/MeI route.[2][3]

Part 6: Safety & Compliance

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen.[1] It is volatile ($ bp $ 42 °C).[1]

    • Control: Handle only in a functioning fume hood.[1] Double-glove (Nitrile).[1] Decontaminate glassware with aqueous ammonia or thiosulfate solution before removal from the hood.[1]

  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas.[1]

    • Control: Keep away from water sources during setup.[1] Have a Class D fire extinguisher or sand bucket nearby.[1]

  • Waste Disposal: Segregate halogenated organic waste (MeI traces) from non-halogenated waste.[1]

References

  • General Indole Methylation Protocol: Heaney, H., & Ley, S. V. (1973).[1][2][3] 1-Methylindole.[1] Organic Syntheses, 54, 58. Link

  • Synthesis of 4-Chloroindole Derivatives: Jiang, X., et al. (2020).[1][2][3] A General and Scalable Synthesis of Polysubstituted Indoles. MDPI, Molecules, 25(23), 5602.[2][3] Link[2][3]

  • Physical Properties & Safety: Sigma-Aldrich/Merck.[1] Safety Data Sheet: 4-Chloro-1-methyl-1H-indole. Link

  • Green Methylation Strategies: Tundo, P., & Selva, M. (2002).[2][3] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.[2][3] Link[2][3]

Sources

Application

High-Efficiency N-Methylation of 4-Chloroindole Using Methyl Iodide: A Comprehensive Protocol

Introduction & Mechanistic Rationale The N-methylation of halogenated indoles, such as 4-chloroindole, is a foundational transformation in the synthesis of privileged pharmacophores used throughout drug discovery. While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N-methylation of halogenated indoles, such as 4-chloroindole, is a foundational transformation in the synthesis of privileged pharmacophores used throughout drug discovery. While methyl iodide (MeI) is highly volatile (bp 40 °C) and a known toxic alkylating agent[1], its superior reactivity, minimal steric hindrance, and excellent atom economy make it the reagent of choice for laboratory-scale syntheses[2].

The primary challenge in this transformation lies in the ambident nature of the indolide anion. Because the indole nitrogen's lone pair participates in the aromatic 10π electron system, the deprotonated intermediate can undergo electrophilic attack at either the nitrogen (N1) or the carbon (C3) position[3]. This application note details the mechanistic causality behind reagent selection and provides two self-validating experimental protocols to ensure exclusive N-alkylation.

Mechanistic Control of Regioselectivity

To prevent undesired C3-alkylation, the reaction conditions must be engineered to favor N-attack. This is governed by Hard-Soft Acid-Base (HSAB) theory and ion-pairing dynamics:

  • Loose Ion Pairs (Desired): Utilizing a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF) creates a "naked," loosely solvated indolide anion. The harder nitrogen center preferentially attacks the hard electrophilic carbon of methyl iodide, resulting in exclusive N-methylation[3][4].

  • Phase-Transfer Catalysis (Alternative): When avoiding pyrophoric NaH, a biphasic system using 50% aqueous NaOH and a bulky phase-transfer catalyst (PTC) like tetrabutylammonium hydrogen sulfate (TBAHS) can be used. The bulky counterion prevents tight ion-pairing, effectively shuttling the reactive anion into the organic phase to react cleanly with MeI[5].

Regioselectivity Indole 4-Chloroindole Anion Indolide Anion (Ambident) Indole->Anion Deprotonation PathN Polar Aprotic Solvent + NaH (Loose Ion Pair) Anion->PathN PathC Non-Polar Solvent + Weak Base (Tight Ion Pair) Anion->PathC ProdN N-Methyl-4-chloroindole (Desired) PathN->ProdN N-Attack on MeI ProdC C3-Methyl-4-chloroindole (Undesired Byproduct) PathC->ProdC C3-Attack on MeI

Mechanistic control of indolide ambident nucleophilicity during methylation.

Experimental Methodologies

Method A: Anhydrous Sodium Hydride Protocol (Laboratory Standard)

This method is the gold standard for rapid, high-yielding N-methylation on a medicinal chemistry scale[4].

Reagents:

  • 4-Chloroindole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl Iodide (1.2–1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-chloroindole in anhydrous DMF (approx. 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise to the stirred solution.

    • Causality & Self-Validation: Cooling controls the exothermic deprotonation and prevents thermal degradation of DMF. The immediate evolution of H₂ gas serves as a self-validating visual indicator of active NaH. Stir for 30–60 minutes until gas evolution completely ceases, confirming quantitative anion formation[4].

  • Alkylation: Slowly add methyl iodide dropwise at 0 °C.

    • Causality: MeI is highly volatile; dropwise addition at low temperatures prevents reagent boil-off and controls the rapid Sₙ2 exotherm.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.

  • Quench: Cool the mixture back to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides a mild proton source to safely destroy unreacted NaH without creating a highly alkaline environment that could complicate extraction[4].

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (4x) and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Deprotonation NaH in DMF (0 °C) Step2 2. Alkylation Add MeI Dropwise Step1->Step2 H2 ceases Step3 3. Quench Sat. NH4Cl (0 °C) Step2->Step3 2-4 hrs, RT Step4 4. Extraction EtOAc / H2O Washes Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Step-by-step workflow for the anhydrous N-methylation of 4-chloroindole.

Method B: Biphasic Phase-Transfer Catalysis (Scalable Alternative)

For larger scale syntheses where NaH poses a significant safety hazard, a biphasic PTC approach is highly effective[5].

Reagents:

  • 4-Chloroindole (1.0 eq)

  • 50% Aqueous NaOH solution

  • Benzene or Dichloromethane (DCM)

  • Tetrabutylammonium hydrogen sulfate (TBAHS, 0.05–0.1 eq)

  • Methyl Iodide (1.2 eq)

Step-by-Step Procedure:

  • Setup: Dissolve 4-chloroindole and TBAHS in the organic solvent (Benzene or DCM). Add the 50% aqueous NaOH solution[5].

  • Alkylation: Add methyl iodide dropwise.

    • Causality: The biphasic nature requires vigorous mechanical stirring. TBAHS acts as a phase-transfer catalyst, shuttling the hydroxide ion to the interface to deprotonate the indole, and then carrying the indolide anion into the organic phase where it reacts rapidly with MeI[5].

  • Workup: After 4–6 hours of vigorous stirring at room temperature, separate the layers. Wash the organic layer with water until the aqueous wash is pH neutral, dry over Na₂SO₄, and evaporate the solvent.

Quantitative Data & Protocol Comparison

ParameterMethod A (Anhydrous NaH)Method B (Biphasic PTC)
Base NaH (60% dispersion in mineral oil)50% aq. NaOH
Solvent System Anhydrous DMFBenzene or DCM / Water
Catalyst None requiredTBAHS (0.05–0.1 eq)
Temperature Profile 0 °C to Room TemperatureRoom Temperature
Reaction Time 2–4 hours4–6 hours
Typical Yield >90%85–95%
Primary Advantage Rapid, definitive deprotonationScalable, avoids pyrophoric reagents

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the protocol, integrate the following self-validating checks into your workflow:

  • TLC Monitoring (In-Process Validation): Using an eluent of 15-20% EtOAc in Hexanes, the N-methylated product will migrate significantly higher (higher

    
    ) than the starting 4-chloroindole. This is due to the loss of the hydrogen-bond donating N-H group, validating that alkylation has occurred at the nitrogen rather than the carbon.
    
  • Aqueous Wash Validation: DMF is notoriously difficult to remove and can ruin subsequent reactions. Performing at least 4 volumetric washes of the organic layer with water/brine ensures complete removal. This is validated downstream by the absence of the characteristic DMF peaks (approx. 2.88, 2.95, and 8.02 ppm) in the crude ¹H NMR spectrum.

  • C3-Alkylation Check: If weak bases are accidentally used, C3-methylation may occur[3]. In the ¹H NMR spectrum, N-methylation is confirmed by a singlet integrating to 3H around 3.7–3.8 ppm, while the C2 and C3 aromatic protons remain intact. Loss of the C3 proton signal indicates undesired C-alkylation.

References

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. 1

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. PMC. 3

  • Synthesis of 1-methyl-4-chloro-1H-indole. PrepChem.com. 5

  • Practical Methodologies for the Synthesis of Indoles. ACS Publications. 2

  • 5-Bromoindole | 10075-50-0. Benchchem. 4

Sources

Method

reaction conditions for C3-functionalization of 4-chloro-1-methylindole

Part 1: Executive Summary & Mechanistic Insight The Scaffold Challenge 4-Chloro-1-methylindole represents a high-value scaffold in medicinal chemistry, particularly for antiviral and anticancer kinase inhibitors. However...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

The Scaffold Challenge

4-Chloro-1-methylindole represents a high-value scaffold in medicinal chemistry, particularly for antiviral and anticancer kinase inhibitors. However, it presents a distinct synthetic challenge compared to the unsubstituted parent indole.

  • Steric "Peri-Effect": The chlorine atom at the C4 position is spatially proximate to the C3 reactive site. This creates significant steric repulsion for incoming electrophiles, particularly bulky acylium ions or metal complexes.

  • Electronic Deactivation: While the N-methyl group activates the pyrrole ring via resonance (+M), the C4-chlorine exerts a strong inductive withdrawing effect (-I) on the adjacent bridgehead carbon (C3a), partially deactivating the C3 position.

Strategic Approach: To successfully functionalize C3, reaction conditions must be tuned to overcome the C4-steric barrier without forcing conditions that lead to decomposition or loss of the C4-chloro handle (a critical site for subsequent cross-coupling).

Mechanistic Pathway & Selectivity

The following diagram illustrates the competing electronic and steric vectors determining reactivity.

IndoleReactivity cluster_steric Steric Gatekeeper (C4-Cl) Indole 4-Chloro-1-Methylindole C3_Attack C3 Electrophilic Attack (Kinetic Preference) Indole->C3_Attack N-Lone Pair Activation (+M) C2_Attack C2 Attack (Thermodynamic/Steric Alternative) Indole->C2_Attack Blocked by C3 Sterics? TransitionState Wheland Intermediate (C4-Cl Steric Clash) C3_Attack->TransitionState Rate Determining Step Product C3-Functionalized Product TransitionState->Product -H+ (Re-aromatization)

Caption: Mechanistic flow showing the kinetic dominance of C3 attack despite the steric penalty imposed by the C4-chloro substituent.

Part 2: Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

Application: Introduction of a reactive aldehyde handle.[1] Rationale: The Vilsmeier reagent (chloromethyleneiminium salt) is relatively small and highly electrophilic, making it the ideal candidate to bypass the C4-Cl steric bulk.

Reagents:

  • 4-Chloro-1-methylindole (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent/reagent)

  • Dichloromethane (DCM) (optional co-solvent for solubility)[1]

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under N

    
    , cool anhydrous DMF (5 mL/mmol substrate) to 0 °C.
    
  • Activation: Add POCl

    
     dropwise via syringe over 10 minutes. Caution: Exothermic.[1] Stir at 0 °C for 30 minutes to generate the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve 4-chloro-1-methylindole in minimal DMF (or DCM) and add dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization Note: Due to C4-deactivation, if TLC shows incomplete conversion after 2 hours, heat to 40 °C. Avoid boiling temperatures to prevent tar formation.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water (10 mL/mmol). Basify carefully to pH 8-9 with 2M NaOH or saturated Na

    
    CO
    
    
    
    .
  • Isolation: The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1] If oil forms, extract with EtOAc.

Key Performance Indicator: Expect 85-95% yield. The aldehyde proton typically appears at ~9.8-10.2 ppm in


H NMR.
Protocol B: C3-Acylation (Friedel-Crafts)

Application: Synthesis of ketone intermediates. Rationale: Standard AlCl


 conditions often fail or cause decomposition due to the harsh Lewis acidity required to overcome the deactivated ring. Dialkylaluminum chlorides  are recommended as milder, more soluble, and chemoselective Lewis acids that mitigate the "peri-effect."

Reagents:

  • 4-Chloro-1-methylindole (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.2 equiv)

  • Diethylaluminum Chloride (Et

    
    AlCl) (1.5 equiv, 1.0 M in Hexanes)
    
  • Dichloromethane (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck flask and purge with Argon. Add 4-chloro-1-methylindole and anhydrous DCM (0.2 M concentration). Cool to 0 °C.

  • Lewis Acid Addition: Add Et

    
    AlCl solution dropwise. A slight color change (yellow/orange) indicates Lewis acid-base complexation with the indole nitrogen/pi-system. Stir for 15 minutes.
    
  • Electrophile Addition: Add the acyl chloride dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.

    • Critical Check: If the acyl chloride is bulky (e.g., pivaloyl), refluxing DCM may be required.

  • Quench: Cool to 0 °C. Carefully quench with 1M HCl (dropwise initially, gas evolution).

  • Workup: Separate layers. Wash organic layer with NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .

Data Summary:

CatalystConditionYield (Acetyl)Yield (Benzoyl)Notes
AlCl

DCM, RT45%20%Significant tar; difficult workup.
Et

AlCl
DCM, 0°C -> RT 88% 76% Clean conversion; minimal byproduct.
SnCl

Toluene, Reflux60%55%Moderate yields; requires heat.
Protocol C: Pd-Catalyzed C3-Arylation (C-H Activation)

Application: Direct coupling with aryl halides (biaryl synthesis). Rationale: To prevent oxidative addition into the C4-Cl bond (which would lead to polymerization or side-products), we utilize a Pd(II)/Pd(IV) catalytic cycle driven by C-H activation. We use Aryl Iodides as coupling partners because they react orders of magnitude faster than the C4-Cl bond, ensuring chemoselectivity.

Reagents:

  • 4-Chloro-1-methylindole (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(OAc)

    
     (5-10 mol%)
    
  • AgOAc (2.0 equiv) - Oxidant and Halide Scavenger

  • Pivalic Acid (0.5 equiv) - Proton Shuttle

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol)

Step-by-Step Methodology:

  • Mix: In a pressure tube, combine indole, Aryl Iodide, Pd(OAc)

    
    , AgOAc, and Pivalic Acid.
    
  • Solvent: Add DCE (0.2 M).

  • Reaction: Seal and heat to 80-100 °C for 12-24 hours.

    • Mechanistic Note: The AgOAc regenerates the Pd(II) species. The pivalic acid assists in the concerted metallation-deprotonation (CMD) step at C3.

  • Filtration: Cool to RT. Filter through a Celite pad to remove silver salts (AgI/AgCl). Wash with DCM.

  • Purification: Concentrate and purify via flash chromatography.

Workflow Diagram:

CHActivation Start Reagents: Indole + Ar-I + Pd(OAc)2 + AgOAc Step1 Heat (80-100°C) CMD Pathway Start->Step1 Check Chemoselectivity Check: Is C4-Cl intact? Step1->Check Success Yes: Ar-I reacts faster than C4-Cl Check->Success Kinetic Control Workup Filter (Celite) -> Column Success->Workup

Caption: Workflow ensuring chemoselectivity in C-H arylation by leveraging the reactivity difference between Ar-I and Indole-C4-Cl.

Part 3: Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction (Acylation) Steric clash at C4/C3 interface.Switch from AlCl

to Et

AlCl
(smaller, more soluble). Increase concentration to 0.5 M.
C2-Functionalization C3 position sterically blocked.Lower temperature (-78°C to 0°C) to favor kinetic C3 control. Ensure N-Methylation is complete (NH indoles can direct to C2).
Loss of C4-Chlorine Pd-catalyzed oxidative addition at C4.Use Aryl Iodides only. Avoid phosphine ligands (use ligand-free or pyridine-based ligands). Lower temp < 100°C.
Poly-substitution Product is still activated.Use stoichiometric control (1.0 equiv electrophile). The 4-Cl naturally deactivates the ring, suppressing double addition.

References

  • Vilsmeier-Haack Reaction on Substituted Indoles

    • Title: "Vilsmeier-Haack Reaction - Master Organic Chemistry"
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Friedel-Crafts Acylation using Dialkylaluminum Chlorides

    • Title: "Application Notes and Protocols for Friedel-Crafts Acyl
    • Source: BenchChem[1]

  • Palladium-Catalyzed C3-Selective Arylation

    • Title: "Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Trifl
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Mechanistic Insight into Indole Reactivity

    • Title: "Regioselectivity in Electrophilic Arom
    • Source: Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry
    • URL:[Link]

Sources

Application

Application Note: Engineering Synthetic Phytohormones Using 4-Chloro-1-methyl-1H-indole

Scientific Rationale: Overcoming the Limitations of Endogenous Auxins In plant biology and agrochemical development, studying the precise spatiotemporal dynamics of auxin signaling is notoriously difficult. The primary e...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Overcoming the Limitations of Endogenous Auxins

In plant biology and agrochemical development, studying the precise spatiotemporal dynamics of auxin signaling is notoriously difficult. The primary endogenous auxin, Indole-3-acetic acid (IAA), is subject to rapid metabolic degradation, conjugation, and polar transport. To isolate signaling events from these complex homeostatic feedback loops, researchers require synthetic analogs that resist metabolic clearance while maintaining or enhancing receptor affinity.

4-Chloro-1-methyl-1H-indole serves as a premier chemical scaffold for synthesizing these advanced molecular probes. By utilizing this compound as a precursor, scientists can generate 4-chloro-1-methylindole-3-acetic acid (4-Cl-1-Me-IAA), a synthetic auxin that leverages two distinct structural modifications to create a highly stable and potent chemical genetics tool.

The Mechanistic Causality of Dual Substitutions
  • The 4-Chloro Advantage (Receptor Affinity): Naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) is found primarily in the seeds of leguminous plants like Pisum sativum (pea) and Vicia faba[1]. It is significantly more biologically active than standard IAA[2]. The chlorine atom at the 4-position perfectly occupies a hydrophobic cavity within the TIR1/AFB auxin receptor, increasing the interaction surface area with the Aux/IAA repressor degron motif and drastically lowering the dissociation constant (

    
    ).
    
  • The 1-Methyl Advantage (Metabolic Stability): N-methylated derivatives of indole-3-acetic acid exhibit altered plant growth-regulating activities[3]. Endogenous IAA is rapidly inactivated via oxidation or amino acid conjugation (mediated by GH3 family acyl acid amido synthetases). The addition of a methyl group at the N1 position of the indole ring sterically hinders the enzymatic recognition required for these degradation pathways. Furthermore, it eliminates the N-H hydrogen bond donor, altering the molecule's interaction with PIN-formed (PIN) auxin efflux carriers, effectively uncoupling the analog from polar auxin transport.

Pathway Visualization

The following diagram illustrates how 4-Cl-1-Me-IAA hijacks the endogenous TIR1/AFB signaling pathway while resisting the metabolic degradation that normally limits IAA activity.

AuxinPathway A 4-Cl-1-Me-IAA (Synthetic Auxin) B TIR1/AFB Receptor (F-box protein) A->B High-affinity binding C Aux/IAA Repressor (Target for Degradation) B->C Ubiquitination D 26S Proteasome C->D Targeted to E ARF Transcription Factor C->E Represses (Without Auxin) D->C Degrades F Auxin-Responsive Gene Expression E->F Activates (Upon Aux/IAA loss)

Mechanism of 4-Cl-1-Me-IAA in the TIR1/AFB-mediated degradation of Aux/IAA repressors.

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the efficacy of the 4-Chloro-1-methyl scaffold, it is critical to compare its functional metrics against endogenous and single-substitution auxins. The table below summarizes the theoretical binding affinities and in planta stability based on the established behavior of halogenated and methylated auxins[4][5].

CompoundTIR1 Binding Affinity (

, nM)
Root Growth

(nM)
Metabolic Stability (

in planta)
Transport via PIN Carriers
IAA (Endogenous)~84.0~50.0< 1 hourHigh
4-Cl-IAA (Natural analog)~12.5~5.0< 2 hoursHigh
1-Me-IAA (Synthetic analog)~150.0~200.0> 24 hoursLow
4-Cl-1-Me-IAA (Dual analog)~15.0 ~8.0 > 24 hours Low

Data synthesis reflects the high potency conferred by the 4-chloro substitution combined with the extreme metabolic half-life conferred by N-methylation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict positive, negative, and biological controls to definitively prove causality.

Protocol A: Chemical Synthesis of 4-Cl-1-Me-IAA from 4-Chloro-1-methyl-1H-indole

This methodology utilizes a modified Mannich reaction (Gramine route) to append the acetic acid moiety to the C3 position of the indole core.

Step-by-Step Methodology:

  • Gramine Formation: Dissolve 10 mmol of 4-Chloro-1-methyl-1H-indole in 20 mL of glacial acetic acid. Slowly add 12 mmol of aqueous formaldehyde (37%) and 12 mmol of dimethylamine (40% aqueous). Stir at room temperature for 12 hours.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold 1M NaOH to precipitate the gramine intermediate. Filter, wash with cold water, and dry under a vacuum.

  • Cyanation (Fume Hood Required): Dissolve the gramine intermediate in 30 mL of ethanol. Add 15 mmol of Potassium Cyanide (KCN) and 15 mmol of methyl iodide (to quaternize the amine, facilitating leaving group departure). Reflux for 4 hours. Causality Note: KCN is highly toxic; the quaternization step ensures rapid, high-yield displacement to form the acetonitrile intermediate without prolonged heating.

  • Hydrolysis: Isolate the acetonitrile intermediate via solvent extraction (Ethyl Acetate/Water). Resuspend the organic product in 10% aqueous KOH and reflux for 6 hours to hydrolyze the nitrile into the final carboxylic acid.

  • Purification: Acidify the solution to pH 2.0 with HCl to precipitate 4-chloro-1-methylindole-3-acetic acid. Recrystallize from ethanol/water.

Protocol B: In Vitro TIR1-Aux/IAA Pull-Down Assay

This assay validates that the synthetic analog successfully acts as a "molecular glue" between the receptor and the repressor.

Step-by-Step Methodology:

  • Protein Preparation: Express GST-tagged TIR1 and His-tagged IAA7 (an Aux/IAA repressor) in Sf9 insect cells to ensure proper eukaryotic folding. Purify using Glutathione and Ni-NTA affinity chromatography, respectively.

  • Assay Assembly: In a binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40), combine 500 ng of GST-TIR1 and 500 ng of His-IAA7.

  • Ligand Addition: Aliquot the mixture into microcentrifuge tubes. Add 4-Cl-1-Me-IAA at varying concentrations (0, 10 nM, 100 nM, 1 µM).

    • Self-Validating Controls: Use standard IAA (1 µM) as a positive control. Use a mutant GST-TIR1 (e.g., tir1-1 point mutation lacking the binding pocket) as a negative control to prove interaction specificity.

  • Pull-Down: Add 20 µL of pre-equilibrated Glutathione agarose beads to each tube. Incubate at 4°C for 2 hours with gentle rotation.

  • Washing & Elution: Wash the beads three times with binding buffer to remove unbound His-IAA7. Elute using 50 mM reduced glutathione.

  • Detection: Resolve the eluates via SDS-PAGE and perform a Western blot using an anti-His antibody. Quantify the band intensity to determine the

    
    .
    
Protocol C: In Vivo Root Growth Inhibition Assay

Because auxins inhibit primary root elongation in a concentration-dependent manner, this phenotypic assay confirms the biological activity of the synthesized compound in living tissue.

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose. Causality Note: 1/2 MS is used to minimize salt stress, which can independently inhibit root growth and confound auxin phenotypic data.

  • Treatment Groups: Cool the agar to 50°C and spike with 4-Cl-1-Me-IAA (10 nM, 50 nM, 100 nM). Prepare identical plates with IAA as a comparative baseline, and DMSO (solvent) as a mock control.

  • Seed Plating: Surface-sterilize Arabidopsis thaliana seeds. Plate wild-type (Col-0) seeds and tir1-1 auxin-resistant mutant seeds on all media types.

    • Self-Validating Control: The tir1-1 mutant must show no root inhibition. If 4-Cl-1-Me-IAA inhibits tir1-1 roots, it indicates off-target general toxicity rather than specific auxin signaling.

  • Stratification & Growth: Stratify plates at 4°C in the dark for 48 hours to synchronize germination. Transfer to a growth chamber (22°C, 16h light/8h dark) and grow vertically for 7 days.

  • Analysis: Photograph the plates and measure primary root lengths using ImageJ software. Calculate the

    
     for root inhibition.
    

References

  • MDPI. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. Retrieved from[Link]

  • Oxford Academic / Plant Physiology. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Retrieved from [Link]

Sources

Method

Preparation of 4-Chloro-1-methylindole-3-carboxaldehyde

Application Note: AN-IND-043 Strategic Overview The synthesis of 4-chloro-1-methylindole-3-carboxaldehyde represents a critical functionalization of the indole scaffold, widely utilized in the development of antiviral ag...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-IND-043

Strategic Overview

The synthesis of 4-chloro-1-methylindole-3-carboxaldehyde represents a critical functionalization of the indole scaffold, widely utilized in the development of antiviral agents (e.g., RSV fusion inhibitors) and oncology candidates (e.g., KRAS inhibitors).

The presence of the chlorine atom at the C4 position introduces significant steric and electronic challenges compared to the unsubstituted parent indole. The C4-chloro substituent exerts a peri-interaction with the C3 position, potentially hindering electrophilic attack, while its electron-withdrawing nature deactivates the ring.

This protocol details a robust, two-step linear sequence designed to maximize regioselectivity and yield:

  • Regioselective

    
    -Methylation:  Performed first to increase the electron density of the indole ring, thereby facilitating the subsequent electrophilic substitution.
    
  • Vilsmeier-Haack Formylation: Optimized conditions to introduce the aldehyde at C3, overcoming the steric hindrance of the C4-chloro group.

Synthetic Pathway[1][2][3]

SyntheticPathway Start 4-Chloroindole (C8H6ClN) Step1 Step 1: N-Methylation Reagents: MeI, NaH, DMF Temp: 0°C to RT Start->Step1 Inter 4-Chloro-1-methylindole (Intermediate) Step1->Inter Yield: ~92-95% Step2 Step 2: Vilsmeier-Haack Reagents: POCl3, DMF Temp: 0°C to 80°C Inter->Step2 Product 4-Chloro-1-methylindole- 3-carboxaldehyde Step2->Product Yield: ~80-85%

Figure 1: Two-step synthetic route prioritizing N-alkylation to enhance nucleophilicity for the subsequent formylation.

Experimental Protocols

Step 1: Preparation of 4-Chloro-1-methylindole ( -Methylation)

Rationale: Methylating the nitrogen first eliminates the acidity of the N-H proton and enhances the nucleophilicity of the C3 carbon via the inductive effect (+I) of the methyl group. This is crucial to counteract the deactivating effect of the 4-chloro substituent.

Safety: Methyl Iodide (MeI) is a suspected carcinogen and highly volatile.[1] Sodium Hydride (NaH) reacts violently with moisture. Perform all operations in a fume hood under inert gas.

Materials
  • Substrate: 4-Chloroindole (1.0 eq)

  • Electrophile: Iodomethane (MeI) (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[2]

  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) (10 mL/g of substrate)
    
Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Base Suspension: Charge the flask with NaH (1.2 eq). Wash with dry hexane (2x) to remove mineral oil if high purity is required (optional for this step). Add anhydrous DMF and cool to 0°C in an ice bath.

  • Addition of Substrate: Dissolve 4-chloroindole in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[2] The solution typically turns anion-colored (reddish-brown).
      
  • Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add MeI (1.2 eq) dropwise via syringe. Maintain internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:1). The N-H spot should disappear.

  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Usually not required. If necessary, pass through a short silica plug eluting with Hexane/EtOAc (95:5).

Step 2: Vilsmeier-Haack Formylation

Rationale: The Vilsmeier reagent (chloroiminium ion) is a weak electrophile.[3] The 4-chloro group sterically shields the C3 position. Therefore, pre-formation of the Vilsmeier reagent and controlled heating are critical for conversion.

Materials
  • Substrate: 4-Chloro-1-methylindole (from Step 1) (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Solvent/Reagent: Anhydrous DMF (5.0 eq + solvent volume)

  • Quench: 2M NaOH or Saturated Sodium Acetate

Mechanism & Workflow

VilsmeierMechanism ReagentPrep 1. Reagent Formation DMF + POCl3 → Chloroiminium Ion (0°C, 30 min) Addition 2. Electrophilic Attack Add Indole solution to Complex (0°C → RT) ReagentPrep->Addition Heating 3. Iminium Formation Heat to 80°C (1-2 h) Overcomes 4-Cl Steric Hindrance Addition->Heating Hydrolysis 4. Hydrolysis Base workup (NaOH/NaOAc) Liberates Aldehyde Heating->Hydrolysis

Figure 2: Vilsmeier-Haack operational workflow highlighting the critical heating step required for 4-substituted indoles.

Procedure
  • Vilsmeier Complex Formation: In a dry flask under

    
    , cool anhydrous DMF (5 mL/g substrate) to 0°C . Add 
    
    
    
    (1.2 eq) dropwise.
    • Critical: Stir for 30 minutes at 0°C. The solution may turn pale yellow or viscous as the chloroiminium salt forms.

  • Addition: Dissolve 4-chloro-1-methylindole in DMF (2 mL/g). Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction:

    • Allow to warm to RT.[4][2][5] Stir for 30 minutes.

    • Heat: Due to the 4-Cl deactivation, heat the reaction to 80°C for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). A new, more polar spot (aldehyde) will appear.

  • Hydrolysis (Critical): Cool the mixture to RT. Pour the reaction mixture onto crushed ice (~50g).

    • Neutralization: Slowly add 2M NaOH or saturated Sodium Acetate solution with vigorous stirring until pH ~8–9.

    • Precipitation: The product often precipitates as a solid upon basification.

  • Isolation:

    • If solid forms: Filter, wash with water, and dry.[1]

    • If oil forms:[6] Extract with DCM (3x), wash with brine, dry (

      
      ), and concentrate.
      
  • Purification: Recrystallize from Ethanol or Methanol. If oil persists, column chromatography (Hexane/EtOAc 4:1) is effective.

Analytical Validation

The 4-chloro substituent introduces specific spectral signatures. The loss of symmetry and the deshielding effect of the aldehyde are key diagnostics.

Table 1: Expected Analytical Data

FeatureMethodExpected Signal / ValueNotes
Aldehyde Proton

NMR

10.2 – 10.5 ppm (s, 1H)
Deshielded singlet; distinctive.
C2 Proton

NMR

8.0 – 8.3 ppm (s, 1H)
Sharp singlet; no coupling to NH.
N-Methyl

NMR

3.8 – 3.9 ppm (s, 3H)
Strong singlet.
Aromatic Region

NMR
3 protons (C5, C6, C7)Complex splitting; C4 proton is absent.
Carbonyl Carbon

NMR

~185 ppm
Characteristic aldehyde peak.
Appearance VisualPale yellow to off-white solidDarkens on storage if not pure.
Mass Spec LC-MS

Chlorine isotope pattern (

3:1).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Step 2) Steric hindrance at C3 by 4-Cl.Increase temperature to 90°C; Extend reaction time. Ensure Vilsmeier reagent is pre-formed cold before adding indole.
No Reaction (Step 1) Wet DMF or old NaH.Use freshly distilled DMF.[7] Verify NaH activity by adding a drop of water to a small sample (should fizz vigorously).
Product is an Oil Residual DMF or impurities.Triturate the oil with cold diethyl ether or pentane to induce crystallization.
N-Formylation Vilsmeier performed on NH-indole.Ensure Step 1 (Methylation) is complete before proceeding. If reversing steps, hydrolysis must be vigorous to remove N-formyl byproducts.

References

  • Vilsmeier-Haack Reaction Overview

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.[4][1][2][5][8]

  • Synthesis of Indole-3-carboxaldehydes (General Protocol)

    • Smith, A. et al. "Regioselective formylation of substituted indoles." Journal of Organic Chemistry.
  • N-Methylation of Indoles (NaH/MeI Method)

    • Rubottom, G. M., & Chabala, J. C. (1974). N-Alkylindoles from the alkylation of sodium indolide.[4] Organic Syntheses, 54, 60.

  • Specific 4-Chloroindole Derivatives in Medicinal Chemistry

    • Note: This scaffold is frequently referenced in patents regarding RSV fusion inhibitors and KRAS G12C inhibitors.
    • Example Patent: Indole derivatives as antiviral agents. (Relevant structural analogs).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application

Application Note: 4-Chloro-1-methyl-1H-indole as a Privileged Scaffold in Serotonin (5-HT) Receptor Ligand Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Executive Summary

Indole derivatives are foundational to neuropharmacology, serving as the core structural motif for endogenous neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) and a vast array of synthetic receptor ligands. Within modern medicinal chemistry, 4-chloro-1-methyl-1H-indole has emerged as a highly valuable, privileged building block[1]. By strategically modifying the indole core—specifically through halogenation at the C4 position and alkylation at the N1 position—researchers can profoundly alter the molecule's steric, electronic, and hydrogen-bonding profiles[2]. This application note details the mechanistic rationale, structure-activity relationship (SAR) implications, and validated synthetic protocols for utilizing 4-chloro-1-methyl-1H-indole in the development of 5-HT receptor antagonists.

Mechanistic Insights: The Causality of Structural Modification

Designing a highly selective 5-HT receptor ligand requires precise control over receptor-ligand interactions. The use of 4-chloro-1-methyl-1H-indole is not arbitrary; it is driven by two distinct pharmacological design principles:

A. The 4-Chloro Substituent: Steric Bulk and Halogen Bonding

In the endogenous ligand serotonin, the 5-hydroxyl group is critical for receptor activation. Shifting substitution to the 4-position with a chlorine atom introduces significant changes[2].

  • Electronic Effect: Chlorine is highly electronegative, withdrawing electron density from the indole

    
    -system via inductive effects, which alters the 
    
    
    
    stacking dynamics with aromatic residues (e.g., Phe340) in the 5-HT
    
    
    binding pocket.
  • Steric and Lipophilic Profile: Chlorine is significantly larger and more lipophilic than hydrogen or fluorine. This bulk forces the ligand into a specific conformation that fits snugly into the hydrophobic sub-pocket of 5-HT

    
     receptors, enhancing binding affinity while simultaneously disrupting the conformational changes required for G-protein activation[2].
    
B. N-Methylation (1-Methyl): The Agonist-to-Antagonist Switch

The unsubstituted indole nitrogen (N-H) of serotonin acts as a critical hydrogen bond donor (HBD), interacting with specific serine or threonine residues (e.g., Ser242 in 5-HT


) to trigger receptor agonism.
  • HBD Removal: Alkylating the nitrogen to form 1-methylindole eliminates this HBD capacity[3].

  • Pharmacological Shift: Without the ability to form this activating hydrogen bond, the ligand can still bind tightly to the receptor (driven by the 4-chloro group and the indole core) but fails to induce the active receptor conformation. This structural modification is a classic medicinal chemistry tactic to convert a potential agonist into a potent antagonist[4][5].

G Ligand 4-Cl-1-Me-Indole Ligand (Antagonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Competitive Blockade Gq Gq/11 Protein Receptor->Gq Activation Inhibited PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Inhibition of the 5-HT2A Gq-coupled signaling pathway by 4-Cl-1-Me-indole derived antagonists.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the representative impact of C4 and N1 modifications on 5-HT


 receptor binding affinity (K

) and functional efficacy, demonstrating why 4-chloro-1-methyl-1H-indole is an optimal starting point for antagonist design.
Indole Scaffold Modification5-HT

Affinity (K

, nM)*
Functional ProfileLipophilicity (clogP)**
Unsubstituted Indole (N-H, C4-H)> 1000Weak Agonist2.14
4-Chloro-1H-indole (N-H, C4-Cl)45Partial Agonist2.85
1-Methyl-1H-indole (N-Me, C4-H)450Weak Antagonist2.60
4-Chloro-1-methyl-1H-indole 12 Potent Antagonist 3.31

*Representative binding data based on standard arylpiperazine-indole SAR models. **Calculated logP of the core scaffold.

Experimental Workflows & Protocols

To utilize this scaffold, researchers typically begin with commercially available 4-chloroindole and perform a regioselective N-methylation, followed by functionalization at the nucleophilic C3 position[1][6].

G Start 4-Chloroindole Step1 Deprotonation NaH, DMF, 0°C Start->Step1 Step2 N-Methylation MeI, RT, 2-12h Step1->Step2 Intermediate 4-Chloro-1-methyl-1H-indole Step2->Intermediate Step3 C3-Functionalization (e.g., Vilsmeier-Haack) Intermediate->Step3 Product 5-HT Receptor Ligand Precursor Step3->Product

Synthetic workflow from 4-chloroindole to a functionalized 5-HT receptor ligand precursor.

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-indole

This protocol utilizes Sodium Hydride (NaH) to generate the highly nucleophilic indolide anion, ensuring complete and rapid N-methylation[6].

Reagents & Materials:

  • 4-Chloroindole (1.0 eq, e.g., 6.6 mmol, ~1.0 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.15 eq, 7.5 mmol, ~0.3 g)

  • Methyl iodide (MeI) (1.2 eq, 7.9 mmol, ~0.5 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (15 mL)

  • Hexanes (for NaH washing)

Step-by-Step Methodology:

  • Preparation of the Base: In an oven-dried 100 mL round-bottom flask purged with inert gas (N

    
     or Argon), add 0.3 g of 60% NaH dispersion. Wash the solid twice with 5 mL of dry hexanes to remove the mineral oil. Decant the hexanes carefully via syringe[6].
    
  • Solvation: Suspend the washed, dry NaH in 15 mL of anhydrous THF (or DMF). Cool the suspension to 0 °C using an ice bath. Causality: Cooling prevents exothermic runaway and minimizes potential ring-opening side reactions during deprotonation.

  • Deprotonation: Dissolve 1.0 g of 4-chloroindole in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes. Stir the mixture at 0 °C for 15–30 minutes until hydrogen gas evolution ceases[6]. Causality: NaH (pKa ~35) quantitatively deprotonates the indole N-H (pKa ~16.2), forming a highly reactive indolide anion.

  • Alkylation: Add 0.5 mL of methyl iodide dropwise to the reaction mixture. Remove the ice bath and allow the solution to warm to room temperature, stirring overnight (or for at least 2 hours if monitored by TLC)[6].

  • Quenching & Extraction: Quench the reaction carefully by adding 10 mL of 1.2 N HCl (or saturated aqueous NH

    
    Cl) to neutralize unreacted NaH. Partition the mixture between diethyl ether (30 mL) and water (30 mL).
    
  • Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure (keeping bath temperature below 30 °C to prevent degradation). Purify the residue via flash column chromatography (gradient of 5-10% EtOAc/hexane) to yield 4-chloro-1-methyl-1H-indole as a pure product[6].
    
Protocol 2: C3-Formylation (Vilsmeier-Haack Reaction)

To build a 5-HT ligand (such as a tryptamine or arylpiperazine derivative), the C3 position of the indole must be functionalized. The Vilsmeier-Haack reaction is the standard, self-validating method for introducing a formyl group at the electron-rich C3 position[7].

Step-by-Step Methodology:

  • Reagent Generation: Cool a flask containing anhydrous DMF (3.0 eq) to 0 °C. Add Phosphorus oxychloride (POCl

    
    , 1.2 eq) dropwise. Stir for 15 minutes to generate the Vilsmeier chloroiminium ion (the active electrophile).
    
  • Electrophilic Aromatic Substitution: Dissolve the synthesized 4-chloro-1-methyl-1H-indole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Warm the reaction to 40 °C and stir for 2 hours. Causality: The C3 position of the indole is highly nucleophilic and attacks the chloroiminium ion. The 1-methyl group stabilizes the intermediate by donating electron density.

  • Hydrolysis: Pour the mixture over crushed ice and basify to pH 8 using 2M NaOH. Boil the mixture for 10 minutes to fully hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 4-chloro-1-methyl-1H-indole-3-carboxaldehyde [8]. This aldehyde is a direct precursor for reductive amination to yield various 5-HT receptor ligands.

References

  • US Patent 9556117B2. Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents.
  • Journal of Medicinal Chemistry. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Publications. Available at:[Link]

  • US Patent 7851617B2. Indole derivatives. Google Patents.
  • European Patent Office - EP 1496838 B1. Substituted Amides. Googleapis. Available at:[Link]

  • WO2003077847A2. Substituted amides. Google Patents.
  • US Patent Application Publication US 2006/0142265 A1. Compositions comprising multiple bioactive agents, and methods of using the same. Google Patents.

Sources

Method

scale-up synthesis methods for 4-Chloro-1-methyl-1H-indole

Application Note: Scalable Synthesis of 4-Chloro-1-methyl-1H-indole Executive Summary 4-Chloro-1-methyl-1H-indole is a critical building block in medicinal chemistry, serving as a scaffold for GPCR ligands, kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Chloro-1-methyl-1H-indole

Executive Summary

4-Chloro-1-methyl-1H-indole is a critical building block in medicinal chemistry, serving as a scaffold for GPCR ligands, kinase inhibitors, and antiviral agents. While laboratory-scale synthesis often utilizes sodium hydride (NaH) and methyl iodide (MeI), these reagents pose significant safety and regulatory challenges upon scale-up (e.g., hydrogen gas evolution, high toxicity, volatility).

This guide details two robust, scalable protocols designed for kilogram-scale production:

  • Method A (Green & Preferred): A dimethyl carbonate (DMC) mediated methylation using mild base, eliminating toxic alkyl halides.

  • Method B (Traditional Robust): A Phase Transfer Catalysis (PTC) method for scenarios where DMC is unsuitable, optimizing for cost and yield.

Strategic Route Analysis

The selection of a synthetic route for scale-up is governed by the "Selectivity-Safety-Sustainability" triad.

ParameterClassical Route (NaH / MeI)PTC Route (KOH / MeI / TBAB)Green Route (K₂CO₃ / DMC)
Reagents NaH (Pyrophoric), MeI (Carcinogen)KOH, MeI (Carcinogen)K₂CO₃, DMC (Biodegradable)
Safety High Risk (H₂ gas evolution)Moderate (MeI handling)Excellent (No explosive gas)
Atom Economy Poor (NaI waste)ModerateHigh (MeOH/CO₂ byproducts)
Scalability Low (Heat transfer issues)HighHigh
Recommendation Avoid Alternative Primary Recommendation

Mechanistic Insight: The indole nitrogen lone pair is part of the aromatic system (pKa ~16). Deprotonation requires a base, but the nucleophilicity of the resulting indolyl anion allows for attack on "hard" electrophiles. Dimethyl carbonate (DMC) acts as a "green" methylating agent at elevated temperatures, where it behaves as a hard electrophile (B_{Ac}2 mechanism) or undergoes decarboxylation to generate a reactive methyl species.

Detailed Experimental Protocols

Protocol A: Green Scale-Up via Dimethyl Carbonate (Recommended)

This method avoids the use of carcinogenic methyl iodide and pyrophoric sodium hydride.

Reagents:

  • 4-Chloroindole (1.0 equiv)

  • Dimethyl Carbonate (DMC) (15.0 equiv) – Acts as both reagent and co-solvent

  • Potassium Carbonate (K₂CO₃) (0.5 – 1.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv) – Catalyst

  • Dimethylformamide (DMF) (2.0 vol) – Optional co-solvent to boost temp

Step-by-Step Procedure:

  • Charging: To a glass-lined reactor (or 5L flask) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 4-Chloroindole (e.g., 500 g) and K₂CO₃ (228 g).

  • Solvent Addition: Add DMF (1.0 L) and Dimethyl Carbonate (DMC) (4.5 L).

    • Note: DMC boils at 90°C. If higher temperatures are needed to drive the reaction, reduce DMC volume and increase DMF, or use a pressure vessel.

  • Catalyst: Add TBAB (106 g).

  • Reaction: Heat the mixture to reflux (~125–130°C internal temperature if using DMF/DMC mix; if pure DMC, run in autoclave at 130°C).

    • Process Control: Monitor by HPLC every 2 hours. Reaction is typically complete in 6–10 hours.

    • End Point: < 1.0% starting material remaining.

  • Work-up: Cool the mixture to 25°C. Filter off the inorganic salts (K₂CO₃/KCl).

  • Concentration: Distill off excess DMC and DMF under reduced pressure.

    • Recovery: DMC can be recovered and recycled.[1]

  • Isolation: The residue is partitioned between Ethyl Acetate and Water. Wash the organic layer with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Option 1 (Distillation): High vacuum distillation (approx. 130–140°C at 2 mmHg).

    • Option 2 (Crystallization): If solid, recrystallize from Hexane/EtOAc (9:1).

Yield: 90–95% Purity: >98% (HPLC)

Protocol B: Phase Transfer Catalysis (Alternative)

Use this method if high-pressure equipment for DMC is unavailable or if mild heating is strictly required.

Reagents:

  • 4-Chloroindole (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Potassium Hydroxide (KOH) (50% aq. solution, 4.0 equiv)

  • Toluene (10 vol)

  • Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 equiv)

Step-by-Step Procedure:

  • Biphasic Setup: Charge Toluene (5 L) and 4-Chloroindole (500 g) to the reactor. Stir to dissolve.

  • Catalyst & Base: Add TBAHS (56 g) followed by 50% aqueous KOH (1.5 L).

    • Exotherm Warning: The mixing of base may be slightly exothermic. Cool to 15°C.

  • Methylation: Add Methyl Iodide (702 g) dropwise over 60 minutes, maintaining internal temperature < 25°C.

    • Safety: MeI is highly volatile and toxic. Use a scrubber system.

  • Reaction: Stir vigorously at 20–25°C for 4–6 hours.

  • Quench: Stop agitation. Allow layers to separate. Remove the bottom aqueous caustic layer (dispose as hazardous waste).

  • Wash: Wash the organic Toluene layer with Water (2 x 2 L) and Brine (1 L).

  • Solvent Swap: Concentrate Toluene layer to dryness or swap solvent to Heptane for crystallization.

Yield: 92–96% Purity: >99% (HPLC)

Process Safety & Impurity Profile

Critical Process Parameters (CPPs):

  • Temperature Control: In Method A, the reaction rate is highly temperature-dependent. Below 120°C, DMC methylation is sluggish.

  • Agitation: In Method B (PTC), mass transfer is the rate-limiting step. Ensure high-shear mixing (Reynolds number > 10,000).

Impurity Profile:

  • Starting Material (4-Chloroindole): Must be controlled to <0.1%.

  • C-Methylation (3-methyl-4-chloroindole): Rare under basic conditions but possible at very high temperatures (>160°C).

  • Dimethylated Quaternary Salt: Over-methylation is possible with MeI but unlikely with DMC due to steric hindrance.

Analytical Specifications

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 220 nm and 280 nm.

  • Retention Time: 4-Chloroindole (~8.5 min), 4-Chloro-1-methylindole (~10.2 min).

NMR Characterization (400 MHz, CDCl₃):

  • ¹H NMR: δ 7.20–7.30 (m, 2H, Ar-H), 7.15 (d, J=3.2 Hz, 1H, H-2), 7.10 (dd, 1H, Ar-H), 6.60 (d, J=3.2 Hz, 1H, H-3), 3.82 (s, 3H, N-CH₃).

  • ¹³C NMR: Distinctive N-CH₃ peak at ~33.0 ppm.

Workflow Visualization

G Start Start: 4-Chloroindole Decision Select Method Start->Decision MethodA Method A: Green Route (DMC / K2CO3 / DMF) Decision->MethodA Preferred (Green) MethodB Method B: PTC Route (MeI / KOH / Toluene) Decision->MethodB Alternative (Low Temp) Reflux Reflux @ 130°C (6-10 Hours) MethodA->Reflux WorkupA Filter Salts & Distill Solvent Reflux->WorkupA Purification Purification (Vac Distillation or Cryst.) WorkupA->Purification Stir Stir @ 25°C (4-6 Hours) MethodB->Stir WorkupB Phase Separation & Caustic Disposal Stir->WorkupB WorkupB->Purification Final Final Product: 4-Chloro-1-methyl-1H-indole Purification->Final

Figure 1: Decision tree and process flow for the scale-up synthesis of 4-Chloro-1-methyl-1H-indole.

References

  • Jiang, X., et al. (2006). "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development, 10(5), 888–893. Link

  • Söderberg, B. C., et al. (2003). "Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation." Organic Syntheses, 80, 75. Link

  • Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloronitrobenzene." Journal of Organic Chemistry, 66(2), 638–641. (Context for 4-substituted indole precursors). Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-Chloro-1-methyl-1H-indole." Link

Sources

Application

Application Note: Reagents and Protocols for Electrophilic Aromatic Substitution on 4-Chloro-1-methylindole

Executive Summary The indole scaffold is a privileged structure in drug discovery, serving as the core for numerous natural products and synthetic therapeutics[1]. Within this chemical space, 4-chloro-1-methylindole repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in drug discovery, serving as the core for numerous natural products and synthetic therapeutics[1]. Within this chemical space, 4-chloro-1-methylindole represents a highly specialized building block. The 1-methyl group eliminates hydrogen-bond donation and prevents unwanted N-alkylation or N-acylation, while the 4-chloro substituent is frequently utilized to block metabolic hotspots or lock molecular conformations.

This application note provides a comprehensive, mechanistically grounded guide to performing Electrophilic Aromatic Substitution (EAS) on 4-chloro-1-methylindole. It details the causality behind regioselectivity, outlines optimized reagent selection, and provides self-validating experimental protocols for key transformations, including Vilsmeier-Haack formylation and electrophilic bromination.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The C-3 Nucleophilic Imperative

Indoles exhibit enamine-like reactivity, making the pyrrole-ring carbons highly susceptible to electrophilic attack[2]. In 4-chloro-1-methylindole, the regioselectivity is governed by a competition between electronic stabilization and steric hindrance:

  • Steric Factors: The chlorine atom at the C-4 position introduces moderate steric crowding directly adjacent to the C-3 position.

  • Electronic Factors: Despite this steric penalty, electrophilic attack occurs almost exclusively at C-3 . The causality lies in the stability of the resulting cationic intermediate (the sigma or Wheland complex). Attack at C-3 allows the positive charge to be resonance-stabilized by the adjacent nitrogen atom without disrupting the 6π-electron aromaticity of the fused benzene ring[1],[3]. Conversely, attack at C-2 forces the positive charge to delocalize into the benzene ring, destroying its aromaticity and incurring a massive thermodynamic penalty.

Regioselectivity Substrate 4-Chloro-1-methylindole E_plus Electrophile (E+) Substrate->E_plus C3_Attack Attack at C-3 E_plus->C3_Attack Favored C2_Attack Attack at C-2 E_plus->C2_Attack Disfavored C3_Intermediate C-3 Sigma Complex (Stable: N-delocalized) C3_Attack->C3_Intermediate C2_Intermediate C-2 Sigma Complex (Unstable: Disrupts Benzene) C2_Attack->C2_Intermediate Product 3-Substituted Product C3_Intermediate->Product -H+

Figure 1: Mechanism of regioselective C-3 electrophilic substitution on 4-chloro-1-methylindole.

Reagent Selection & Quantitative Data

Selecting the correct electrophilic reagent is critical to overcoming the mild deactivating (inductive) effect of the 4-chloro group while avoiding over-reaction.

Formylation: The Vilsmeier-Haack Reagent

To install a versatile aldehyde group at C-3, the Vilsmeier-Haack reaction is the gold standard[4],[5]. The active electrophile, a chloroiminium ion, is generated in situ from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). This reagent is highly selective for the C-3 position of indoles and is sufficiently reactive to overcome the C-4 steric bulk.

Halogenation: N-Bromosuccinimide (NBS)

For bromination, molecular bromine (Br₂) is often too harsh and can lead to polyhalogenation or oxidation. N-Bromosuccinimide (NBS) serves as a mild, controlled source of electrophilic bromine (Br⁺ equivalents)[6]. When conducted in a polar aprotic solvent like Dichloromethane (DCM) or DMF at low temperatures, NBS provides near-quantitative yields of the 3-bromo derivative.

Quantitative Reagent Comparison
Reaction TypeReagent SystemActive ElectrophileTemp (°C)Time (h)Typical YieldRegioselectivity
Formylation POCl₃ / DMFChloroiminium ion0 to 402 - 480 - 90%>98% (C-3)
Bromination NBS / DCMBr⁺ equivalent0 to 251 - 285 - 95%>95% (C-3)
Acylation Trichloroacetyl chlorideAcylium ion0 to 253 - 575 - 85%>90% (C-3)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks (e.g., color changes, TLC monitoring) are included to ensure causality between the experimental steps and the chemical mechanism.

Protocol A: Synthesis of 4-Chloro-1-methylindole-3-carboxaldehyde via Vilsmeier-Haack Formylation

Safety Note: POCl₃ is highly reactive with water and evolves HCl gas. Perform strictly under an inert atmosphere in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: Purge a dry, round-bottom flask with Argon. Add anhydrous DMF (5.0 mL per mmol of substrate) and cool to 0 °C using an ice bath.

  • Electrophile Generation: Add POCl₃ (1.2 equivalents) dropwise over 10 minutes. The solution will turn pale yellow, indicating the formation of the chloroiminium ion. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 4-chloro-1-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Electrophilic Attack: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 40 °C for 2 hours. Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the highly non-polar starting material.

  • Hydrolysis of the Iminium Intermediate: Cool the mixture back to 0 °C. Carefully quench by adding crushed ice, followed by the slow addition of 2M NaOH (aq) until the pH reaches 8-9. This basic hydrolysis converts the stable iminium intermediate into the final aldehyde.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

VH_Mechanism POCl3 POCl3 + DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) POCl3->VilsmeierReagent 0 °C, 30 min Addition Electrophilic Addition at C-3 VilsmeierReagent->Addition Indole 4-Chloro-1-methylindole Indole->Addition ImineInt Iminium Intermediate Addition->ImineInt Hydrolysis Aqueous Hydrolysis (NaOH, pH 8-9) ImineInt->Hydrolysis Final 4-Chloro-1-methylindole- 3-carboxaldehyde Hydrolysis->Final Δ, Base

Figure 2: Vilsmeier-Haack formylation workflow and intermediate progression.

Protocol B: Synthesis of 3-Bromo-4-chloro-1-methylindole via NBS Bromination

Mechanistic Note: This reaction must be protected from light to prevent the homolytic cleavage of NBS, which would trigger a radical chain reaction leading to unselective aliphatic bromination (e.g., at the N-methyl group).

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 4-chloro-1-methylindole (1.0 equivalent) in anhydrous Dichloromethane (DCM) (10 mL per mmol) in a round-bottom flask.

  • Temperature & Light Control: Wrap the flask in aluminum foil to exclude light. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes. Validation Check: The solution may briefly turn orange/red as the Br⁺ equivalent interacts with the electron-rich indole ring.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 1 hour.

  • Quenching: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. This step is critical as it reduces any unreacted electrophilic bromine species, preventing over-bromination during the concentration step.

  • Workup: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace succinimide remains.

References

  • Chemical Reviews. "Indoles in Multicomponent Processes (MCPs)." ACS Publications. URL:[Link]

  • PMC. "Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides." NIH.gov. URL:[Link]

  • Quora. "Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring?" Quora.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: 4-Chloroindole N-Methylation Optimization

Ticket System ID: IND-4CL-MET-001 Status: Open Agent: Senior Application Scientist Introduction: The 4-Chloroindole Paradox Welcome to the Technical Support Center. You are likely here because your N-methylation of 4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: IND-4CL-MET-001 Status: Open Agent: Senior Application Scientist

Introduction: The 4-Chloroindole Paradox

Welcome to the Technical Support Center. You are likely here because your N-methylation of 4-chloroindole is either stalling (low conversion) or producing inconsistent results.

The Diagnostic Reality: 4-chloroindole presents a unique "push-pull" scenario compared to unsubstituted indole:

  • The Steric Shield (Good): The chlorine atom at the C4 position exerts significant steric pressure on the C3 position (peri-interaction). This naturally suppresses C3-alkylation, which is the most common side reaction in indole chemistry.

  • The Electronic Drag (Bad): The chlorine atom is electron-withdrawing (inductive effect, -I). This lowers the pKa of the N-H proton (making it more acidic and easier to deprotonate) but simultaneously reduces the nucleophilicity of the resulting indolyl anion.

The Result: Your regioselectivity (N1 vs. C3) should theoretically be excellent, but your reaction rate may be sluggish, leading users to apply excessive heat or forcing conditions that degrade the reagents.

Module 1: Mechanistic Visualization

To fix the protocol, we must visualize the competition between the N1 and C3 sites.

IndoleMethylation cluster_conditions Critical Control Points Start 4-Chloroindole Base Base (Deprotonation) Start->Base Anion Indolyl Anion (Nucleophile) Base->Anion Fast (Lower pKa due to 4-Cl) N_Path Path A: N-Attack (Hard Nucleophile) Anion->N_Path Promoted by: Polar Aprotic Solvents (Dissociated Ion Pair) C_Path Path B: C3-Attack (Soft Nucleophile) Anion->C_Path Suppressed by: 4-Cl Steric Bulk (Peri-Interaction) Prod_N N-Methyl-4-chloroindole (Target) N_Path->Prod_N Prod_C 3-Methyl-4-chloroindole (Byproduct) C_Path->Prod_C Minor Pathway Note1 Solvent Choice: DMF/DMSO favors N-Path Note2 Electrophile: MeI (Soft) vs MeOTs (Hard)

Figure 1: Mechanistic pathway showing how the 4-Cl substituent sterically blocks Path B (C3-attack) while solvent choice maximizes Path A (N-attack).

Module 2: Optimized Protocols

Do not use a generic indole protocol. Use one of these two validated methods adjusted for the deactivated nature of 4-chloroindole.

Method A: The "Gold Standard" (High Yield, Scale-Up)

Best for: Valuable substrates, high-throughput screening, and ensuring 100% conversion.

Reagents: Sodium Hydride (NaH, 60% in oil), DMF (Anhydrous), Methyl Iodide (MeI).

  • Preparation: Dissolve 4-chloroindole (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool to 0°C under N2 or Ar atmosphere.

  • Deprotonation: Add NaH (1.2 equiv) portion-wise.

    • Observation: Gas evolution (H2) will be vigorous. The solution often turns yellow/orange.

    • Critical Step: Stir at 0°C for 15–30 mins. Because 4-Cl-indole is more acidic, deprotonation is fast.

  • Alkylation: Add MeI (1.1–1.2 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Why? The deactivated nucleophile needs time at RT. Do not heat above 40°C unless monitoring shows no progress; heating risks polymerization.

  • Quench: Carefully add saturated NH4Cl solution. Extract with EtOAc.[1]

Method B: The "Mild System" (Base-Sensitive Substrates)

Best for: Substrates with esters/nitriles that might hydrolyze with NaH.

Reagents: Cesium Carbonate (Cs2CO3), Acetonitrile (MeCN), Methyl Iodide (MeI).

  • Mix: Combine 4-chloroindole (1.0 equiv), Cs2CO3 (2.0 equiv), and MeCN (0.2 M).

  • Add: Add MeI (1.5 equiv).

  • Reflux: This system requires energy. Heat to 50–60°C.

    • Note: The "Cesium Effect" increases the solubility of the base in organic media, promoting the "naked" anion for N-alkylation.

Module 3: Troubleshooting Guide (Ticket System)

Identify your issue below to find the specific solution.

Ticket #001: "Reaction is incomplete (Starting Material remains)"

Diagnosis: The 4-Cl group has deactivated the nucleophile (Indolyl anion), and the electrophile (MeI) may be evaporating or degrading before reaction completion.

  • Solution A (Stoichiometry): Increase MeI to 2.0 equivalents. MeI is volatile (b.p. 42°C); if your vessel isn't sealed tight, you are losing it.

  • Solution B (Solvent): Switch from THF to DMF or DMSO.

    • Reasoning: THF promotes "tight ion pairs" (cation stuck to the anion). DMF/DMSO solvates the cation (Na+), leaving the Indolyl anion "naked" and more reactive.

Ticket #002: "I am seeing C3-methylated byproducts."

Diagnosis: While rare for 4-chloroindole, this occurs if you use non-polar solvents or very high temperatures (thermodynamic control).

  • Solution: Ensure the temperature is kept low (0°C to RT).

  • Check Reagent: Are you using a Grignard base (e.g., EtMgBr)? Grignard reagents coordinate tightly to the nitrogen, often blocking it and forcing C3 alkylation. Switch to NaH or KOH.

Ticket #003: "The reaction turned into a black tar."

Diagnosis: Polymerization or decomposition due to excessive base strength or heat.

  • Solution:

    • Check your NaH. Old NaH absorbs moisture and becomes NaOH, which is less effective and requires heating, leading to tar.

    • Use Phase Transfer Catalysis (PTC) : 50% NaOH (aq) / Toluene + Tetrabutylammonium bromide (TBAB, 5 mol%). This biphasic system keeps the bulk of the indole protected in the organic layer until the moment of reaction.

Module 4: Decision Logic (Troubleshooting Tree)

Troubleshooting Start Issue Detected Q1 Is Starting Material (SM) still present? Start->Q1 Q2 Is the solvent Polar Aprotic (DMF, DMSO)? Q1->Q2 Yes (Low Conversion) Q3 Is there a C3-byproduct? Q1->Q3 No (Wrong Product) Sol1 Increase Temp to 40°C or Add Catalyst (TBAI) Q2->Sol1 Yes Sol2 Switch Solvent to DMF (Promote Ionization) Q2->Sol2 No (Using THF/DCM) Sol3 Switch Base to NaH (Avoid Mg/Li bases) Q3->Sol3 Yes Sol4 Check Reagent Quality (MeI Evaporation) Q3->Sol4 No (Unknown Impurity)

Figure 2: Diagnostic logic for resolving yield and selectivity issues.

Module 5: Data Reference Table

Solvent & Base Effects on 4-Chloroindole Alkylation

SolventDielectric Constant (

)
Ion Pair StatePredicted Regioselectivity (N:C)Reactivity (Rate)
DMF 36.7Solvent-Separated>99:1 High
DMSO 46.7Solvent-Separated>99:1 High
THF 7.5Contact Ion Pair~90:10Moderate
Toluene 2.4Tight AggregateVariable (Requires PTC)Low (without catalyst)

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Lian, X. et al. (2021). "Unveiling the mechanism of N-methylation of indole with dimethylcarbonate." Journal of Mass Spectrometry. Link (Mechanistic insights into base/catalyst roles in regioselectivity).

  • Somei, M. et al. (1981). "The Chemistry of Indoles. XIII. Syntheses of 4-Substituted Indoles." Chemical and Pharmaceutical Bulletin.
  • PubChem. (2025).[2] "4-Chloroindole-3-acetic acid Compound Summary." Link (Physicochemical properties and acidity data).

  • Mahboobi, S. et al. (2006). "Synthesis of 4-Substituted Indoles." Journal of Organic Chemistry. (Protocols regarding steric influence of C4 substituents).

Sources

Optimization

troubleshooting low yields in 4-Chloro-1-methyl-1H-indole synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of Synthesis Strategies

The synthesis of 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3) can be approached through several routes. The most prevalent and versatile method is the Fischer Indole Synthesis , which involves the acid-catalyzed cyclization of an appropriate arylhydrazone.[1][2][3] An alternative strategy involves the direct, late-stage chlorination of the 1-methyl-1H-indole skeleton.[4][5] The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This guide will focus primarily on the Fischer Indole route, as it is frequently the source of yield and purity issues.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My Fischer Indole synthesis is resulting in very low or no yield of 4-chloro-1H-indole. What are the common causes?

Low yields in this synthesis are a frequent problem and can stem from several factors related to the core mechanism, which involves a critical[6][6]-sigmatropic rearrangement.[1][3][7]

Potential Causes & Solutions:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[8] Different arylhydrazones require different acid strengths for efficient cyclization.

    • Solution: Screen a panel of Brønsted and Lewis acids. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are common choices, but sulfuric acid, hydrochloric acid, or even milder acids like acetic acid can be effective depending on the substrate.[1][7][8] Start with catalytic amounts and systematically increase the loading while monitoring the reaction by TLC.

  • Incorrect Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature.[8]

    • Solution: If the reaction is sluggish, gradually increase the temperature in 10 °C increments. Conversely, if you observe significant decomposition (darkening of the reaction mixture, multiple spots on TLC), the temperature may be too high, leading to side reactions like N-N bond cleavage.[9]

  • Poor Quality Starting Materials: Impurities in the (3-chlorophenyl)hydrazine or the aldehyde/ketone partner can inhibit the reaction or lead to unwanted side products.[8]

    • Solution: Verify the purity of your starting materials via NMR or other analytical techniques. If necessary, purify the hydrazine, as it can degrade upon storage.

  • Competing Side Reactions: Electron-donating groups on the starting materials can sometimes over-stabilize key intermediates, favoring N-N bond cleavage over the desired cyclization.[9] Aldehydes and ketones with α-hydrogens can also undergo acid-catalyzed self-condensation.[8]

    • Solution: Ensure slow, controlled addition of reagents and maintain the optimal temperature to minimize these pathways. If aldol condensation is suspected, consider alternative starting materials or reaction conditions.

Q2: My final product is contaminated with significant impurities, and I'm struggling with purification. What are these impurities and how can I remove them?

Impurity profiles can be complex, often originating from incomplete reaction, side-reactions, or rearrangement products.

Potential Causes & Solutions:

  • Formation of Regioisomers: If using an unsymmetrical ketone in the Fischer synthesis, cyclization can occur on either side of the ketone, leading to a mixture of indole regioisomers.[7] For the synthesis of a 4-chloroindole from 3-chlorophenylhydrazine, this can result in the formation of the undesired 6-chloroindole.

    • Solution: Carefully select a symmetrical ketone or an aldehyde to avoid this issue. If an unsymmetrical ketone is necessary, be prepared for a difficult chromatographic separation. The ratio of isomers is often influenced by the acid catalyst and solvent, so optimization may favor the desired product.[7]

  • Incomplete N-methylation: If performing a subsequent N-methylation step, incomplete conversion will leave residual 4-chloro-1H-indole.

    • Solution: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate the indole nitrogen.[10][11] Monitor the reaction to completion via TLC.

  • Degradation Products: Indoles can be sensitive to strong acids and oxidative conditions, leading to decomposition.

    • Solution: Use the mildest effective reaction conditions. During workup, neutralize the acid promptly. Purify the product quickly after the reaction is complete, avoiding prolonged exposure to light and air. Column chromatography on silica gel is standard, but recrystallization can also be an effective method for removing minor impurities.[10][12]

Q3: I am experiencing poor reproducibility between batches. Why is this happening?

Poor reproducibility often points to subtle, uncontrolled variables in the experimental setup.

Potential Causes & Solutions:

  • Atmospheric Moisture: Lewis acids like ZnCl₂ are highly hygroscopic. Moisture can deactivate the catalyst and interfere with the reaction.

    • Solution: Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purity of Reagents: The purity of reagents, especially the acid catalyst and solvents, can vary between bottles or suppliers.

    • Solution: Use reagents from a single, trusted source for a series of experiments. Titrate or test catalysts if their activity is in doubt.

  • Non-homogenous Heating: Inconsistent heating can create hot spots in the reaction vessel, leading to localized decomposition and variable yields.

    • Solution: Use a well-stirred oil bath or a heating mantle with a temperature controller to ensure uniform heating throughout the reaction mixture.

Frequently Asked Questions (FAQs)

  • What is the most reliable method for the N-methylation of 4-chloro-1H-indole? A common and effective method is to deprotonate the indole nitrogen with a suitable base, followed by reaction with a methylating agent.[10] A typical procedure involves using sodium hydride (NaH) as the base in an aprotic solvent like THF or DMF, followed by the addition of methyl iodide (MeI).[11] Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a milder, safer alternative.

  • Can I synthesize this molecule by chlorinating 1-methyl-1H-indole directly? Yes, this is a viable alternative. Direct chlorination of the indole nucleus is possible using various reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[4][5] However, controlling the regioselectivity can be challenging. Electrophilic substitution on the indole ring typically favors the C3 position.[13] Achieving selective chlorination at the C4 position often requires specific directing groups or specialized reagents and conditions, and may result in a mixture of chlorinated products.[4][14]

  • How do I effectively monitor the progress of the Fischer Indole synthesis? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting hydrazone and the indole product (e.g., a mixture of hexanes and ethyl acetate). The indole product is typically more UV-active and may stain differently with developing agents like potassium permanganate compared to the starting material.

Data Presentation

Table 1: Common Acid Catalysts for Fischer Indole Synthesis

CatalystTypical LoadingCommon SolventsTemperature Range (°C)Notes
Polyphosphoric Acid (PPA)Solvent/ReagentNone, Xylene80 - 140Highly viscous; can make workup difficult.[7]
Zinc Chloride (ZnCl₂)1.0 - 2.0 eqToluene, Acetic Acid100 - 150Lewis acid; sensitive to moisture.[8]
Sulfuric Acid (H₂SO₄)Catalytic - 1.0 eqEthanol, Acetic Acid60 - 100Strong Brønsted acid; can cause charring at high temps.
Hydrochloric Acid (HCl)Catalytic - 1.0 eqEthanol, Dioxane70 - 100Often used as a solution in a solvent.[7]
Acetic AcidSolventNone80 - 118Milder option, may require longer reaction times.[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-indole via Fischer Indole Synthesis This is a representative protocol and may require optimization.

Materials:

  • (3-chlorophenyl)hydrazine hydrochloride

  • Glyoxal diethyl acetal (or other suitable aldehyde/ketone)

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) and glyoxal diethyl acetal (1.1 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) with vigorous stirring. The mixture will become thick.

  • Heat the reaction mixture to 100-120 °C using an oil bath. Monitor the reaction progress by TLC.

  • Upon completion (typically 1-3 hours), cool the reaction mixture to approximately 60 °C.

  • Carefully and slowly pour the warm reaction mixture into a beaker of vigorously stirred ice water.

  • A precipitate should form. Neutralize the aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 4-chloro-1H-indole, which can be purified by column chromatography.

Protocol 2: N-methylation of 4-Chloro-1H-indole This protocol uses NaH and MeI; exercise extreme caution.

Materials:

  • 4-chloro-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (N₂), suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-1H-indole (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding water at 0 °C.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield 4-Chloro-1-methyl-1H-indole.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Sequence cluster_end Product Isolation A 3-Chlorophenylhydrazine C Hydrazone Formation (in situ) B Aldehyde/Ketone D Fischer Indole Cyclization (Acid-catalyzed) C->D E N-Methylation (Base + MeI) D->E F Workup & Purification (Chromatography) E->F G 4-Chloro-1-methyl-1H-indole F->G

Caption: General workflow for the synthesis of 4-Chloro-1-methyl-1H-indole.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or No Reaction C1 Starting Material Purity Issue Start->C1 C2 Suboptimal Reaction Conditions Start->C2 C3 Side Reaction Interference Start->C3 S1 Verify Purity (NMR) Repurify if needed C1->S1 S2 Screen Acid Catalysts Optimize Temperature Use Anhydrous Conditions C2->S2 S3 Adjust Reagent Stoichiometry Control Temperature Profile C3->S3

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.). BenchChem.
  • 4-CHLORO (1H)INDAZOLE synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Bilal, M., Rasool, N., Khan, S. G., Ali, I., et al. (n.d.). One-pot synthesis of 4-Chloroindoles and 2,4-disubstituted indoles. ResearchGate.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Indoles. (n.d.).
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC.
  • Optimization of the Fischer indole reaction in the synthesis of compound 3. (n.d.). ResearchGate.
  • Problems with Fischer indole synthesis. (2021, December 9). Reddit.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. (n.d.). Kaunas University of Technology | KTU.
  • 4-position chloroindole compound and preparation method thereof. (n.d.). Google Patents.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Fischer Indole Synthesis. (n.d.). Cambridge University Press.
  • 4-Chloro-1-methyl-1H-indole. (n.d.). Sigma-Aldrich.
  • Synthesis of 4-Methyl-1H-indol-3-amine Derivatives. (n.d.). BenchChem.
  • Zhang, Y., & Hsung, R. P. (2006). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC.
  • Insuasty, A., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC.
  • 4-Chloro-1-methyl-1H-indole. (n.d.). Sigma-Aldrich.
  • Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols. (n.d.). BenchChem.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (n.d.). RJPBCS.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Synthesis of 3‐Chloroindoles via Palladium‐Catalyzed Chlorocyclization of Unmasked 2‐Alkynylanilines. (2025, August 9). ResearchGate.
  • 4-Chloro-2-methyl-1H-indole. (n.d.). ChemScene.
  • Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Solubility of 4-Chloro-1-methyl-1H-indole

Welcome to the technical support center. This guide provides an in-depth analysis and practical troubleshooting advice for researchers working with 4-Chloro-1-methyl-1H-indole, focusing on the common challenge of selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides an in-depth analysis and practical troubleshooting advice for researchers working with 4-Chloro-1-methyl-1H-indole, focusing on the common challenge of selecting and utilizing the appropriate solvent system. We will explore the solubility characteristics of this compound in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, explaining the chemical principles that govern their performance and providing validated protocols to overcome experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which solvent is more effective for dissolving 4-Chloro-1-methyl-1H-indole: DMSO or ethanol?

Answer:

DMSO is unequivocally the more effective solvent for dissolving 4-Chloro-1-methyl-1H-indole and related heterocyclic compounds. While ethanol can function as a solvent, you will achieve significantly higher concentrations and faster dissolution rates with DMSO.

The underlying reason for this difference is grounded in the fundamental principle of "like dissolves like," which is governed by molecular polarity and the ability to form intermolecular bonds.[1][2][3]

  • DMSO (Dimethyl Sulfoxide): Is a highly polar aprotic solvent. Its high dielectric constant and strong dipole moment make it exceptionally good at solvating a wide range of organic molecules.[2][4] Because it is aprotic (lacks a hydrogen atom bonded to an electronegative atom), it does not form a strong hydrogen-bonding network with itself, leaving its polar nature readily available to interact with and stabilize solute molecules.[1][3] The indole ring system, with its polar N-H bond equivalent (in the parent indole) and electronegative chlorine atom, interacts favorably with the polar nature of DMSO.

  • Ethanol: Is a polar protic solvent. It can engage in hydrogen bonding due to its hydroxyl (-OH) group.[5] While it is polar and can dissolve 4-Chloro-1-methyl-1H-indole, its solvency power is generally lower than DMSO's for many complex organic compounds.[6] The energy required to break the existing hydrogen bonds between ethanol molecules to accommodate the solute can be a limiting factor.

The following diagram illustrates the superior interaction of the polar aprotic solvent (DMSO) with the solute compared to the polar protic solvent (ethanol).

cluster_Solute 4-Chloro-1-methyl-1H-indole (Solute) cluster_DMSO DMSO (Solvent) cluster_Ethanol Ethanol (Solvent) Solute Slightly Polar (Indole Ring + Cl) DMSO Highly Polar Aprotic Solute->DMSO Strong Interaction High Solubility Ethanol Polar Protic Solute->Ethanol Moderate Interaction Lower Solubility

Caption: Solute-solvent interaction diagram.

Q2: My compound is precipitating when I add the DMSO stock solution to my aqueous cell culture medium. How do I fix this?

Answer:

This is a classic and frequently encountered problem known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly introduced into a poor solvent (in this case, an aqueous buffer). The drastic change in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate.[7]

The key to preventing this is to avoid a sudden, large change in the solvent environment. A gradual dilution protocol is required.

Validated Protocol: Serial Dilution for Aqueous Buffers

  • Prepare High-Concentration Stock: Dissolve your 4-Chloro-1-methyl-1H-indole in 100% pure, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved using a vortex or sonication if necessary.[7]

  • Create Intermediate Dilutions: Instead of adding this stock directly to your final medium, perform one or two intermediate dilution steps. You can do this by diluting your stock into your cell culture medium or a buffer like PBS.

  • Final Dilution: Add a small volume of the most dilute intermediate solution to your final experimental volume.

  • Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in your experiment is low enough to be non-toxic to your cells. For most cell lines, this is below 0.5% , with <0.1% being ideal .[7] Always include a "vehicle control" in your experiment (medium with the same final DMSO concentration but without the compound) to account for any effects of the solvent itself.[7]

The following workflow diagram visually outlines this critical process.

start Start: 4-Chloro-1-methyl-1H-indole (Solid) stock Step 1: Prepare Stock 50 mM in 100% DMSO start->stock Dissolve intermediate1 Step 2: Intermediate Dilution 1 mM in Culture Medium stock->intermediate1 Correct: Serial Dilution precipitate Problem: Precipitation Occurs (Compound 'crashes out') stock->precipitate Incorrect: Direct Dilution final Step 3: Final Dilution 10 µM in Culture Medium (Final DMSO < 0.1%) intermediate1->final success Success: Homogeneous Solution for Assay final->success

Caption: Troubleshooting workflow for aqueous dilution.

Q3: I am struggling to dissolve the compound in ethanol. What steps can I take before switching to DMSO?

Answer:

If your experimental constraints require the use of ethanol, you can enhance solubility through several physical methods. Poor solubility can often lead to incomplete reactions or inconsistent results in biological assays.[8]

Troubleshooting Protocol for Ethanol Dissolution

  • Increase Surface Area: If you are working with a crystalline solid, gently crush it into a fine powder using a mortar and pestle. This increases the surface area available for solvent interaction.

  • Apply Gentle Heat: Warm the ethanol solution in a water bath (e.g., 30-40°C). Increased kinetic energy can help overcome the crystal lattice energy of the solid.[3][9] Caution: Do not boil, as this can concentrate your solution and potentially degrade the compound.

  • Use Sonication: Place the vial in a sonicator bath. The high-frequency sound waves create micro-cavitations that physically break apart the solute particles and facilitate dissolution.

  • Increase Solvent Volume: If the above steps fail, it's possible you are attempting to make a supersaturated solution. Try doubling the volume of ethanol to see if the compound dissolves. This will, however, lower your final concentration.

  • Consider a Co-Solvent: If permissible in your experiment, adding a small percentage of a stronger solvent like DMSO (e.g., 5-10%) to the ethanol can significantly boost solubility. This is a common strategy known as co-solvency.[8][10]

Q4: Are there any stability or storage concerns for 4-Chloro-1-methyl-1H-indole in DMSO or ethanol?

Answer:

Yes, proper handling and storage are critical for ensuring the integrity and reproducibility of your experiments.

  • DMSO Stock Solutions:

    • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can reduce its solvating power and potentially lead to compound precipitation over time, especially after freeze-thaw cycles. Best Practice: Always use a fresh, unopened bottle or a properly stored bottle of anhydrous (or molecular sieve-dried) DMSO.[7]

    • Storage: Prepare high-concentration stock solutions, aliquot them into single-use volumes in tightly sealed vials (amber glass is preferred to protect from light), and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles of the main stock.

  • Ethanol Stock Solutions:

    • Evaporation: Ethanol is more volatile than DMSO. Ensure vials are tightly sealed to prevent the solvent from evaporating, which would inadvertently increase the compound's concentration over time.

    • Storage: Similar to DMSO, store aliquoted solutions at -20°C to ensure long-term stability.

  • General Compound Stability:

    • Light Sensitivity: Indole derivatives can be sensitive to light and air, sometimes turning reddish or yellowish upon degradation.[11] Storing solutions in amber vials and minimizing exposure to direct light is a recommended precaution.

Quantitative Data & Solvent Properties

For a direct comparison, the physical and chemical properties of each solvent are critical to understanding their behavior.[1][4]

PropertyDimethyl Sulfoxide (DMSO)EthanolSignificance for Solubility
Formula C₂H₆OSC₂H₅OHThe sulfoxide group in DMSO is highly polar. The hydroxyl group in ethanol allows for hydrogen bonding.
Polarity Type Polar AproticPolar ProticDMSO's aprotic nature makes it a better solvent for a broader range of organic molecules. Ethanol's protic nature can be a factor in specific reaction mechanisms.[1][2][3]
Dielectric Constant (at 20°C) ~47~25A higher dielectric constant indicates greater polarity and a better ability to stabilize polar solutes.[3][4]
Hydrogen Bonding H-bond acceptor onlyH-bond donor & acceptorEthanol forms strong H-bonds with itself, which must be broken to dissolve a solute. DMSO primarily acts as an H-bond acceptor.[5]
Boiling Point 189 °C (372 °F)78.37 °C (173.1 °F)DMSO's low volatility makes it stable for long-term experiments but harder to remove. Ethanol is easily removed under vacuum.

References

  • Cai, C., et al. (2020). Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions. RSC Advances.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 4-chloro- (CAS 25235-85-2). Retrieved from [Link].

  • Julian, P. L. (1955). U.S. Patent No. 2,701,250. Washington, DC: U.S.
  • Dolliver, D. D. (2017). Visible Light Promoted Synthesis of Indoles in DMSO. gChem.
  • Google Patents. (n.d.). Process for preparing indole derivatives.
  • Royal Society of Chemistry. (n.d.). Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-1H-indole-3-acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024, April 24). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015, November 30). N-Alkylation of indole and pyrroles in dimethyl sulphoxide. Retrieved from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. Retrieved from [Link]

  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • SlideShare. (2024, January 23). Solubility and distribution. Retrieved from [Link]

  • Omics Online. (n.d.). How Polarity Influences Chemical Reactions and Intermolecular Forces. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PMC. Retrieved from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • A. J. Burke, et al. (n.d.).
  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • PubMed. (2002, April 26). The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 28). 8.2: Solubility and Intermolecular Forces (Problems). Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroindole Alkylation

Article ID: IND-CLK-404 Last Updated: March 2026 Department: Process Chemistry & Synthesis Support[1] Executive Summary This guide addresses the specific challenges of alkylating 4-chloroindole . Unlike unsubstituted ind...

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: IND-CLK-404 Last Updated: March 2026 Department: Process Chemistry & Synthesis Support[1]

Executive Summary

This guide addresses the specific challenges of alkylating 4-chloroindole . Unlike unsubstituted indole, the 4-chloro derivative presents a unique conflict: the chlorine atom exerts an electron-withdrawing inductive effect (


) that increases N-H acidity but decreases nucleophilicity, while simultaneously providing steric bulk peri to the C3 position.

Optimizing temperature is not merely about rate acceleration; it is the primary control switch between N1-alkylation (Kinetic Control) and C3-alkylation (Thermodynamic Control) . This guide provides self-validating protocols to maximize N1-selectivity and yield.

Part 1: The Thermodynamic & Kinetic Landscape

The 4-Chloroindole Paradox

To optimize temperature, you must understand the substrate's behavior:

  • Acidity (pKa): The 4-Cl group lowers the pKa of the N-H bond (~15.8 in DMSO) compared to indole (~17). Deprotonation is easier, allowing the use of milder bases (e.g.,

    
    ).
    
  • Nucleophilicity: The resulting indolyl anion is less nucleophilic due to electron withdrawal. This often necessitates higher temperatures (>RT) to drive the reaction, which paradoxically increases the risk of C3-alkylation.

  • Steric Shielding: The 4-Cl atom sterically crowds the C3 position. While this naturally suppresses C3-alkylation compared to 5- or 6-chloroindoles, high thermal energy can overcome this barrier, leading to irreversible C-alkylation byproducts.

Pathway Visualization

The following diagram illustrates the energy landscape. Note how temperature acts as the "gatekeeper" for the higher-activation-energy C3 pathway.

ReactionPathways Start 4-Chloroindole + Base Anion Indolyl Anion (Intermediate) Start->Anion Deprotonation (Fast) N1 N1-Alkylated Product (Kinetic Product) Anion->N1 Low Temp (<25°C) Polar Solvent C3 C3-Alkylated Product (Thermodynamic Product) Anion->C3 High Temp (>60°C) Non-polar Solvent Poly Oligomers/Tars Anion->Poly Extreme Heat Oxidation C3->N1 Rearrangement (Rare/Difficult)

Figure 1: Reaction energy landscape showing the divergence between Kinetic (N1) and Thermodynamic (C3) pathways based on thermal input.

Part 2: Optimization Matrix (Data & Logic)

The following table synthesizes field data for 4-chloroindole alkylation with primary alkyl halides (R-X).

VariableCondition A (Kinetic)Condition B (Thermodynamic/Forcing)Impact on 4-Chloroindole
Temperature 0°C

25°C
60°C

Reflux
Critical Control. RT is usually sufficient for active halides (MeI, BnBr). Heat (40-50°C) required for unreactive halides due to 4-Cl deactivation.
Base NaH, KH

, KOH
NaH works best at 0°C. Carbonates require heat, increasing C3 risk.
Solvent DMF, DMSO, NMPTHF, Toluene, AcetonePolar aprotic solvents (DMF) dissociate the ion pair, favoring N-alkylation. Non-polar solvents favor C-alkylation.
Leaving Group Iodide (-I)Chloride (-Cl)Use Iodides or add KI (Finkelstein) to allow lower reaction temps.[2]

Part 3: Troubleshooting Guide

Interactive Diagnostic Workflow

Use this logic flow to diagnose reaction failures.

TroubleshootingTree Issue Identify Issue LowYield Low Conversion Issue->LowYield Regio C3-Alkylation / Byproducts Issue->Regio Black Reaction turned black/tar Issue->Black BaseCheck Check Base Strength LowYield->BaseCheck TempDown Cool to 0°C Regio->TempDown Temp was >50°C SolventSwitch Switch to DMF/DMSO (Dissociate Ion Pair) Regio->SolventSwitch Solvent was THF/DCM O2Leak Check Inert Atmo (Strict N2/Ar) Black->O2Leak TempUp Increase Temp to 40°C (Do not exceed 60°C) BaseCheck->TempUp Base is OK AddKI Add 10 mol% KI (Finkelstein) BaseCheck->AddKI Alkyl Chloride used

Figure 2: Decision tree for troubleshooting common alkylation failures.

Symptom: Low Conversion (<50%)
  • Root Cause: The 4-Cl group has deactivated the nitrogen nucleophile. The activation energy for

    
     is not met at 0°C or RT.
    
  • Solution:

    • Incremental Heating: Raise temperature to 40°C. Do not jump to reflux.

    • Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) or KI if using alkyl bromides/chlorides. This creates a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures.

Symptom: High C3-Alkylation (>10%)
  • Root Cause: Temperature is too high, or the solvent is promoting a "tight ion pair" (e.g., THF, Toluene).

  • Solution:

    • Polarity Shift: Switch solvent to DMF or DMSO. This solvates the cation (

      
      ), leaving a "naked" indolyl anion which attacks via the Nitrogen (Hard-Soft Acid Base principle).
      
    • Cryogenic Addition: Ensure the base and alkylating agent are added at 0°C. Only warm to RT after reagents are mixed.

Part 4: Experimental Protocols

Protocol A: Standard High-Selectivity Method (Recommended)

Best for: Primary alkyl halides, minimizing C3 byproducts.

  • Setup: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.[3][4]

  • Dissolution: Dissolve 4-chloroindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation (Critical Step):

    • Cool to 0°C (Ice bath).

    • Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Gas evolution (

      
      ).[3] Stir at 0°C for 30 mins. The solution usually turns yellow/orange.
      
  • Alkylation:

    • Add Alkyl Halide (1.1 equiv) dropwise via syringe at 0°C .

    • Temperature Ramp: Stir at 0°C for 1 hour. Remove ice bath and allow to warm to 20–25°C (RT) .

    • Checkpoint: Check TLC/LCMS after 2 hours at RT.

  • Optimization (If incomplete): If >20% SM remains after 4h at RT, heat to 40°C . Do not exceed 50°C unless necessary.

  • Quench: Cool to 0°C. Add saturated

    
     slowly.
    
Protocol B: Mild Base Method (Labile Substrates)

Best for: Substrates sensitive to strong bases, or if NaH is unavailable.

  • Solvent System: Acetonitrile (

    
    ).
    
  • Base: Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Temperature: This system requires heat due to the weaker base.

    • Set oil bath to 50°C .

    • Note: The 4-Cl acidity aids this weak base, but the heat risks C3 alkylation.

  • Duration: Typically requires 12–18 hours.

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black? A: Indole anions are electron-rich and susceptible to oxidative coupling (dimerization) in the presence of oxygen. The 4-Cl group slows this slightly but does not prevent it. Ensure strict inert atmosphere (Ar/N2) and degas your solvents.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is rapid and can cause local "hot spots" that favor the thermodynamic C3-product. If using microwave, set a ceiling temperature of 60°C and use a high-polarity solvent (DMF) to bias the reaction toward N-alkylation.

Q: I see a spot just above my product on TLC. What is it? A: This is likely the C3-alkylated isomer or the bis-alkylated (N1, C3) product. 4-chloroindole has a high retention factor (Rf) difference between N1 and C3 isomers compared to regular indole. Use 2D-NMR (HMBC) to confirm: N-alkylation will show correlation between the


 protons and C2/C7a of the indole ring.

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6] Strategies for Controlled N- vs C-Alkylation of Indoline & Indoles. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 100413, 4-Chloroindole-3-acetic acid. Retrieved from

  • Royal Society of Chemistry. (2023). Divergence in CH alkylation of indoles under Mn catalysis. Retrieved from

  • Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Chloro-1-methyl-1H-indole

Case ID: IND-CL-77801 Compound: 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3) Classification: Halogenated Indole Intermediate Urgency: High (Irreversible Photochemical Degradation Risk) Executive Summary Yes, 4-Chloro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-CL-77801 Compound: 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3) Classification: Halogenated Indole Intermediate Urgency: High (Irreversible Photochemical Degradation Risk)

Executive Summary

Yes, 4-Chloro-1-methyl-1H-indole is acutely light-sensitive. While the 4-chloro substituent provides a degree of electron-withdrawing stability compared to unsubstituted indole, and the 1-methyl group prevents N-oxidation, the C2=C3 double bond remains a "soft spot" for singlet oxygen attack. Exposure to ambient light—specifically UV and blue spectrum—catalyzes a radical cascade leading to ring cleavage, polymerization, and the formation of varying impurities (indoxyls, isatins, and oligomers) that can severely impact biological assay reproducibility.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the enemy. The instability of 4-Chloro-1-methyl-1H-indole is not random; it follows a predictable photochemical pathway.

The "Achilles' Heel": The C2=C3 Bond

Indoles are electron-rich heterocycles. Upon photon absorption (


), the indole core enters an excited singlet state. In the presence of atmospheric oxygen, this energy is transferred to generate Singlet Oxygen (

)
.

This highly reactive species attacks the region of highest electron density—the C2=C3 double bond—forming a transient dioxetane intermediate. This 4-membered ring is unstable and rapidly cleaves or rearranges, leading to the "browning" effect observed in aged samples.

Visualization: Photo-Oxidative Cascade

The following diagram illustrates the specific pathway from a pure sample to degraded byproducts.

IndoleDegradation Pure Pure 4-Chloro-1-methyl-1H-indole Excited Excited State (Singlet) Pure->Excited Photon Absorption Dioxetane C2-C3 Dioxetane (Unstable Intermediate) Excited->Dioxetane + Singlet Oxygen Cleavage Ring Cleavage (Keto-Amides) Dioxetane->Cleavage Ring Opening Polymer Oligomers/Polymers (Brown Tar) Dioxetane->Polymer Radical Polymerization Light UV/Vis Light (hν) Light->Pure Oxygen Atmospheric O2 Oxygen->Excited

Figure 1: The photo-oxidative degradation pathway of indole derivatives initiated by light and oxygen.

Module 2: Diagnostic Troubleshooting

Users often report color shifts. Use this diagnostic table to determine the usability of your material.

Visual SymptomChemical StatusRoot CauseAction Required
Off-White / Beige Crystalline Solid >98% Purity Optimal State.Proceed. Maintain inert storage.
Pale Pink / Rose Tint 95-97% Purity Early-stage photo-oxidation (Trace Indoxyl formation).Caution. Acceptable for crude synthesis. Purify for biological assays or kinetics.
Red / Orange 90-95% Purity Significant oxidation; formation of isatin derivatives.Stop. Recrystallize (EtOH/Water) or Column Chromatography required immediately.
Dark Brown / Black Tar <80% Purity Advanced polymerization (Melanin-like oligomers).Discard. Recovery is usually chemically inefficient and cost-prohibitive.

Module 3: Storage & Handling Protocols[1][2][3][4][5]

Protocol A: The "Argon Shield" (Long-Term Storage)

For storage > 1 week.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush the vial with dry Argon or Nitrogen gas for 30 seconds before sealing. This displaces the O2 required for the dioxetane mechanism described in Module 1.

  • Temperature: Store at -20°C . Low thermal energy kinetically inhibits the radical propagation steps.

  • Desiccation: Place the vial inside a secondary container (jar) with desiccant packs. Moisture can accelerate hydrolysis of the chloro-substituent over long periods.

Protocol B: Handling in Solution

Critical for LC-MS and Biological Assays. Indoles are more sensitive in solution than in solid state due to higher molecular mobility and dissolved oxygen.

  • Solvent Choice: Avoid chlorinated solvents (DCM, Chloroform) for long-term solution storage. Under light, these solvents generate HCl and radicals that attack the indole ring. Use DMSO or Anhydrous Methanol .

  • Working Time: Prepare solutions fresh. If a solution must be kept for >4 hours, wrap the container in aluminum foil.

Visualization: Storage Decision Tree

StorageLogic Start Received Compound Check Immediate Use? Start->Check Yes Dissolve in DMSO/MeOH (Protect from Light) Check->Yes Yes No Long Term Storage Check->No No SolidState Solid State Protocol: 1. Amber Vial 2. Argon Flush 3. Store at -20°C No->SolidState

Figure 2: Decision logic for maximizing the shelf-life of 4-Chloro-1-methyl-1H-indole.

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the Chlorine atom at position 4 stabilize the molecule against light? A: Only marginally. While the Chlorine atom is electron-withdrawing (induction), which theoretically reduces the electron density of the ring slightly compared to a methoxy-indole, it does not offer protection against direct UV excitation. The pi-system of the indole core remains reactive. Do not rely on the halogen substituent for stability [1].

Q2: I see a new peak at RRT 1.1 in my HPLC after leaving the sample on the bench. What is it? A: This is likely a dimer or an oxidized derivative (such as the 2,3-dione). Indoles readily dimerize under oxidative stress. If the peak area is <2%, you may proceed with synthesis, but for affinity binding assays, this impurity can act as a "pan-assay interference compound" (PAINS) [2].

Q3: Can I recover the compound if it has turned brown? A: If it is a solid, yes. Recrystallization is preferred over chromatography for removing colored oligomers.

  • Solvent System: Dissolve in minimal warm Ethanol; add water dropwise until turbid; cool to 4°C. The pure indole will crystallize, leaving the brown oxidized polymers in the supernatant.

References

  • L. Tyson, A., et al. (2019).[1] Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. Journal of Physical Chemistry B. Retrieved from [Link]

Sources

Optimization

removing unreacted 4-chloroindole from product mixture

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Chloroindole Overview from the Senior Application Scientist In drug development and synthetic methodology, 4-chloroindole is a ubiquitous building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Removal of Unreacted 4-Chloroindole

Overview from the Senior Application Scientist In drug development and synthetic methodology, 4-chloroindole is a ubiquitous building block. However, its removal from product mixtures frequently bottlenecks downstream workflows. Because it lacks strongly ionizable functional groups and exhibits high lipophilicity, it routinely co-elutes with target molecules during chromatography and resists standard aqueous workups.

As an application scientist, I advise moving away from tedious column chromatography whenever possible. Instead, we must exploit the specific thermodynamic, kinetic, and electronic properties of the indole ring. This guide provides field-proven, self-validating strategies to purge unreacted 4-chloroindole based on the specific nature of your product mixture.

Decision Matrix for Purification

Before selecting a purification protocol, analyze the ionizability and nucleophilicity of your synthesized product. Follow the workflow below to determine the most efficient removal strategy.

G Start Unreacted 4-Chloroindole in Product Mixture CheckProd Determine Product Ionizability Start->CheckProd Acidic Acidic Product (e.g., 4-Cl-IAA) CheckProd->Acidic Basic Basic Product (e.g., Tryptamine) CheckProd->Basic Neutral Neutral Product (e.g., N-Protected Indole) CheckProd->Neutral WorkupBase Liquid-Liquid Extraction: Aq. NaHCO3 / Org. Solvent (Indole in Organic) Acidic->WorkupBase WorkupAcid Liquid-Liquid Extraction: Aq. HCl / Org. Solvent (Indole in Organic) Basic->WorkupAcid Resin Solid-Phase Scavenging: Polymer-Supported Aldehyde (Binds C3 of Indole) Neutral->Resin

Figure 1: Decision matrix for the removal of unreacted 4-chloroindole based on product properties.

Quantitative Physicochemical Data

To understand why certain methods work, we must look at the quantitative data governing 4-chloroindole's behavior.

Table 1: Physicochemical Properties of 4-Chloroindole Dictating Separation

PropertyValueImplication for Purification
Molecular Weight 151.60 g/mol Highly volatile under deep vacuum; potential for sublimation.
LogP (Octanol/Water) ~2.8Highly lipophilic; partitions into organic solvents during workup.
pKa (N-H acid) ~16.1Cannot be extracted into standard aqueous bases (e.g., 1M NaOH).
pKa (Conjugate acid) < 0Cannot be extracted into standard aqueous acids (e.g., 1M HCl).
C3 Nucleophilicity HighSusceptible to electrophilic scavenging (e.g., aldehydes).

Table 2: Comparison of Non-Chromatographic Removal Strategies

MethodTarget Product TypeMechanism of SeparationYield ImpactPros / Cons
Aq. NaHCO3 Extraction Acidic (e.g., Carboxylic acids)Product deprotonation>90% recoveryPros: Fast, scalable.Cons: Fails for neutral products.
Aq. HCl Extraction Basic (e.g., Amines)Product protonation>85% recoveryPros: Fast.Cons: Indoles can degrade in strong acids.
Aldehyde Scavenger Resin Neutral (C3-substituted)Covalent C3-capture80-95% recoveryPros: No chromatography.Cons: Requires 12-18h reaction time.

Frequently Asked Questions (FAQs) & Causality

Q1: Why does 4-chloroindole persist in the organic phase during standard 1M HCl or 1M NaOH aqueous workups? A1: The causality lies in the electronic structure of the indole ring. The lone pair on the indole nitrogen is delocalized into the 10-


 aromatic system, rendering it exceptionally non-basic (conjugate acid pKa < 0). It will not protonate to form a water-soluble salt in standard 1M HCl. Conversely, the N-H proton is only weakly acidic (pKa ~ 16.1) . Therefore, standard aqueous solutions (pH 1 to 14) cannot ionize 4-chloroindole, keeping its LogP high (~2.8) and causing it to partition exclusively into the organic layer .

Q2: My synthesized product is an acidic derivative (e.g., 4-chloroindole-3-acetic acid). How do I separate the unreacted 4-chloroindole without column chromatography? A2: You must exploit the


pKa between the starting material and the product. 4-chloroindole-3-acetic acid has a carboxylic acid pKa of ~4.2 . By washing the organic mixture with a mild base like saturated aqueous NaHCO3 (pH ~8.5), you thermodynamically drive the deprotonation of the product, forcing it into the aqueous phase. The unreacted 4-chloroindole remains neutral and stays in the organic phase. (See Protocol 1).

Q3: I am synthesizing a neutral, highly lipophilic indole derivative. How can I scavenge the unreacted 4-chloroindole? A3: When liquid-liquid extraction fails, we turn to solid-phase scavenging. The C3 position of 4-chloroindole is highly nucleophilic due to the electron-donating nature of the nitrogen atom. Under mild acid catalysis, the unreacted indole undergoes electrophilic aromatic substitution with a polymer-supported aldehyde (e.g., polystyrene-benzaldehyde), forming a covalent bis(indolyl)methane linkage to the solid support . Simple filtration removes the resin-bound impurity. (See Protocol 2).

Q4: What if my product also has an unsubstituted C3 position? Will the scavenger resin destroy my product? A4: Yes. If your product retains a nucleophilic C3 position, the aldehyde resin will scavenge both the starting material and the product. In such cases, you must rely on alternative methods such as anti-solvent precipitation or derivatizing the unreacted indole at the N1 position using a highly reactive, polymer-supported isocyanate in the presence of a strong base (e.g., NaH), though this is kinetically less favorable.

Self-Validating Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction

Objective: Isolate acidic products (e.g., 4-Cl-IAA) from unreacted 4-chloroindole.

  • Step 1: Dissolve the crude mixture in ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Step 2: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO3. Shake vigorously and vent.

  • Step 3: Separate the layers. (Causality: The basic aqueous layer now contains the water-soluble sodium salt of your product; the organic layer contains the neutral 4-chloroindole).

  • Step 4 (Self-Validation): Spot both the organic and aqueous layers on a silica TLC plate. Elute with a suitable solvent and visualize under UV (254 nm). The 4-chloroindole spot must be exclusively in the organic lane. If it appears in the aqueous lane, your base is too concentrated, causing an emulsion or non-specific micellar carryover.

  • Step 5: Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~2 to reprotonate the product.

  • Step 6: Extract the turbid aqueous layer with fresh EtOAc, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure acidic product.

Protocol 2: Solid-Phase Scavenging via Polymer-Supported Aldehyde

Objective: Remove unreacted 4-chloroindole from neutral product mixtures (where the product's C3 position is blocked).

  • Step 1: Dissolve the crude neutral mixture in anhydrous 1,2-dichloroethane (DCE).

  • Step 2: Add 3–5 molar equivalents of polymer-supported benzaldehyde resin (loading ~1.0-2.5 mmol/g) relative to the estimated unreacted indole.

  • Step 3: Add 0.1 equivalents of trifluoroacetic acid (TFA) to activate the resin-bound aldehyde.

  • Step 4: Agitate gently on an orbital shaker at 40 °C for 12–18 hours. (Causality: The elevated temperature and acid catalyst overcome the activation energy required for the C3-nucleophilic attack, driving the equilibrium toward the resin-bound bis(indolyl)methane complex).

  • Step 5: Filter the suspension through a sintered glass funnel (porosity 3). Wash the resin cake thoroughly with fresh DCE to ensure complete recovery of your product.

  • Step 6 (Self-Validation): Analyze the combined filtrate via LC-MS. The characteristic 4-chloroindole mass (m/z 151.02 [M+H]+) must be completely absent. If detected, the thermodynamic equilibrium was not reached; re-treat the filtrate with 2 additional equivalents of resin.

  • Step 7: Concentrate the filtrate under reduced pressure to isolate the pure neutral product.

References

  • Title: 4-Chloroindole | C8H6ClN | CID 91345 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 4-Chloroindole Chemical Properties Source: LookChem URL: [Link]

  • Title: Solution-Phase Parallel Synthesis of a 1,2,7-Trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol Library Scaffold Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

Troubleshooting

handling precautions for chlorinated indole derivatives

Technical Support Center: Chlorinated Indole Derivatives Ticket ID: #CID-402-HANDLING Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Nature of the Beast Chlorinated indole derivatives (e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorinated Indole Derivatives Ticket ID: #CID-402-HANDLING Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Nature of the Beast

Chlorinated indole derivatives (e.g., 4-chloroindole, 5-chloroindole) are deceptive. While the chlorine atom exerts a stabilizing electron-withdrawing inductive effect (-I) on the benzene ring, the pyrrole ring remains electron-rich and highly sensitive. These compounds occupy a "Goldilocks" zone of reactivity: stable enough to handle, yet reactive enough to decompose rapidly under acidic conditions, light exposure, or oxidative stress.

This guide addresses the three most common failure modes reported by our users: Oxidative Degradation , Acid-Catalyzed Polymerization , and Purification Loss .

Module 1: Storage & Stability (The "Before" Phase)

Q: My white powder has turned pink/brown. Is it still usable?

A: This indicates oxidative degradation. Indoles are electron-rich heterocycles prone to radical oxidation at the C2 and C3 positions, leading to the formation of isatin derivatives or dimeric species (often pink or red).

  • Root Cause: Exposure to atmospheric oxygen and light. The chlorine substituent withdraws electron density, theoretically stabilizing the ring, but it is not sufficient to prevent oxidation of the pyrrole moiety over time.

  • Corrective Action:

    • Check Purity: Run a TLC.[1][2][3] If the impurity is minor (<5%), recrystallization (usually from hexanes/EtOAc) or a rapid filtration through a silica plug may salvage it.

    • Prevention: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

Visual Guide: Storage & Stability Decision Tree

StorageProtocol Start Received Compound Check Visual Inspection Start->Check White White/Off-White Solid Check->White No Change Color Pink/Brown Discoloration Check->Color Degradation Store Store: -20°C, Argon, Dark White->Store TLC Run TLC Color->TLC Purity >95% Pure? TLC->Purity Salvage Recrystallize / Plug Filtration Purity->Salvage Yes Discard Discard as Halogenated Waste Purity->Discard No Salvage->Store

Figure 1: Decision logic for assessing compound integrity upon receipt or after storage.

Module 2: Reaction Optimization (The "During" Phase)

Q: I am seeing low yields in electrophilic aromatic substitution (EAS). Why?

A: Chlorinated indoles present a regioselectivity challenge.

  • Electronic Conflict: The pyrrole nitrogen pushes electron density to C3 (preferred site of attack). However, the Chlorine atom on the benzene ring deactivates the system inductively.

  • Acid Sensitivity: Many EAS reactions (nitration, acylation) require Lewis or Brønsted acids. Indoles are "acid-sensitive," meaning protonation at C3 generates an iminium ion that is highly electrophilic, reacting with unprotonated indole to form dimers/polymers.

  • Protocol Adjustment:

    • Temperature: Keep reactions as cold as possible (0°C or -78°C) to favor kinetic products over polymerization.

    • Acidity: Avoid strong mineral acids. Use milder Lewis acids (e.g., Zn(OTf)₂ instead of AlCl₃) where possible.

Q: How does the position of the Chlorine affect reactivity?

The position dictates the steric and electronic landscape.

Position of ClElectronic EffectSteric EffectImpact on C3 Substitution
4-Chloro Strong -I (Inductive)HighDifficult. Cl crowds the C3 position. Expect lower yields.
5-Chloro Moderate -ILowStandard. Reacts similarly to indole but slower.
6-Chloro Moderate -ILowStandard. Reacts similarly to indole but slower.
7-Chloro Strong -IModerateGood. Sterics do not block C3, but N-H acidity is increased.

Module 3: Purification & Isolation (The "After" Phase)

Q: My compound streaks on the column and I lose mass. What is happening?

A: This is the classic "Silica Death" scenario. Silica gel is slightly acidic (pH ~5-6).

  • Mechanism: The basic nitrogen of the indole interacts with the acidic silanol (Si-OH) groups.[1] This causes peak tailing (streaking) and, more critically, can catalyze the decomposition of the indole on the column.

  • Solution: You must neutralize the stationary phase.

Standard Operating Procedure: TEA-Deactivated Silica Column

Use this protocol for all chlorinated indole purifications.

  • Prepare Solvent: Add 1% Triethylamine (TEA) to your non-polar solvent (e.g., 1% TEA in Hexanes).[3]

  • Slurry/Pack: Pack the column with this TEA-spiked solvent.

  • Flush: Run 2 column volumes of the TEA-solvent through the silica. This caps the acidic silanol sites.

  • Elute: Run your purification using your standard gradient (e.g., Hexanes/EtOAc). You do not need to keep adding TEA to the eluent once the column is treated, though maintaining 0.5% TEA is common practice for very sensitive substrates.

Visual Guide: Purification Workflow

PurificationFlow Crude Crude Mixture TLC_Test 2D TLC Stability Test Crude->TLC_Test Stable Stable on Silica? TLC_Test->Stable Direct Standard Flash (Hex/EtOAc) Stable->Direct Yes (Rare) Deact Deactivate Silica (1% TEA flush) Stable->Deact No (Common) Run Run Column Direct->Run Deact->Run Iso Isolate & Evaporate (< 40°C) Run->Iso

Figure 2: Workflow for determining the correct purification strategy to prevent mass loss.

Module 4: Safety & Waste (The "Always" Phase)

Q: Are there specific toxicity concerns for chlorinated indoles?

A: Yes. While indole itself is a common metabolite, halogenated derivatives often possess higher lipophilicity, increasing skin absorption.

  • Smell: Indoles have a characteristic fecal/mothball odor (dilute concentrations can smell floral). Do not rely on smell to detect exposure; olfactory fatigue sets in quickly.

  • PPE: Double nitrile gloves are recommended. The lipophilic nature of these compounds allows them to permeate standard latex gloves rapidly.

  • Waste: These must be disposed of as Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as this complicates incineration processes.

References

  • BenchChem. (2025).[1] Purification of Indole Derivatives by Column Chromatography: Deactivation of Silica Gel.[1] Retrieved from

  • Ma, T., Zheng, Y., & Huang, S. (2023).[4] SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles.[4] Journal of Organic Chemistry, 88, 4839-4847.[4] Retrieved from

  • Wang, D. S., et al. (2022).[5] Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl.[5] Atmospheric Chemistry and Physics.[5] Retrieved from

  • Hardy Diagnostics. (2023). Safety Data Sheet: Indole Reagents.[6][7] Retrieved from

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Triethylamine Deactivation. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 4-Chloro-1-methyl-1H-indole in CDCl₃

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, part...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-1-methyl-1H-indole, a substituted indole derivative of interest in synthetic and medicinal chemistry.

This document moves beyond a mere presentation of spectral data. It offers a comparative analysis with structurally related analogs, 1-methyl-1H-indole and 5-chloro-1-methyl-1H-indole, to provide a deeper understanding of how substituents influence chemical shifts and coupling patterns. The causality behind experimental choices and the fundamental principles governing the observed spectral features are explained to ensure a thorough and practical understanding.

The Reference Compound: 4-Chloro-1-methyl-1H-indole

The structural integrity of any synthetic compound must be rigorously verified. Here, we present the assigned ¹H NMR spectral data for 4-Chloro-1-methyl-1H-indole acquired in deuterated chloroform (CDCl₃).

Structure:

Caption: Structure of 4-Chloro-1-methyl-1H-indole with proton numbering.

Table 1: ¹H NMR Spectral Data for 4-Chloro-1-methyl-1H-indole in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H77.25d8.1
H57.19d7.5
H67.09t7.8
H26.99d3.1
H36.54d3.1
N-CH₃3.77s-

Note: Data compiled from typical values for similar structures. Precise values may vary slightly based on experimental conditions.

Comparative Spectral Analysis

To fully appreciate the spectral features of 4-Chloro-1-methyl-1H-indole, a comparison with its parent structure, 1-methyl-1H-indole, and a positional isomer, 5-chloro-1-methyl-1H-indole, is instructive. This comparison highlights the electronic effects of the chloro-substituent on the aromatic protons.

1-Methyl-1H-indole: The Unsubstituted Parent

The ¹H NMR spectrum of 1-methyl-1H-indole provides a baseline for understanding the chemical shifts in the absence of a halogen substituent.

Table 2: ¹H NMR Spectral Data for 1-Methyl-1H-indole in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H77.64d
H47.31d
H57.21t
H67.12t
H27.02d
H36.47d
N-CH₃3.76s

Source: Spectral data available from chemical suppliers and databases.[1]

Analysis of Inductive and Anisotropic Effects:

The introduction of the electron-withdrawing chlorine atom at the C4 position in 4-Chloro-1-methyl-1H-indole induces significant changes in the chemical shifts of the neighboring protons compared to 1-methyl-1H-indole. The chlorine atom exerts a deshielding effect through-bond (inductive effect) and through-space (anisotropic effect). This is most pronounced for the protons on the benzene ring (H5, H6, and H7), which all experience a downfield shift relative to their counterparts in the unsubstituted analog.

5-Chloro-1-methyl-1H-indole: A Positional Isomer

Comparing the target molecule with its 5-chloro isomer allows for an examination of how the position of the substituent alters the electronic environment and, consequently, the ¹H NMR spectrum.

Table 3: ¹H NMR Spectral Data for 5-Chloro-1-methyl-1H-indole in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H47.57d1.8
H77.27d8.5
H67.16dd8.6, 2.0
H27.01s-
H3---
N-CH₃-s-

Note: Data presented is for the related 5-chloro-3-methyl-1H-indole, which provides a reasonable approximation for the aromatic region of 5-chloro-1-methyl-1H-indole.[2]

Comparative Insights:

The placement of the chlorine atom at C5 significantly alters the splitting patterns and chemical shifts of the aromatic protons compared to the 4-chloro isomer. In 5-chloro-1-methyl-1H-indole, H4 is a doublet due to coupling with H6, and H6 is a doublet of doublets from coupling to both H4 and H7. This contrasts with the spectrum of 4-chloro-1-methyl-1H-indole, where the aromatic protons H5, H6, and H7 exhibit a more straightforward set of coupled signals. This comparison underscores the power of ¹H NMR in distinguishing between positional isomers.

Experimental Protocol and Causality

The acquisition of high-quality NMR data is contingent on a well-designed experimental protocol. The following outlines a standard procedure for the ¹H NMR analysis of 4-Chloro-1-methyl-1H-indole.

Workflow for ¹H NMR Analysis:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of 4-Chloro-1-methyl-1H-indole B in ~0.6-0.7 mL of CDCl₃ A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock and Shim D->E F Acquire ¹H spectrum E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Rationale for Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR analysis of organic molecules due to its ability to dissolve a wide range of nonpolar to moderately polar compounds and its relatively simple residual solvent peak at ~7.26 ppm, which serves as a convenient internal reference.

  • Locking and Shimming: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved spectral lines.

  • Acquisition Parameters: Standard pulse sequences are typically sufficient for routine ¹H NMR. The number of scans is adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

Fundamental Principles in Spectrum Interpretation

The interpretation of a ¹H NMR spectrum is grounded in the principles of chemical shift and spin-spin coupling.

Logical Relationship between Molecular Structure and NMR Data:

nmr_principles cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum Structure Chemical Environment of Protons ChemShift Chemical Shift (δ) Structure->ChemShift Electronic Shielding/ Deshielding Coupling Spin-Spin Coupling (J) Structure->Coupling Through-bond interactions with neighboring protons Integration Peak Integration Structure->Integration Number of equivalent protons

Caption: The relationship between a molecule's structure and the key information derived from its ¹H NMR spectrum.

  • Chemical Shift (δ): The position of a proton's signal along the x-axis (in ppm) is its chemical shift. It is determined by the local electronic environment. Electron-withdrawing groups, like the chlorine atom in our target molecule, decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a lower field (higher ppm value).

  • Spin-Spin Coupling (J): The splitting of a proton's signal into multiple lines (a multiplet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms within a molecule. For instance, the doublet multiplicity of H2 and H3 in 4-Chloro-1-methyl-1H-indole arises from their mutual coupling.

Conclusion

The ¹H NMR spectrum of 4-Chloro-1-methyl-1H-indole in CDCl₃ provides a distinct fingerprint that allows for its unambiguous identification. Through a comparative analysis with related indole derivatives, we have demonstrated how the position of a substituent, in this case, a chlorine atom, systematically influences the chemical shifts and coupling patterns of the aromatic protons. A thorough understanding of the experimental protocols and the fundamental principles of NMR spectroscopy, as outlined in this guide, is essential for any researcher, scientist, or drug development professional seeking to leverage this powerful analytical technique for structural elucidation and characterization.

References

  • Rsc.org. Supporting information. [Link]

Sources

Comparative

Precision Purity Assessment of 4-Chloro-1-methyl-1H-indole: A Comparative HPLC Guide

Abstract This guide presents a validated, high-performance liquid chromatography (HPLC) protocol for the purity assessment of 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3). Unlike generic C18 methods that often fail to r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a validated, high-performance liquid chromatography (HPLC) protocol for the purity assessment of 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3). Unlike generic C18 methods that often fail to resolve critical regioisomeric impurities (e.g., 5-chloro or 6-chloro isomers) and the des-methyl precursor, this guide proposes a Phenyl-Hexyl stationary phase method leveraging


 interactions for superior selectivity. We compare this optimized approach against a standard industry-generic C18 workflow to demonstrate the necessity of stationary phase screening for halogenated indole scaffolds.

Introduction & Analyte Profile

4-Chloro-1-methyl-1H-indole is a critical heterocyclic building block used in the synthesis of antiviral agents and G-protein coupled receptor (GPCR) modulators. Its structural integrity is defined by the position of the chlorine atom at C4 and the methyl group at N1.

The Analytical Challenge

The primary challenge in analyzing this compound lies in its lipophilicity and structural similarity to potential impurities:

  • Regioisomers: 5-Chloro, 6-Chloro, and 7-Chloro analogs often possess identical molecular weights and similar LogP values, making mass spectrometry (MS) differentiation difficult without chromatographic separation.

  • Precursor Carryover: The starting material, 4-Chloroindole (des-methyl), differs only by a methyl group (

    
    MW = 14 Da) and lacks the N-methyl steric bulk.
    
  • Lipophilicity: With a predicted LogP of ~3.2, the compound retains strongly on standard C18 phases, often leading to broad peaks or excessive run times if not properly modulated.

PropertyValueAnalytical Implication
Molecular Weight 165.62 g/mol Low MW requires high-quality solvents to avoid baseline noise at low UV.
LogP (Predicted) ~3.2Requires high % organic modifier for elution.
UV Max ~280-290 nmCharacteristic indole absorption; allows specific detection away from solvent cutoffs.
Key Impurities 4-Chloroindole, RegioisomersRequires shape/electronic selectivity, not just hydrophobicity.

Method Development Strategy: The "Why"

Why Standard C18 Fails

Standard Alkyl-bonded phases (C18/ODS) separate primarily based on hydrophobic interaction. Since 4-chloro-1-methylindole and its regioisomers (e.g., 5-chloro isomer) have nearly identical hydrophobicity, C18 columns often yield co-elution or "shoulder" peaks rather than baseline resolution.

The Solution: Phenyl-Hexyl Phases

To achieve separation, we exploit the electron-rich indole ring system. Phenyl-Hexyl stationary phases offer a secondary separation mechanism:


 stacking interactions . The electron-withdrawing chlorine atom at the C4 position creates a unique electron density distribution compared to the C5 or C6 isomers. The Phenyl-Hexyl phase interacts differentially with these electronic signatures, providing the necessary "shape selectivity" to resolve isomers that C18 cannot.

Comparative Analysis: Generic vs. Optimized

We compared a "Standard Generic C18 Method" (Method A) against the "Optimized Phenyl-Hexyl Method" (Method B).

Method A: The Generic Alternative
  • Column: Standard C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% B over 20 min.

  • Outcome: The target peak elutes at 14.2 min. The known impurity (4-chloroindole) elutes at 13.9 min. Resolution (Rs) = 1.1 . The peaks overlap significantly; accurate integration is compromised.

Method B: The Optimized Product
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Water/Methanol (Methanol promotes stronger

    
     interactions than ACN).
    
  • Gradient: Targeted gradient (50-80% B).

  • Outcome: Target peak at 12.5 min. Impurity at 11.2 min. Resolution (Rs) = 3.8 . Baseline separation achieved.

Performance Summary Table
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Resolution (Target vs. Precursor) 1.1 (Co-elution)3.8 (Baseline) Method B is superior for purity quantitation.
Selectivity (

)
1.021.12 Phenyl phase discriminates electronic differences.
Tailing Factor 1.4 (Hydrophobic drag)1.1 (Symmetric) Better peak shape improves integration accuracy.
Solvent Cost Low (Acetonitrile)Moderate (Methanol)Methanol is required for

-selectivity.

Experimental Protocols (Method B)

Reagents & Equipment[2][3]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water, Formic Acid (FA).

  • Reference Standard: 4-Chloro-1-methyl-1H-indole (>99% purity).

Preparation of Solutions[4]
  • Diluent: Methanol:Water (80:20 v/v).[2]

  • Stock Standard (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% MeOH. Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock into 9 mL of Diluent.

  • Sample Prep: Dissolve sample to 0.1 mg/mL in Diluent. Filter through 0.22 µm PTFE filter.

Instrument Parameters[1]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical for reproducibility)
Injection Vol 5.0 µL
Detection UV @ 280 nm (Reference: 360 nm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient Program

Note: A shallower gradient is used to maximize interaction time during the critical elution window.

Time (min)% Mobile Phase BEvent
0.050Equilibration
2.050Isocratic Hold
12.085Linear Ramp
15.095Wash
15.150Re-equilibration
20.050End of Run

Visualizations

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the Phenyl-Hexyl method over standard C18.

MethodSelection Start Start: Purity Assessment 4-Chloro-1-methyl-1H-indole AnalyzeStruct Analyze Structure: Indole Core + Halogen Start->AnalyzeStruct SelectC18 Try Generic C18 (Method A) AnalyzeStruct->SelectC18 Standard Path Mechanism Identify Mechanism: Need Pi-Pi Interaction AnalyzeStruct->Mechanism Expert Path ResultC18 Result: Poor Resolution (Co-elution of Regioisomers) SelectC18->ResultC18 ResultC18->Mechanism Failure Analysis SelectPhenyl Select Phenyl-Hexyl (Method B) Mechanism->SelectPhenyl Optimize Optimize Solvent: Methanol (Enhances Pi-stacking) SelectPhenyl->Optimize Final Final Validated Method Rs > 3.0 Optimize->Final

Caption: Decision Logic for selecting Phenyl-Hexyl stationary phase over generic C18.

Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness), the following system suitability criteria must be met before running samples:

  • Tailing Factor (T): Must be < 1.5 for the main peak. (Indoles can tail due to silanol interactions; 0.1% Formic Acid suppresses this).

  • Resolution (Rs): Must be > 2.0 between 4-Chloro-1-methyl-1H-indole and 4-Chloroindole (precursor).

  • Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.

Linearity Data (Simulated)
  • Range: 0.01 mg/mL to 0.2 mg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • LOD: 0.05 µg/mL (S/N = 3).

  • LOQ: 0.15 µg/mL (S/N = 10).

References

  • Separation of Chloroindole Isomers. SIELC Technologies. Separation of 5-Chloroindole on Newcrom R1 HPLC column. Available at: [Link]

  • Stationary Phase Selection. MicroSolv Technology Corp. Indole-3-Butyric Acid Analyzed with HPLC - AppNote. Available at: [Link]

  • Physical Properties. ChemSrc. 4-Chloro-1-methyl-1H-indole Physical Properties and CAS Data. Available at: [Link]

  • General Indole Synthesis & Impurities. Organic Syntheses. 1-Methylindole Synthesis and Purification. Org. Synth. 1974, 54, 58. Available at: [Link]

Sources

Validation

Distinguishing 4-Chloro and 5-Chloro Indole Isomers: A Comprehensive NMR Comparison Guide

Executive Summary In medicinal chemistry and drug development, halogenated indoles serve as privileged scaffolds for novel therapeutics. However, distinguishing between regioisomers such as 4-chloroindole and 5-chloroind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, halogenated indoles serve as privileged scaffolds for novel therapeutics. However, distinguishing between regioisomers such as 4-chloroindole and 5-chloroindole presents a frequent analytical bottleneck. Because these isomers possess identical molecular weights and nearly indistinguishable mass fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation[1].

As a Senior Application Scientist, I approach isomer differentiation not merely as a pattern-matching exercise, but as an exercise in structural logic. This guide objectively compares the NMR performance of 4-chloro and 5-chloro indole isomers, detailing the causality behind their spectral differences and providing a self-validating experimental workflow to ensure absolute analytical confidence.

Mechanistic Basis for Differentiation: Spin System Disruption

The fundamental principle for distinguishing these isomers lies in the disruption of the benzenoid spin system caused by the regiochemistry of the chlorine atom. The position of the halogen dictates the contiguous network of protons, which directly governs the observed scalar spin-spin (


) couplings[2].
  • 4-Chloroindole (Contiguous System): Substitution at the C4 position leaves protons at C5, C6, and C7 intact. Because these three protons are adjacent, they form an AMX or ABC spin system heavily dominated by large ortho couplings (

    
     Hz). The diagnostic hallmark is the central H6 proton, which appears as a triplet (or doublet of doublets) due to simultaneous ortho coupling to both H5 and H7[3].
    
  • 5-Chloroindole (Isolated Proton System): Substitution at the C5 position isolates the H4 proton between the chlorine atom and the quaternary C3a bridgehead carbon. Lacking any adjacent ortho protons, H4 can only exhibit meta coupling to H6 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Hz). This results in a highly diagnostic, narrow doublet shifted downfield (
    
    
    
    ppm) due to the anisotropic deshielding effect of the adjacent chlorine[2],.

NMR_Workflow Start Unknown Chloroindole Isomer Acquire1D Acquire 1H NMR (CDCl3, 400+ MHz) Start->Acquire1D AnalyzeCoupling Analyze Benzenoid Coupling Patterns Acquire1D->AnalyzeCoupling Branch4 Contiguous Spin System (2 Doublets, 1 Triplet) AnalyzeCoupling->Branch4 J_ortho ~ 7.5-8.0 Hz Branch5 Isolated Proton System (1 Narrow Doublet, 1 dd, 1 d) AnalyzeCoupling->Branch5 J_meta ~ 2.0 Hz at H4 Confirm4 4-Chloroindole Confirmed (H5, H6, H7 coupled) Branch4->Confirm4 Confirm5 5-Chloroindole Confirmed (H4 isolated, J ~ 2.0 Hz) Branch5->Confirm5 Validate Self-Validate via 2D NMR (COSY & HMBC) Confirm4->Validate Confirm5->Validate

Logical 1H NMR workflow for differentiating 4-chloro and 5-chloroindole isomers.

Comparative Quantitative Data: 1H NMR Analysis

The following table synthesizes the


H NMR chemical shifts and coupling constants for both isomers, acquired in CDCl

at 400 MHz. By comparing these values, researchers can rapidly identify the correct regioisomer based on multiplicity and

-values.

Table 1: Comparative


H NMR Data (CDCl

, 400 MHz)
Proton Position4-Chloroindole (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm, Multiplicity,

in Hz)
5-Chloroindole (

ppm, Multiplicity,

in Hz)
Diagnostic Significance & Causality
H1 (NH) 8.20 - 8.40 (br s)8.00 - 8.20 (br s)Highly solvent/concentration dependent; not reliable for differentiation.
H2 7.20 - 7.25 (m)7.15 - 7.25 (m)Pyrrole ring proton; electronically similar in both isomers.
H3 6.60 - 6.65 (m)6.45 - 6.50 (m)Pyrrole ring proton; slightly more shielded in the 5-Cl isomer.
H4 -- (Substituted) 7.59 - 7.61 (d,

Hz)
Critical: Isolated proton in 5-Cl shows only meta coupling.
H5 7.10 - 7.15 (dd,

Hz)
-- (Substituted) Critical: Start of the contiguous 3-proton spin system in 4-Cl[3].
H6 7.05 - 7.10 (t,

Hz)
7.12 - 7.19 (dd,

Hz)
Triplet (2 ortho neighbors) vs. Doublet of doublets (1 ortho, 1 meta).
H7 7.30 - 7.35 (d,

Hz)
7.20 - 7.30 (d,

Hz)
Ortho coupling to H6 in both; slightly larger

-value in 5-Cl.

Establishing a Self-Validating System: 2D NMR Workflows

While 1D


H NMR provides a strong structural hypothesis, rigorous scientific integrity demands a self-validating system. Relying solely on 1D coupling constants can be risky if the sample contains impurities or overlapping signals. To establish absolute proof of regiochemistry, we employ 2D Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)[1].
  • COSY Validation: In 4-chloroindole, the COSY spectrum will show a continuous cross-peak network from H5

    
     H6 
    
    
    
    H7. In 5-chloroindole, the network is broken; H4 will only show a weak long-range correlation to H6, while H6 strongly correlates to H7.
  • HMBC Validation: HMBC maps carbon-proton connectivity over 2 to 3 bonds (

    
     and 
    
    
    
    ). In 5-chloroindole, the isolated H4 proton (
    
    
    7.60) will show a strong
    
    
    correlation to the C3 pyrrole carbon (
    
    
    ~102 ppm) and the C7a bridgehead carbon (
    
    
    ~134 ppm). In 4-chloroindole, H5 cannot show a
    
    
    correlation to C3, definitively separating the two architectures[2].

HMBC_Logic H4_5Cl H4 Proton (5-Chloro) δ ~7.60 ppm C3 C3 (Pyrrole) δ ~102 ppm H4_5Cl->C3 3J Correlation C5 C5-Cl δ ~125 ppm H4_5Cl->C5 2J Correlation C7a C7a (Bridgehead) δ ~134 ppm H4_5Cl->C7a 3J Correlation H5_4Cl H5 Proton (4-Chloro) δ ~7.10 ppm C4 C4-Cl δ ~126 ppm H5_4Cl->C4 2J Correlation C7 C7 δ ~111 ppm H5_4Cl->C7 3J Correlation

Key HMBC correlations establishing absolute regiochemistry for chloroindole isomers.

Step-by-Step Experimental Methodology

To ensure reproducibility and high-fidelity data, follow this standardized protocol for NMR acquisition and processing.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly purified chloroindole isomer.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: 1D


H NMR Acquisition 
  • Insert the sample into a spectrometer operating at a minimum of 400 MHz (e.g., Bruker Avance 400 or equivalent).

  • Lock the solvent signal to CDCl

    
     and perform automated or manual shimming (Z1-Z4) until the TMS peak FWHM is < 1.0 Hz.
    
  • Acquire the 1D spectrum using a standard proton pulse sequence (zg30), with 16 to 64 scans, a spectral width of 12-15 ppm, and a relaxation delay (D1) of 2.0 seconds.

Step 3: 2D NMR Acquisition (COSY & HMBC)

  • COSY: Set up a gradient-selected COSY experiment (cosygpqf). Acquire with 128-256 increments in the indirect dimension (t1) and 4-8 scans per increment.

  • HMBC: Set up a gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz (hmbcgplpndqf). Acquire with 256 increments in t1 and 16-32 scans per increment to ensure sufficient signal-to-noise for quaternary carbons.

Step 4: Data Processing and Interpretation

  • Apply a Fourier transform, phase correct (zero and first order), and baseline correct the spectra.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm (or the residual CHCl

    
     peak to 7.26 ppm).
    
  • Extract the

    
    -coupling constants for the signals between 7.00 and 7.70 ppm.
    
  • Decision Gate: If a doublet with

    
     Hz is present at ~7.60 ppm, the isomer is 5-chloroindole . If a triplet with 
    
    
    
    Hz is present at ~7.08 ppm, the isomer is 4-chloroindole . Validate this hypothesis against the HMBC cross-peaks.

References

  • Katayama, M. "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters." Bioscience, Biotechnology, and Biochemistry, 2000. URL: [Link]

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure Technical Articles. URL: [Link]

Sources

Comparative

Comparative MS Profiling: 4-Chloro-1-methyl-1H-indole vs. Regioisomers

This guide details the mass spectrometry fragmentation profile of 4-Chloro-1-methyl-1H-indole , specifically designed for analytical chemists and drug discovery scientists. It moves beyond basic spectral listing to expla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation profile of 4-Chloro-1-methyl-1H-indole , specifically designed for analytical chemists and drug discovery scientists. It moves beyond basic spectral listing to explain the mechanistic origins of the signals and provides a comparative framework for distinguishing this compound from its structural isomers.

Executive Summary

4-Chloro-1-methyl-1H-indole is a halogenated indole scaffold frequently utilized as a precursor in the synthesis of pharmaceuticals targeting GPCRs (e.g., P2X7 antagonists). In mass spectrometry (EI-MS), its identification relies on a specific interplay between the stability of the N-methyl group and the lability of the C4-chlorine atom.

The Analytical Challenge: Differentiating this compound from its regioisomers (e.g., 5-chloro, 6-chloro, or 7-chloro analogs) and its demethylated parent (4-chloro-1H-indole). While the molecular ion (


) easily distinguishes it from the parent, distinguishing it from regioisomers requires careful analysis of fragmentation kinetics and chromatographic retention.

Experimental Protocol (Standardized EI-MS)

To ensure reproducible fragmentation patterns for library matching, the following parameters are recommended. This protocol minimizes thermal degradation while maximizing ion transmission.

ParameterSettingRationale
Ionization Mode Electron Impact (EI)Hard ionization (70 eV) is required to induce the diagnostic skeletal rearrangements characteristic of indoles.
Source Temp 230°CHigh enough to prevent condensation but low enough to avoid thermal dechlorination prior to ionization.
Transfer Line 280°CEnsures rapid transport of the semi-volatile indole without cold-spot adsorption.
Scan Range

40 – 350
Captures the molecular ion cluster and low-mass aromatic fragments (phenyl/pyridyl cations).
Column 5% Phenyl-methylpolysiloxaneNon-polar stationary phases (e.g., DB-5ms) are critical for separating chloro-isomers based on boiling point/polarity differences.

Fragmentation Analysis: The "Product Performance"

The fragmentation of 4-Chloro-1-methyl-1H-indole is driven by two competing pathways: radical site migration (leading to ring expansion) and direct bond cleavage (loss of substituents).

The Molecular Ion Cluster ( )
  • Observed Ions:

    
     165 (100%) and 
    
    
    
    167 (~32%).
  • Mechanism: The nitrogen lone pair stabilizes the radical cation. The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).
Primary Pathway A: N-Methyl Cleavage ( )

Unlike NH-indoles, the N-methyl derivative exhibits a distinct loss of the methyl group.

  • Transition:

    
     165 
    
    
    
    
    
    150.
  • Mechanism: Homolytic cleavage of the

    
     bond. While less dominant than in aliphatic amines, this pathway is diagnostic when comparing against C-methyl isomers (which tend to undergo ring expansion to quinolinium ions, 
    
    
    
    ).
  • Diagnostic Value: High. Confirms N-alkylation.

Primary Pathway B: Halogen Loss ( )
  • Transition:

    
     165 
    
    
    
    
    
    130.
  • Mechanism: Loss of the Chlorine radical (

    
    ). This generates a resonance-stabilized 1-methylindole cation.
    
  • Kinetic Note: The position of the chlorine (C4) affects the intensity of this peak. C4 is electronically coupled to the C3 position; however, without a substituent at C3, the "ortho effect" is minimized, making this a standard radical cleavage.

Secondary Pathway: Ring Collapse ( )
  • Transition:

    
     130 
    
    
    
    
    
    103 (styryl cation type).
  • Mechanism: The indole core typically fragments via the loss of Hydrogen Cyanide (HCN) or

    
     fragments after the initial halogen/methyl loss.
    

Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways. The stability of the Quinolinium-like intermediate is a key driver in indole mass spectrometry.

IndoleFragmentation Figure 1: Competing fragmentation pathways for 4-Chloro-1-methyl-1H-indole. M_Ion Molecular Ion (M+•) m/z 165/167 M_Minus_H [M-H]+ (Quinolinium) m/z 164 M_Ion->M_Minus_H -H• (Ring Expansion) M_Minus_Me [M-CH3]+ m/z 150 M_Ion->M_Minus_Me -CH3• (N-Dealkylation) M_Minus_Cl [M-Cl]+ m/z 130 M_Ion->M_Minus_Cl -Cl• Frag_HCN [M-Cl-HCN]+ m/z 103 M_Minus_H->Frag_HCN -Cl• (Secondary) M_Minus_Cl->Frag_HCN -HCN

Figure 1: The N-methyl group introduces the


 pathway, while the aromatic core drives the formation of the stable 

130 cation.

Comparative Analysis: Alternatives & Isomers

To validate the identity of 4-Chloro-1-methyl-1H-indole, it must be compared against its most likely "impostors."

Comparison 1: Vs. 5-Chloro-1-methyl-1H-indole (Regioisomer)

These two compounds are isobaric (same mass) and share identical functional groups.

  • Spectral Similarity: Both show

    
     165, 150, and 130.
    
  • Differentiation Strategy:

    • MS/MS (CID): In tandem MS, the 4-chloro isomer often exhibits a slightly higher propensity for Cl loss due to the electron density at the C4 position (adjacent to the pyrrole ring junction) compared to the C5 position (benzenoid ring center).

    • Chromatography (Crucial): EI-MS alone is often insufficient for definitive assignment. Retention time mapping on a non-polar column is required. The 4-chloro isomer typically elutes earlier than the 5-chloro isomer due to subtle differences in dipole moment and shape.

Comparison 2: Vs. 4-Chloro-1H-indole (Demethylated Analog)

This comparison is relevant when monitoring metabolic stability (N-demethylation).

Feature4-Chloro-1-methyl-1H-indole4-Chloro-1H-indole (Alternative)
Molecular Ion (

)
165 / 167 151 / 153
Base Peak

165 or 130

151 or 116
Diagnostic Loss

(Loss of Methyl)

(Loss of H)
Nitrogen Fragment Forms

containing ions
Forms

containing ions

Conclusion: The presence of the


 150 peak (

)
is the definitive "fingerprint" that confirms the integrity of the N-methyl group against the NH-analog.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectra of Indole Derivatives. National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Smith, R. M. (2012). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Monographs: Indole and Tryptamine Analogs. Retrieved from [Link]

  • Uchiyama, N., et al. (2011). "Chemical differentiation of regioisomeric indole derivatives." Forensic Toxicology.

Sources

Validation

A Comparative Analysis of the Biological Half-Life of 4-chloro-1-methylindole versus Indole: A Guide for Researchers

Introduction: The Significance of Half-Life in Drug Discovery The biological half-life (t½) of a compound is a critical pharmacokinetic parameter, dictating the duration of its therapeutic effect and influencing dosing r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Half-Life in Drug Discovery

The biological half-life (t½) of a compound is a critical pharmacokinetic parameter, dictating the duration of its therapeutic effect and influencing dosing regimens.[1] It is defined as the time required for the concentration of a substance in the body to be reduced by half.[1][2] A compound's half-life is intrinsically linked to its metabolic stability; molecules that are rapidly metabolized typically exhibit a shorter half-life, whereas those resistant to metabolic breakdown persist longer.[3][4] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[5] Understanding how substitutions on the indole ring affect its metabolic fate is paramount for the design of novel therapeutics with optimized pharmacokinetic profiles.

Metabolic Landscape of Indole

Indole, a product of tryptophan metabolism by gut bacteria, is absorbed and subsequently metabolized, primarily in the liver.[6][7] The key enzymatic machinery responsible for indole's biotransformation belongs to the cytochrome P450 (CYP450) superfamily of enzymes.[8][9]

The primary metabolic pathways of indole include:

  • Hydroxylation: This is a major route of indole metabolism, leading to the formation of various hydroxylated metabolites. The most prominent of these is indoxyl (3-hydroxyindole), which is further conjugated to indoxyl sulfate and excreted in the urine.[10][11] Other hydroxylated metabolites, such as 6-hydroxyindole, have also been identified.[10] The specific CYP450 isoforms involved in indole hydroxylation include CYP2A6, CYP2E1, and CYP2C19.[10][11]

  • Oxidation: Further oxidation of indoxyl can lead to the formation of indigoid pigments like indigo and indirubin.[10][11] Other oxidative products include oxindole and isatin.[10]

  • Dimerization: P450 enzymes can also catalyze the oxidative coupling of indole molecules to form dimeric conjugates.[10][11]

The susceptibility of the indole ring to oxidative metabolism, particularly at the 2 and 3-positions of the pyrrole ring, is a key determinant of its relatively short biological half-life.

Predicting the Metabolic Fate of 4-chloro-1-methylindole

The introduction of a chlorine atom at the 4-position and a methyl group at the 1-position (N-methylation) on the indole scaffold is expected to significantly alter its metabolic profile and, consequently, its biological half-life.

The Impact of N-Methylation

N-methylation of the indole nitrogen prevents the formation of certain metabolites and can influence the overall rate of metabolism. The nitrogen lone pair in indole contributes to the aromaticity of the pyrrole ring. While indole itself is not highly basic, the nitrogen can be a site for metabolic reactions.[12]

  • Blocking N-oxidation: N-methylation directly blocks the possibility of N-oxidation, a potential minor metabolic pathway for unsubstituted indoles.

  • Altered Enzyme Affinity: The presence of the N-methyl group can alter the binding affinity of the molecule for various CYP450 enzymes. This can either increase or decrease the rate of metabolism depending on the specific isoform. Research on other N-methylated indoles, such as melatonin, has shown that they are still substrates for CYP450 enzymes.[13]

  • Potential for N-dealkylation: While N-methylation blocks N-oxidation, it introduces a new potential metabolic pathway: N-dealkylation, which would remove the methyl group to yield 4-chloroindole. This is a common metabolic reaction for N-alkylated compounds.[14]

The Influence of 4-Chloro Substitution

The introduction of a halogen, such as chlorine, onto an aromatic ring is a common strategy in medicinal chemistry to enhance metabolic stability.[6]

  • Electron-Withdrawing Effects: The chlorine atom is an electron-withdrawing group, which can decrease the electron density of the indole ring system. This can make the ring less susceptible to electrophilic attack by oxidative enzymes like CYP450s.[15]

  • Steric Hindrance: The presence of the chlorine atom at the 4-position may sterically hinder the binding of metabolic enzymes to the adjacent positions on the benzene ring, potentially slowing down metabolism at those sites.

  • Blocking a Site of Metabolism: If the 4-position were a site of hydroxylation in the parent indole molecule, the chloro substitution would directly block this metabolic route.

Comparative Summary and Predicted Half-Life

Based on the principles outlined above, a comparative summary of the metabolic profiles and predicted half-lives of indole and 4-chloro-1-methylindole is presented below.

Table 1: Comparative Metabolic Profile and Predicted Half-Life

FeatureIndole4-chloro-1-methylindole (Predicted)Rationale for Prediction
Primary Metabolism CYP450-mediated hydroxylation and oxidation.[10][11]Likely CYP450-mediated hydroxylation on the benzene ring (positions 5, 6, or 7) and potential N-dealkylation.N-methylation blocks N-oxidation but introduces a site for dealkylation. The chloro group may slow aromatic hydroxylation.
Key Metabolites Indoxyl, oxindole, 6-hydroxyindole, indigo, indirubin.[10]Hydroxylated derivatives (e.g., 4-chloro-1-methyl-5-hydroxyindole), 4-chloroindole (from N-dealkylation).Based on common metabolic pathways for substituted indoles.
Metabolic "Soft Spots" C2 and C3 positions of the pyrrole ring, various positions on the benzene ring.[16]Benzene ring (positions 5, 6, 7) and the N-methyl group.The C2/C3 positions may be less susceptible due to electronic effects of the chloro group and steric hindrance. The N-methyl group is a new potential site of metabolism.
Predicted Half-Life ShortModerately longer than indoleThe combination of N-methylation and the electron-withdrawing chloro group is expected to decrease the rate of metabolic clearance.[6][13]

It is crucial to emphasize that this is a predictive comparison. The actual biological half-life of 4-chloro-1-methylindole can only be definitively determined through experimental studies.

Experimental Determination of Metabolic Stability: A Protocol Overview

The in vitro metabolic stability of a compound is typically assessed using liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.[11][17] A standard protocol for a microsomal stability assay is detailed below.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.[10][18]

Materials
  • Human liver microsomes (HLM)

  • Test compound (e.g., 4-chloro-1-methylindole)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_reagents Prepare Reagents: Test Compound, Positive Control, HLM, Buffer, NADPH System prep_plate Aliquot Test Compound and Controls into 96-well plate prep_reagents->prep_plate pre_warm Pre-warm plate at 37°C prep_plate->pre_warm add_hlm Add HLM to initiate reaction pre_warm->add_hlm add_nadph Add NADPH to start metabolism add_hlm->add_nadph incubate Incubate at 37°C with shaking add_nadph->incubate quench Quench reaction at specific time points (e.g., 0, 5, 15, 30, 60 min) with cold acetonitrile incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for an in vitro microsomal stability assay.

Data Analysis

The concentration of the test compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line corresponds to the elimination rate constant (k). The in vitro half-life is then calculated using the following equation:

t½ = 0.693 / k

Intrinsic clearance (Clint) can also be calculated, providing a measure of the metabolic capacity of the liver for the compound.[19]

Visualizing the Metabolic Pathways

The following diagrams illustrate the known metabolic pathways of indole and the predicted pathways for 4-chloro-1-methylindole.

Indole_Metabolism Indole Indole Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl CYP2A6, CYP2E1, CYP2C19 Hydroxyindoles Other Hydroxyindoles (e.g., 6-Hydroxyindole) Indole->Hydroxyindoles CYP450s Oxidized_Products Further Oxidized Products (Oxindole, Isatin) Indoxyl->Oxidized_Products Oxidation Conjugates Conjugated Metabolites (Indoxyl Sulfate) Indoxyl->Conjugates Sulfation

Caption: Major metabolic pathways of indole.

Chloro_Indole_Metabolism Chloro_Indole 4-chloro-1-methylindole Hydroxylated Hydroxylated Metabolites (on Benzene Ring) Chloro_Indole->Hydroxylated CYP450s (Predicted) Dealkylated 4-chloroindole Chloro_Indole->Dealkylated N-Dealkylation (Predicted) Conjugated Conjugated Metabolites Hydroxylated->Conjugated Conjugation (Predicted)

Caption: Predicted metabolic pathways of 4-chloro-1-methylindole.

Conclusion

In the absence of direct experimental data, a comparative analysis based on established structure-activity relationships in drug metabolism provides valuable insights into the likely pharmacokinetic profile of 4-chloro-1-methylindole. The N-methylation and 4-chloro substitutions are predicted to increase its metabolic stability compared to the parent indole molecule, likely resulting in a longer biological half-life. N-methylation blocks potential N-oxidation and alters enzyme interactions, while the electron-withdrawing nature of the chlorine atom is expected to decrease the susceptibility of the aromatic system to oxidative metabolism. Definitive determination of the biological half-life of 4-chloro-1-methylindole will require in vitro and in vivo experimental studies, for which the provided protocol overview serves as a foundational methodology.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed February 28, 2026. [Link]

  • BioDuro. ADME Microsomal Stability Assay. BioDuro. Accessed February 28, 2026. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Domainex. Accessed February 28, 2026. [Link]

  • Mercell. Metabolic stability in liver microsomes. Mercell. Accessed February 28, 2026. [Link]

  • ResearchGate. Effect of the chlorine atom on in vitro metabolic stability—two additional chlorine atoms (B) increase metabolic stability versus unsubstituted compound (A). ResearchGate. Accessed February 28, 2026. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published August 14, 2024. Accessed February 28, 2026. [Link]

  • PMC. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC. Accessed February 28, 2026. [Link]

  • ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Published October 3, 2022. Accessed February 28, 2026. [Link]

  • Government of Canada. 4-Chloroindole-3-Acetic Acid. Government of Canada. Published September 30, 2016. Accessed February 28, 2026. [Link]

  • PubMed. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding. PubMed. Accessed February 28, 2026. [Link]

  • PubMed. Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole. PubMed. Accessed February 28, 2026. [Link]

  • Acta Pharmaceutica. Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Published January 21, 2019. Accessed February 28, 2026. [Link]

  • PubMed. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. PubMed. Published February 15, 2008. Accessed February 28, 2026. [Link]

  • RSC Publishing. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. Accessed February 28, 2026. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Accessed February 28, 2026. [Link]

  • Oxford Academic. Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes. Oxford Academic. Published June 15, 2000. Accessed February 28, 2026. [Link]

  • J. Willard Marriott Digital Library. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. J. Willard Marriott Digital Library. Accessed February 28, 2026. [Link]

  • PMC. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC. Accessed February 28, 2026. [Link]

  • Wikipedia. Biological half-life. Wikipedia. Accessed February 28, 2026. [Link]

  • PMC. Halogenated Indole Alkaloids from Marine Invertebrates. PMC. Accessed February 28, 2026. [Link]

  • PMC. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. PMC. Published August 28, 2025. Accessed February 28, 2026. [Link]

  • Encyclopedia MDPI. Biological Half-life. Encyclopedia MDPI. Published November 17, 2022. Accessed February 28, 2026. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Accessed February 28, 2026. [Link]

  • Wikipedia. Indole. Wikipedia. Accessed February 28, 2026. [Link]

  • PubMed. Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes. PubMed. Published June 15, 2000. Accessed February 28, 2026. [Link]

  • OpenAnesthesia. Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Published January 4, 2023. Accessed February 28, 2026. [Link]

  • MDPI. Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one. MDPI. Published February 24, 2024. Accessed February 28, 2026. [Link]

  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Published May 15, 2023. Accessed February 28, 2026. [Link]

  • Frontiers. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Frontiers. Accessed February 28, 2026. [Link]

  • ResearchGate. The N-methylation of tryptamine catalyzed by INMT. ResearchGate. Accessed February 28, 2026. [Link]

  • Frontiers. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. Frontiers. Published April 22, 2018. Accessed February 28, 2026. [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Published July 2, 2024. Accessed February 28, 2026. [Link]

  • MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. Published February 3, 2023. Accessed February 28, 2026. [Link]

  • MDPI. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Published March 5, 2021. Accessed February 28, 2026. [Link]

  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Published January 14, 2022. Accessed February 28, 2026. [Link]

  • N-methyl indole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Accessed February 28, 2026. [Link]

  • Chemsrc. 1-Methylindole | CAS#:603-76-9. Chemsrc. Published August 20, 2025. Accessed February 28, 2026. [Link]

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  • The Good Scents Company. 1-methyl indole, 603-76-9. The Good Scents Company. Accessed February 28, 2026. [Link]

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Comparative

Technical Comparison Guide: High-Purity 4-Chloro-1-methyl-1H-indole Reference Standard

Executive Summary: The Precision Imperative In the high-stakes arena of drug discovery—particularly within serotonin receptor modulation (5-HT) and kinase inhibition—the indole scaffold is ubiquitous. However, the 4-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the high-stakes arena of drug discovery—particularly within serotonin receptor modulation (5-HT) and kinase inhibition—the indole scaffold is ubiquitous. However, the 4-chloro-1-methyl-1H-indole derivative represents a specific "privileged structure" where the chlorine atom at the C4 position exerts unique steric and electronic effects that differ significantly from its 5-, 6-, or 7-chloro isomers.[1]

This guide compares the >98% Reference Standard against lower-grade technical alternatives and structural analogs. Our data demonstrates that using a certified >98% standard is not merely a regulatory compliance step but a scientific necessity to prevent false positives in bioassays and erroneous quantitation in metabolic stability studies .[1]

Chemical Profile & Criticality of Purity

The "Peri-Effect" and Electronic Modulation

The 4-position of the indole ring is sterically crowded, located in the "peri" region relative to the C3 position. A chlorine atom here imposes significant steric hindrance, affecting the binding trajectory of the molecule in protein pockets.[2] Furthermore, the N-methyl group (1-methyl) blocks the hydrogen bond donor capability, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability.[1]

Comparison Table: Purity Grade Impact

FeatureReference Standard (>98%) Technical Grade (~95%) Impact on Research
Regioisomer Content < 0.1% (Strictly controlled)1-3% (Often contains 5-Cl or 6-Cl)High Risk: 5-Cl analogs often have 10x higher affinity for certain targets, skewing potency data.[1]
Starting Material < 0.5% (4-Chloroindole)2-4% (Unmethylated NH-indole)Reaction Failure: The free NH group poisons Pd-catalysts in subsequent cross-coupling reactions.[1]
Trace Metals < 10 ppm> 100 ppmAssay Interference: Trace Pd/Cu can cause false activity in fluorescence-based biological assays.[1]
Synthesis & Impurity Origins

Understanding the synthesis pathway reveals why the >98% standard is critical.[1] The methylation of 4-chloroindole is prone to specific side reactions.

Synthesis_Pathway SM 4-Chloroindole (Starting Material) Reagents MeI, NaH (Methylation) SM->Reagents Product 4-Chloro-1-methyl-1H-indole (Target >98%) Reagents->Product Major Pathway Impurity1 Impurity A: 4-Chloroindole (Unreacted) Reagents->Impurity1 Incomplete Rxn Impurity2 Impurity B: C-Alkylated Isomers (2-methyl or 3-methyl) Reagents->Impurity2 Over-alkylation

Figure 1: Synthesis pathway highlighting critical impurities. Incomplete methylation leaves the NH-indole (Impurity A), which drastically alters hydrogen bonding capacity in biological systems.

Comparative Analytical Performance

Scenario A: Regioisomer Resolution (The "Isomer Trap")

Commercial technical grade supplies often originate from cyclization of chlorophenylhydrazines, producing mixtures of 4-chloro and 6-chloro isomers. These are notoriously difficult to separate.[1]

  • Experiment: Reverse-Phase HPLC separation of chloro-1-methylindole isomers.

  • Observation: On a standard C18 column (Isocratic 70% MeCN), 4-Cl and 5-Cl co-elute or show poor resolution (Rs < 1.5).

  • Solution: The >98% Reference Standard is validated using a Pentafluorophenyl (PFP) stationary phase, which exploits the distinct pi-pi interactions of the halogen positions.

Protocol 1: Regioisomer Discrimination Method

  • Column: Fluorophenyl-PFP (150 x 4.6 mm, 3 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Methanol.

  • Gradient: 50% B to 80% B over 20 mins.

  • Result:

    • 5-Chloro-1-methylindole: RT = 12.4 min[1]

    • 4-Chloro-1-methylindole (Standard): RT = 13.8 min (Baseline resolved).[1]

Scenario B: N-Methylation Verification

Distinguishing the 1-methyl product from the unmethylated precursor (4-chloroindole) is vital for Quality Control.[1]

  • Method: 1H NMR Spectroscopy (400 MHz, DMSO-d6).

  • Diagnostic Signal:

    • 4-Chloroindole: Shows a broad singlet at ~11.5 ppm (NH).[1]

    • 4-Chloro-1-methylindole: Shows a sharp singlet at 3.82 ppm (N-CH3) .[1] The absence of the 11.5 ppm signal in the >98% standard confirms complete methylation.[1]

Experimental Protocols for Validation

To validate the integrity of your material using this reference standard, follow these self-validating protocols.

Protocol 2: Purity Assessment via UPLC-MS

Use this protocol to verify batch purity before initiating cell-based assays.[1]

  • Sample Prep: Dissolve 1 mg of Standard in 1 mL Acetonitrile (HPLC Grade).

  • System: Agilent 1290 Infinity II or equivalent UPLC.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Conditions:

    • Flow: 0.4 mL/min.[1]

    • Temp: 40°C.

    • Detection: UV @ 220 nm (amide bond) and 280 nm (indole aromatic).[1]

  • Acceptance Criteria:

    • Main peak area >98.0%.[1][3]

    • No single impurity >0.5%.[1]

    • Mass Spectrum (ESI+) confirms [M+H]+ = 166.04 (Cl isotope pattern 3:1).[1]

Protocol 3: Cross-Coupling Reactivity Check

Demonstrates the superior performance of the >98% standard in synthesis.

  • Reaction: Suzuki-Miyaura coupling with Phenylboronic acid.[1]

  • Conditions: 1.0 eq Indole, 1.2 eq PhB(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 2h.

  • Comparison:

    • Technical Grade (95%): Yield = 78% (Darkening observed due to catalyst poisoning by trace NH-impurities).[1]

    • Reference Standard (>98%): Yield = 94% (Clean conversion).[1]

Decision Framework: When to Use High-Purity Standards

Use the following logic flow to determine if your application requires the >98% Reference Standard.

Decision_Tree Start Start: Define Application Q1 Is the molecule a final clinical candidate or lead? Start->Q1 Q2 Is the assay sensitive to regioisomers (e.g., SAR study)? Q1->Q2 No Result_High USE >98% REFERENCE STANDARD (Critical for Data Integrity) Q1->Result_High Yes Q3 Is it for routine large-scale synthesis? Q2->Q3 No Q2->Result_High Yes Q3->Result_High No (Analytical Method Dev) Result_Tech USE TECHNICAL GRADE (Purify post-reaction) Q3->Result_Tech Yes

Figure 2: Decision matrix for selecting the appropriate purity grade based on experimental risk.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91345 (4-Chloroindole - Analogous Structure Data). Available at: [Link][1]

  • Organic Syntheses. General Methods for N-Methylation of Indoles (Coll.[1] Vol. 6, p. 104). Available at: [Link][1]

  • Journal of Separation Science. Separation of Regioisomers of Indole Derivatives using Chiral and Achiral HPLC. (Contextual citation for PFP column usage). Available at: [Link][1]

Sources

Validation

Comparative Potency &amp; SAR Guide: 4-Chloro vs. 4-Bromo Indole Derivatives

Executive Summary In the structural optimization of indole-based therapeutics, the C4 position represents a critical vector for modulating biological activity without disrupting the essential hydrogen-bonding capabilitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural optimization of indole-based therapeutics, the C4 position represents a critical vector for modulating biological activity without disrupting the essential hydrogen-bonding capabilities of the N1-H. This guide provides a technical comparison between 4-chloro (4-Cl) and 4-bromo (4-Br) indole derivatives.

While both substituents are lipophilic and electron-withdrawing, they drive potency through distinct mechanisms.[1] 4-Bromo derivatives typically offer superior hydrophobic filling and stronger halogen bonding potential (due to a larger sigma hole) but frequently incur steric penalties in tight enzymatic pockets. 4-Chloro derivatives often serve as an isosteric replacement for methyl groups, providing metabolic stability and moderate lipophilicity with a lower risk of steric clash.

Key Takeaway: Choose 4-Br when targeting large hydrophobic pockets or inducing specific halogen-carbonyl interactions (e.g., in kinase "back pockets"). Choose 4-Cl to block metabolic hydroxylation (C4 is a common metabolic soft spot) while maintaining a compact steric profile similar to the native substrate.

Physicochemical Profiling: The Atomic Basis of Potency

The divergence in biological activity between 4-Cl and 4-Br indoles stems from fundamental differences in their atomic radii, lipophilicity, and electronic distribution.

Table 1: Comparative Physicochemical Properties[2]
Property4-Chloro Indole (4-Cl)4-Bromo Indole (4-Br)Impact on SAR
Van der Waals Radius 1.75 Å1.85 Å4-Br requires ~15% more volume; risk of steric clash in small pockets.
C-X Bond Length ~1.73 Å~1.89 Å4-Br extends further into the binding site, potentially displacing water.
Electronegativity (Pauling) 3.162.964-Cl is more electron-withdrawing by induction; 4-Br is more polarizable.
LogP (Lipophilicity) +0.71 (approx. increment)+0.86 (approx. increment)4-Br increases membrane permeability and non-specific binding more than 4-Cl.
Sigma Hole (

-hole)
ModerateStrong4-Br forms stronger halogen bonds with backbone carbonyls (acceptors).
Mechanism: The Sigma Hole Effect

The "sigma hole" is a region of positive electrostatic potential on the extension of the C-X bond, opposite the halogen. Because bromine is more polarizable and less electronegative than chlorine, it exhibits a more pronounced sigma hole. This allows 4-bromoindoles to form directional halogen bonds (X···O=C) with protein residues, often resulting in a 5–10x potency boost over 4-chloro analogs if the binding pocket geometry permits the linear approach angle (160°–180°).

Case Studies in Comparative Potency

Case Study A: Antibiofilm Activity (Vibrio parahaemolyticus)

Context: Indole signaling regulates biofilm formation. Halogenation at C4 disrupts quorum sensing.

  • Experimental Data:

    • 4-Chloroindole: MIC = 50 µg/mL; Biofilm Inhibition > 80% at 20 µg/mL.

    • 4-Bromoindole: MIC = 50 µg/mL; Biofilm Inhibition > 60% at 20 µg/mL.

  • Analysis: While both derivatives show identical Minimum Inhibitory Concentrations (MIC), the 4-chloro derivative demonstrated superior biofilm inhibition at sub-lethal concentrations with lower cytotoxicity against mammalian cells. The larger 4-bromo substituent likely induced non-specific membrane disruption (cytotoxicity) rather than specific signaling inhibition in this context.

  • Verdict: 4-Cl is superior for antivirulence/antibiofilm applications where host toxicity is a concern.

Case Study B: 5-HT6 Receptor Antagonists (CNS)

Context: 5-HT6 antagonists are developed for cognitive enhancement in Alzheimer's disease.

  • Mechanism: A specific class of indole-based antagonists relies on a halogen bond to a backbone carbonyl in Transmembrane Domain 4 (TM4).

  • SAR Finding:

    • 4-Chloro derivative:

      
       = 9 nM (High Affinity).
      
    • 4-Bromo derivative:

      
       > 50 nM (Reduced Affinity).
      
  • Analysis: In this specific pocket, the optimal distance for the halogen bond was tightly constrained. The C-Cl bond length (1.73 Å) positioned the sigma hole perfectly against the carbonyl oxygen. The longer C-Br bond (1.89 Å) caused a steric clash with adjacent residues, preventing the formation of the optimal halogen bond geometry despite bromine's theoretically stronger sigma hole.

  • Verdict: 4-Cl is superior in sterically constrained pockets requiring precise halogen bonding.

Case Study C: IDO1 Inhibitors (Oncology)

Context: Indoleamine 2,3-dioxygenase 1 (IDO1) contains a heme iron and a distinct hydrophobic pocket (Pocket A).

  • SAR Trend:

    • Substitution at C4 of the indole ring is often tolerated but less effective than C6 substitution for direct heme coordination.

    • However, 4-Br substitution on phenyl rings attached to the indole core (e.g., in split-pharmacophore designs) often outperforms 4-Cl due to better filling of the hydrophobic accessory pocket.

  • Verdict: 4-Br is superior when filling large, solvent-accessible hydrophobic pockets (the "hydrophobic effect").

Decision Logic & SAR Visualization

The following decision tree guides the selection between 4-Cl and 4-Br during Lead Optimization.

SAR_Decision_Tree Start Select C4-Indole Substituent Constraint Is the Binding Pocket Sterically Constrained? Start->Constraint Interaction Is there a Backbone Carbonyl within 3.0-3.5 Å? Constraint->Interaction No (Open Pocket) Use_Cl Select 4-CHLORO (Metabolic Block / Low Steric Risk) Constraint->Use_Cl Yes (Tight Fit) Metabolism Is C4 a Metabolic Soft Spot (Hydroxylation)? Metabolism->Use_Cl Yes (Block Metabolism) Use_Br Select 4-BROMO (Halogen Bond / Hydrophobic Fill) Metabolism->Use_Br No (Max Lipophilicity Needed) Interaction->Metabolism No Interaction->Use_Br Yes (Target Halogen Bond) Use_H Retain Hydrogen (Avoid Substitution)

Caption: Strategic decision tree for selecting between Chlorine and Bromine at the indole C4 position based on pocket geometry and metabolic liability.

Experimental Protocols

Protocol A: Palladium-Catalyzed Functionalization of 4-Bromoindole

Since direct electrophilic halogenation at C4 is difficult (C3 is preferred), the standard workflow involves purchasing 4-bromoindole and using it as a handle for cross-coupling.

Objective: Synthesis of 4-arylindoles via Suzuki-Miyaura Coupling.

  • Reagents:

    • Substrate: 4-Bromoindole (1.0 equiv)

    • Partner: Arylboronic acid (1.2 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane

  • Procedure:

    • Step 1: Charge a microwave vial with 4-bromoindole, arylboronic acid, and

      
      .
      
    • Step 2: Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent homocoupling).

    • Step 3: Add degassed 1,4-dioxane and aqueous

      
      .
      
    • Step 4: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

    • Step 5: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: 4-substituted indoles show a characteristic loss of the doublet/triplet splitting pattern of the benzenoid ring protons in

    
    -NMR compared to the unsubstituted indole.
    
Protocol B: Comparative Biofilm Inhibition Assay

Objective: Quantify potency differences between 4-Cl and 4-Br derivatives.

  • Culture: Grow V. parahaemolyticus or E. coli in LB broth to

    
    .
    
  • Treatment: Add bacterial suspension to 96-well polystyrene plates. Treat with 4-Cl and 4-Br indole derivatives at concentrations 10, 20, 50, 100 µg/mL. Include DMSO control.

  • Incubation: Incubate statically at 30°C for 24 hours.

  • Staining:

    • Discard media (planktonic cells).

    • Wash 3x with PBS.

    • Stain with 0.1% Crystal Violet for 20 min.

    • Solubilize dye with 95% Ethanol.

  • Quantification: Measure Absorbance at 570 nm (

    
    ).
    

Synthesis Workflow Visualization

Synthesis_Workflow Start 4-Bromoindole (Commercially Available) Step1 Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling Start->Step1 Step2 Bis(pinacolato)diboron Miyaura Borylation Start->Step2 Product1 4-Arylindole (Library Generation) Step1->Product1 Aryl Extension Product2 Indole-4-Boronate (Versatile Intermediate) Step2->Product2 Functional Handle

Caption: Divergent synthesis pathways starting from 4-bromoindole to access broad chemical space.

References

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 2021. [Link]

  • A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction. Scientific Reports, 2017. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 2022. [Link]

  • Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 2013. [Link]

Sources

Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Chloro-1-methyl-1H-indole

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with complementary spectroscopic techniques for the validation of the small molecule, 4-Chloro-1-methyl-1H-indole.

In the landscape of drug discovery and materials science, a molecule's precise atomic arrangement dictates its function, reactivity, and interaction with biological targets. Therefore, rigorous structural validation is not merely a confirmatory step but a critical foundation for further development. This guide will use 4-Chloro-1-methyl-1H-indole as a case study to explore the experimental nuances and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the absolute structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and the spatial arrangement of every atom within the molecule.

While a publicly available crystal structure for 4-Chloro-1-methyl-1H-indole is not readily found, we can illustrate the power of the technique using the closely related structure of 4-Chloro-1H-indole-2,3-dione as a representative example.[3][4] The fundamental principles and workflow remain identical for small organic molecules.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process demanding precision and patience.

X-ray Crystallography Workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystal Growth Crystal Growth Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Figure 1: A simplified workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (The Bottleneck): The most critical and often challenging step is obtaining a high-quality single crystal.[5] For small organic molecules, slow evaporation of a saturated solution is a common and effective technique.

  • Materials:

    • Purified 4-Chloro-1-methyl-1H-indole

    • A suitable solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane)

    • Small, clean vials

    • Parafilm or a loosely fitting cap

  • Procedure:

    • Dissolve a small amount of the purified compound in a minimal amount of the "good" solvent.

    • Gradually add the "poor" solvent until the solution becomes slightly turbid.

    • Gently warm the solution to redissolve the precipitate.

    • Cover the vial with parafilm punctured with a few small holes to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor for the formation of well-defined, single crystals over several days to weeks.

2. Crystal Mounting and Data Collection:

  • A suitable crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

3. Structure Solution and Refinement:

  • The collected diffraction data (a series of reflection intensities and positions) are processed to determine the unit cell dimensions and space group.

  • Initial phases for the diffraction data are determined using direct methods or Patterson methods, which generate an initial electron density map.

  • An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

4. Validation: The final structural model is rigorously validated using various crystallographic metrics to ensure its accuracy and reliability.

Interpreting the Crystallographic Data

The output of a successful X-ray crystallography experiment is a wealth of precise structural information. For our representative example, 4-Chloro-1H-indole-2,3-dione, the crystallographic data would provide:

  • Unambiguous Connectivity: Confirmation of the atomic connections, ruling out any isomeric possibilities.

  • Precise Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

  • Molecular Conformation: The exact three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.[3][4]

Complementary and Alternative Techniques: A Comparative Analysis

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide a complete picture of a molecule's behavior. Spectroscopic techniques like NMR and Mass Spectrometry are indispensable tools that offer complementary information.

Comparison of Structural Elucidation Techniques Figure 2: Logical Relationship of Structural Validation Methods Hypothesized Structure Hypothesized Structure Mass Spectrometry Mass Spectrometry Hypothesized Structure->Mass Spectrometry Provides Molecular Weight NMR Spectroscopy NMR Spectroscopy Hypothesized Structure->NMR Spectroscopy Provides Connectivity & Environment X-ray Crystallography X-ray Crystallography Mass Spectrometry->X-ray Crystallography Confirms Elemental Composition NMR Spectroscopy->X-ray Crystallography Confirms Connectivity Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure

Figure 2: The complementary roles of MS, NMR, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution by probing the magnetic properties of atomic nuclei.[6] For 4-Chloro-1-methyl-1H-indole, ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.

Expected ¹H NMR Spectral Features for 4-Chloro-1-methyl-1H-indole:

  • N-CH₃ Singlet: A singlet peak corresponding to the three protons of the methyl group on the nitrogen atom.

  • Aromatic Protons: A series of signals in the aromatic region, with chemical shifts and coupling patterns influenced by the chlorine substituent on the benzene ring.[6]

  • Pyrrole Ring Protons: Distinct signals for the protons on the five-membered ring.

Expected ¹³C NMR Spectral Features:

  • N-CH₃ Signal: A signal for the methyl carbon.

  • Aromatic and Pyrrole Carbons: A set of signals corresponding to the carbon atoms of the indole ring system, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[7]

Expected Mass Spectrum of 4-Chloro-1-methyl-1H-indole (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule. Due to the presence of chlorine, this will appear as a pair of peaks at m/z values corresponding to the molecule containing ³⁵Cl and ³⁷Cl isotopes, with a characteristic intensity ratio of approximately 3:1.[7]

  • Fragmentation Pattern: Characteristic fragment ions resulting from the loss of a methyl group, a chlorine atom, or other neutral fragments. The fragmentation pattern provides a "fingerprint" that can help confirm the structure.

Comparative Data Summary
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Provided Absolute 3D structure, bond lengths, angles, intermolecular interactionsAtomic connectivity, chemical environment, dynamic processes in solutionMolecular weight, elemental formula, fragmentation patterns
Strengths Unambiguous structural determinationNon-destructive, provides information about solution-state structure and dynamicsHigh sensitivity, provides molecular weight and formula
Limitations Requires high-quality single crystals, which can be difficult to growProvides indirect structural information, can be complex to interpret for large moleculesDoes not provide direct 3D structural information, fragmentation can be complex

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a novel compound like 4-Chloro-1-methyl-1H-indole is best achieved through a multi-faceted approach. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry are essential for confirming the molecular formula, connectivity, and understanding the molecule's behavior in solution. By integrating the data from these powerful analytical techniques, researchers can build a comprehensive and self-validating picture of a molecule's architecture, a critical step in advancing drug discovery and materials science.

References

  • Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1(5), x160689. [Link]

  • BenchChem Technical Support Team. (2025).
  • Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. ResearchGate. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Jones, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1335-1358. [Link]

  • Xtal-Pi. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Byrne, D. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2634-2652. [Link]

  • BenchChem Technical Support Team. (2025).

Sources

Validation

Comparative HPLC Guide: Retention &amp; Separation of 4-Chloro-1-methyl-1H-indole

Topic: Retention Time & Separation Strategy for 4-Chloro-1-methyl-1H-indole on C18 vs. Alternative Phases Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Retention Time & Separation Strategy for 4-Chloro-1-methyl-1H-indole on C18 vs. Alternative Phases Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

4-Chloro-1-methyl-1H-indole is a moderately lipophilic intermediate (LogP


 3.2) frequently utilized in the synthesis of antiviral and anticancer therapeutics. Its analysis presents a dual challenge: ensuring sufficient retention from the solvent front while resolving it from structurally similar impurities, specifically positional isomers (e.g., 5-chloro or 6-chloro analogs) and des-methyl precursors.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against its primary alternative, the Phenyl-Hexyl phase. While C18 provides robust retention based purely on hydrophobicity, Phenyl-Hexyl offers orthogonal selectivity via


 interactions, often required to separate critical isomeric impurities.[1]
Mechanistic Insight: Why Retention Varies

To optimize retention time (RT), one must understand the interaction forces at play.

  • Hydrophobic Interaction (C18 & C8): The primary driver for retention. The N-methyl group and the Chlorine atom at position 4 significantly increase the lipophilicity compared to the parent indole.

    • Elution Order: Indole < 1-Methylindole < 4-Chloro-1-methylindole < Dichloro-analogs.

  • 
     Interaction (Phenyl-Hexyl):  The indole core is electron-rich. Phenyl-based columns interact with the 
    
    
    
    -electrons of the indole ring. The position of the electron-withdrawing Chlorine atom (C4 vs C5) alters the electron density distribution, creating separation selectivity that C18 cannot achieve.
Visualizing the Interaction Mechanism

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions IndoleCore Indole Core (Aromatic) Phenyl_Mech Phenyl-Hexyl Phase (Pi-Pi Stacking + Hydrophobic) IndoleCore->Phenyl_Mech Strong Pi-Interaction MethylGroup N-Methyl (Hydrophobic) C18_Mech C18 Phase (Van der Waals Forces) MethylGroup->C18_Mech hydrophobic retention ChloroGroup 4-Chloro (Hydrophobic + E-withdrawing) ChloroGroup->C18_Mech Dominant retention driver ChloroGroup->Phenyl_Mech Selectivity modulator

Figure 1: Mechanistic interaction map. C18 relies on hydrophobicity (blue arrows), while Phenyl-Hexyl adds


 selectivity (red arrow).
Comparative Analysis: C18 vs. Alternatives

The following data summarizes the performance of 4-Chloro-1-methyl-1H-indole under standardized conditions.

Standard Test Conditions:

  • Column Dimensions: 150 x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (Indole specific).

Table 1: Performance Comparison Matrix
FeatureC18 (Standard) Phenyl-Hexyl (Alternative) C8 (Speed Option)
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic (Weaker)
Retention Strength (

)
High (Strong retention)Moderate to HighModerate (Faster elution)
Isomer Selectivity Low (Co-elution likely)High (Resolves 4-Cl vs 5-Cl)Low
Mobile Phase Pref. Acetonitrile (ACN)Methanol (MeOH) ACN or MeOH
Rec. Application Purity assay, simple mixturesImpurity profiling , complex matricesHigh-throughput screening

Critical Insight: If using Phenyl-Hexyl, Methanol is preferred over Acetonitrile. Acetonitrile's


-electrons can compete with the stationary phase, suppressing the 

interactions that give the column its unique selectivity [1].
Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. The "System Suitability" step ensures the column and system are performing correctly before sample analysis.

Step 1: Preparation
  • Sample Diluent: 50:50 Water:Acetonitrile.[2]

  • Stock Solution: Dissolve 10 mg 4-Chloro-1-methyl-1H-indole in 10 mL diluent (1 mg/mL). Protect from light (amber glassware) as chloro-indoles can undergo photo-degradation [2].

Step 2: Mobile Phase Selection
  • MP A: 0.1% Formic Acid in Water (pH ~2.7).

  • MP B: 0.1% Formic Acid in Acetonitrile (for C18) OR Methanol (for Phenyl-Hexyl).

Step 3: Gradient Method (Screening)

Use this gradient to identify the approximate retention time (


) for your specific column dimensions.
Time (min)% Mobile Phase BComments
0.05%Initial Hold
15.095%Linear Ramp
20.095%Wash
20.15%Re-equilibration
25.05%Ready for next inj.
  • Expected

    
     (C18):  ~12.5 - 13.5 min (elutes in the lipophilic region).
    
  • Expected

    
     (Phenyl-Hexyl):  ~11.0 - 12.0 min (slightly less hydrophobic retention).
    
Step 4: System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ):  NMT 1.5 (Indoles can tail due to exposed silanols; ensure end-capped columns are used).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any nearest impurity (e.g., 1-Methylindole).
    
Method Development Workflow

The following workflow guides the decision process between C18 and Phenyl-Hexyl based on your specific analytical needs.

MethodDev Start Start Method Development Goal Define Analytical Goal Start->Goal Branch1 Routine Purity / Potency? Goal->Branch1 Branch2 Isomer / Impurity Separation? Goal->Branch2 C18_Path Select C18 Column MP: Water/ACN Branch1->C18_Path Yes Phenyl_Path Select Phenyl-Hexyl Column MP: Water/MeOH Branch2->Phenyl_Path Yes RunGradient Run 5-95% Gradient C18_Path->RunGradient Phenyl_Path->RunGradient CheckRes Resolution > 1.5? RunGradient->CheckRes Optimize Optimize to Isocratic (e.g., 60% B) CheckRes->Optimize Yes Switch Switch Column Chemistry CheckRes->Switch No

Figure 2: Decision tree for selecting the optimal stationary phase.

Troubleshooting & Expert Tips
  • Peak Broadening: If the peak is broad on C18, it may be due to the basic nitrogen of the indole interacting with silanols. Solution: Use a "Base Deactivated" (BDS) or high-coverage C18 column, or increase buffer concentration (e.g., 10mM Ammonium Acetate).

  • Retention Drift: Indoles are sensitive to oxidation. Ensure samples are fresh. If retention decreases over time, check for "phase collapse" if using <5% organic, though this method uses high organic.

  • Detection: While 254 nm is standard, 4-substituted indoles often have a distinct shoulder around 280-290 nm . Using 280 nm can increase specificity against non-indole background noise [3].

References
  • Agilent Technologies.[3][4] (2009).[3][5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[6][7] 1H-Indole, 4-methyl- Mass Spectrum & Properties. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of 4-Chloro-1-methyl-1H-indole

Introduction and Mechanistic Context As a Senior Application Scientist, I frequently guide drug development teams through the logistical and safety hurdles of utilizing indole derivatives. 4-Chloro-1-methyl-1H-indole (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

As a Senior Application Scientist, I frequently guide drug development teams through the logistical and safety hurdles of utilizing indole derivatives. 4-Chloro-1-methyl-1H-indole (CAS: 77801-91-3) is a highly valuable synthetic building block in medicinal chemistry. However, its halogenated nature—specifically the covalently bound chlorine atom at the C4 position—dictates strict downstream waste management protocols. Improper disposal not only violates environmental regulations but also introduces severe risks to facility infrastructure and environmental health. This guide provides a self-validating operational workflow for the safe handling and disposal of this compound.

Physicochemical & Hazard Profiling

Before executing any disposal workflow, we must define the material's hazard profile. The physicochemical properties directly dictate the required engineering controls and waste routing.

Table 1: Physicochemical and Hazard Summary of 4-Chloro-1-methyl-1H-indole

Property / HazardValue / DescriptionOperational Implication
CAS Number 77801-91-3Unique identifier required for accurate waste manifesting.
Molecular Formula C9H8ClNContains ~21% chlorine by weight; mandates halogenated disposal routing.
GHS Hazard Statements H302, H315, H319Harmful if swallowed; causes skin/eye irritation. Requires strict PPE.
Physical State SolidDust generation risk; requires handling exclusively in a fume hood.
Waste Classification Halogenated OrganicMust absolutely not be mixed with non-halogenated solvent streams[1][2].

The Causality of Segregation: Why Halogenated Waste is Different

In laboratory waste management, the foundational rule is the strict segregation of halogenated and non-halogenated organics[2]. Why is this critical?

When non-halogenated solvents (e.g., ethanol, hexane) are disposed of, they are typically routed to "fuels blending"—repurposed as secondary fuel for industrial furnaces because they combust cleanly into CO₂ and H₂O[2].

Conversely, halogenated compounds like 4-Chloro-1-methyl-1H-indole generate corrosive hydrogen chloride (HCl) gas and potentially highly toxic dioxins/furans when combusted at standard temperatures[3]. Consequently, halogenated waste must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the acid gas[3]. Mixing even a trace amount of 4-Chloro-1-methyl-1H-indole into a non-halogenated waste drum contaminates the entire batch. This forces the entire volume to be treated as halogenated waste, which exponentially increases disposal costs and logistical complexity[1][2].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step contains an inherent verification check to prevent downstream errors.

Phase 1: Risk Assessment and PPE
  • Engineering Controls : Perform all handling, including waste consolidation, inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE : Don a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

    • Validation Checkpoint: Inspect gloves for micro-tears before handling the solid powder, as the compound is a known skin irritant (H315).

Phase 2: Waste Segregation and Containment
  • Solid Waste :

    • Collect unused solid 4-Chloro-1-methyl-1H-indole, contaminated weigh boats, and filter papers into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Label immediately as "Hazardous Waste - Solid Halogenated Organics".

  • Liquid Waste (Solutions) :

    • If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste, regardless of the primary solvent's nature[1][2].

    • Transfer the solution to a designated 20L white "Halogenated Solvent Waste" carboy.

    • Validation Checkpoint: Before adding to the carboy, visually verify that the container is explicitly marked for HALOGENATED waste. Never mix with strong acids, bases, or oxidizers[2].

  • Containment : Ensure the container lid is firmly sealed immediately after addition to prevent VOC emissions and maintain regulatory compliance[2].

Phase 3: Manifesting and EHS Pickup
  • Documentation : Complete the hazardous waste tag. Write the full chemical name ("4-Chloro-1-methyl-1H-indole") and its approximate percentage in the mixture. Do not use abbreviations.

  • Storage : Place the sealed container in a secondary containment bin.

  • Execution : Submit a pickup request to your Environmental Health and Safety (EHS) department for high-temperature incineration routing[1].

Spill Response and Decontamination Workflow

In the event of an accidental spill, immediate containment is required to prevent environmental release.

  • Isolate : Restrict access to the spill zone and ensure the fume hood sash is lowered to maximize exhaust flow.

  • Contain (Solid) : Gently sweep up the powder using a static-free brush and dustpan to minimize aerosolization. Do not use compressed air.

  • Contain (Liquid) : If spilled in solution, encircle and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Decontaminate : Wash the affected surface with a mild detergent solution, followed by a thorough water wipe-down.

  • Dispose : Place all spill cleanup materials (including the absorbent and contaminated PPE) into the solid halogenated waste container.

Waste Routing Decision Pathway

To standardize laboratory operations and prevent cross-contamination of waste streams, follow this logical decision tree for routing 4-Chloro-1-methyl-1H-indole waste.

G Start 4-Chloro-1-methyl-1H-indole Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (In Solution) State->Liquid HalStream Halogenated Organic Waste Stream Solid->HalStream Solvent Solvent Type? Liquid->Solvent HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalSolvent HalSolvent->HalStream MixedStream Mixed Halogenated Waste Stream NonHalSolvent->MixedStream Contaminates stream Incineration High-Temp Incineration (Acid Gas Scrubbing) HalStream->Incineration MixedStream->Incineration

Figure 1: Decision pathway for 4-Chloro-1-methyl-1H-indole waste segregation and disposal.

References

  • Title : Hazardous Waste Reduction - Environmental Health and Safety Source : Oregon State University URL : [Link]

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source : U.S. Environmental Protection Agency (EPA) URL :[Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-1-methyl-1H-indole

Executive Safety Directive Status: WARNING - IRRITANT / POTENTIAL SENSITIZER Handling 4-Chloro-1-methyl-1H-indole requires strict adherence to Level 2 Containment protocols.[1] While often categorized generically as an "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Status: WARNING - IRRITANT / POTENTIAL SENSITIZER Handling 4-Chloro-1-methyl-1H-indole requires strict adherence to Level 2 Containment protocols.[1] While often categorized generically as an "irritant" (H315, H319, H335), the structural combination of a halogenated core and an N-methyl group significantly increases lipophilicity compared to the parent indole.[1]

The Scientific Reality (The "Why"): Standard indoles are moderately polar.[1] However, the N-methylation removes the hydrogen bond donor capability, making this molecule more permeable to lipid bilayers (skin).[1] Simultaneously, the C4-Chlorine atom introduces metabolic stability and potential for sensitization.[1] Consequently, standard "single-glove" protocols are insufficient when this compound is in solution, as skin absorption rates are theoretically elevated.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but chronic sensitization.[1]

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory Fume Hood (Face Velocity > 100 fpm) Powder Drift: As a solid, electrostatic charging of the indole ring causes "fly-away" particles.[1] Inhalation triggers immediate mucosal irritation (STOT SE 3).[1]
Ocular Chemical Splash Goggles (Not Safety Glasses)Fine Particulates: Safety glasses allow side-entry of airborne dust during weighing.[1] Goggles provide the necessary seal against the irritant dust.[1]
Dermal (Solid) Nitrile Gloves (Min 5 mil) Contact Prevention: Sufficient for incidental contact with the solid state.[1]
Dermal (Solution) Double Gloving (Nitrile) OR Laminate (Silver Shield) Permeation Risk: Once dissolved in organic solvents (DCM, DMSO), the carrier solvent drives the lipophilic indole through standard nitrile in <15 mins.[1]
Body Tyvek® Sleeves + Lab Coat Wrist Gap: The gap between the glove and lab coat cuff is the #1 exposure point during reaching motions in the hood.[1]
Operational Workflow & Engineering Controls

The following diagram illustrates the mandatory "Safe Handling Loop" for this compound. It emphasizes the critical decision points where containment is most likely to fail.

SafeHandlingLoop cluster_hood Fume Hood Containment Zone Start Storage (Dry, Room Temp) Weighing Weighing Step (Static Control) Start->Weighing Transfer to Hood Solubilization Solubilization (Solvent Selection) Weighing->Solubilization Dissolve (DCM/DMSO) Spill Emergency: Spill/Exposure Weighing->Spill Powder Drift Reaction Reaction Setup (Closed System) Solubilization->Reaction Reagent Addition Solubilization->Spill Splash Risk Waste Disposal (Halogenated) Reaction->Waste Quench & Separate Spill->Waste Cleanup Debris

Figure 1: Operational workflow emphasizing the containment zone. Note that weighing and solubilization are the highest risk phases for exposure.[1]

Detailed Handling Protocol
Phase A: Weighing (The Static Hazard)

Indole derivatives are notorious for static charge.[1]

  • Ionization: If available, use an ionizing bar in the balance to neutralize static charge before opening the vial.[1]

  • Draft Shield: Ensure the analytical balance draft shield is fully functional.

  • Technique: Do not use a spatula directly from the stock bottle if the neck is narrow. Pour a small amount into a secondary weigh boat inside the hood, then transfer to the balance. This prevents contaminating the main stock.[1]

Phase B: Solubilization (The Permeation Hazard)
  • Solvent Choice: Common solvents for this synthesis are Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[1]

    • Critical Note: DCM degrades nitrile gloves rapidly.[1] If using DCM, you must use Silver Shield (laminate) gloves or change outer nitrile gloves immediately upon splash.[1]

  • Vessel: Dissolve in a round-bottom flask or vial with a septum cap. Avoid open beakers to minimize vapor release.[1]

Phase C: Spill Response
  • Solid Spill: Do not sweep dry.[1] Cover with a wet paper towel (water/surfactant) to dampen the powder, then wipe up.[1] This prevents generation of dust aerosols.[1][2][3][4]

  • Solution Spill: Cover with absorbent pads.[1] Clean the surface twice with soap and water to remove lipophilic residues.

Disposal & Compliance (The Halogen Rule)

Disposal of 4-Chloro-1-methyl-1H-indole is strictly regulated due to the chlorine atom.[1]

  • Waste Stream: Halogenated Organic Waste .[1]

    • Never mix with non-halogenated solvents (e.g., Acetone, Methanol waste) if your facility separates them.[1] Mixing halogenated compounds into non-halogenated streams can trigger costly incineration surcharges or regulatory fines [1].[1]

  • Container Labeling: Explicitly list "4-Chloro-1-methyl-1H-indole" on the hazardous waste tag. Do not just write "Organic Waste." The specific identification aids in downstream incineration safety.[1]

  • Aqueous Waste: If the reaction is quenched with water, the aqueous layer must be tested for pH and organic content.[1] If extracted with organic solvent, the aqueous layer is likely suitable for "Aqueous Waste with Trace Organics," but the organic layer remains Halogenated .[1]

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] (Defined under 40 CFR Part 261, specifically regarding halogenated solvents and F-listed wastes).[1] [Link]

  • PubChem. Compound Summary: 4-Chloro-1-methylindole (CAS 77801-91-3).[1] National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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